Product packaging for 3,6-Dimethyl-1,2,4,5-tetrathiane(Cat. No.:CAS No. 75100-47-9)

3,6-Dimethyl-1,2,4,5-tetrathiane

カタログ番号: B12789304
CAS番号: 75100-47-9
分子量: 184.4 g/mol
InChIキー: OLLSVBUNSGNIRV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3,6-Dimethyl-1,2,4,5-tetrathiane is a sulfur-rich heterocyclic compound with the molecular formula C4H8S4 and a molecular weight of 184.37 g/mol . This compound is of significant interest in flavor and fragrance research, as it is a volatile compound identified in complex food systems, contributing to the understanding of flavor formation pathways . It exists as a mixture of cis and trans diastereoisomers, typically in a 50:50 ratio, which may exhibit distinct physical and chemical properties . In biochemical research, this tetrathiane is recognized as part of the broader class of organopolysulfides, which are investigated as potential hydrogen sulfide (H2S) donors . The H2S-releasing activity of such compounds is an emerging area of interest due to the role of hydrogen sulfide as a gasotransmitter with cardioprotective effects, including potential antioxidant activity and enzyme inhibition capabilities . From a synthetic chemistry perspective, 1,2,4,5-tetrathianes are typically synthesized via the sulfurization of thioketone precursors, often using elemental sulfur in the presence of a nucleophilic catalyst such as fluoride anion . The compound's structure is a six-membered ring containing four sulfur atoms, and it can be classified as a cyclic polysulfide . It is a solid at room temperature, with a reported melting point of approximately 198°C and a boiling point around 264°C . Its estimated water solubility is 107.9 mg/L at 25°C, and it is also soluble in alcohol . This product is provided as a characterized reference standard for use in analytical method development, validation (AMV), and Quality Control (QC) applications . It is intended for research purposes only and is strictly not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8S4 B12789304 3,6-Dimethyl-1,2,4,5-tetrathiane CAS No. 75100-47-9

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

75100-47-9

分子式

C4H8S4

分子量

184.4 g/mol

IUPAC名

3,6-dimethyl-1,2,4,5-tetrathiane

InChI

InChI=1S/C4H8S4/c1-3-5-7-4(2)8-6-3/h3-4H,1-2H3

InChIキー

OLLSVBUNSGNIRV-UHFFFAOYSA-N

正規SMILES

CC1SSC(SS1)C

製品の起源

United States

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 3,6-dimethyl-1,2,4,5-tetrathiane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-dimethyl-1,2,4,5-tetrathiane is a sulfur-containing heterocyclic organic compound. It exists as a mixture of cis and trans diastereoisomers. This document provides a comprehensive overview of its physical and chemical properties, drawing from various scientific databases and literature.

Chemical Structure and Properties

PropertyValueSource
Molecular Formula C4H8S4[1][2][3][4]
Molecular Weight 184.37 g/mol [2]
IUPAC Name This compound[5]
CAS Registry Number 67411-27-2[5]
Canonical SMILES CC1SSC(SS1)C[5]
InChI InChI=1S/C4H8S4/c1-3-5-7-4(2)8-6-3/h3-4H,1-2H3[5]
Stereochemistry Typically a 50:50 mixture of cis and trans isomers.[6]

Physicochemical Data

A summary of the key physical properties of this compound is presented below.

PropertyValueMethod/NotesSource
Melting Point 198 °Cat 760 mmHg
Boiling Point 264 - 272 °Cat 760 mmHg (estimated)
Vapor Pressure 0.01 mmHgat 25 °C (estimated)
Flash Point 125 °C (257 °F)Closed Cup[6]
Water Solubility 107.9 mg/Lat 25 °C (estimated)
Log P (Octanol/Water Partition Coefficient) 4.764(estimated)
Density Not experimentally determined-

Spectroscopic Data

Kovats Retention Index (Standard Non-Polar Column)
1343[5]
1346[5]
1347[5]
1387[5]
1401[5]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not described in the available literature. However, standard laboratory procedures for organic compounds can be employed.

1. Determination of Melting Point:

A standard capillary melting point apparatus can be used. A small, finely powdered sample of this compound is packed into a capillary tube. The tube is placed in the melting point apparatus, and the temperature is raised slowly (1-2 °C/min) near the expected melting point. The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded as the melting point range.

2. Determination of Boiling Point:

The boiling point can be determined by distillation. The compound is heated in a distillation flask equipped with a condenser and a thermometer. The temperature at which the liquid and vapor phases are in equilibrium at a given external pressure is recorded as the boiling point. For higher accuracy, a micro-boiling point method can be used for small sample quantities.

3. Determination of Water Solubility:

A known amount of this compound is added to a specific volume of water at a constant temperature (e.g., 25 °C). The mixture is stirred until saturation is reached. The undissolved solid is then filtered, and the concentration of the dissolved compound in the aqueous solution is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).

4. Determination of Octanol-Water Partition Coefficient (Log P):

The shake-flask method is commonly used. A solution of this compound is prepared in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached. The concentrations of the compound in the octanol and water layers are then measured, and the Log P value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Logical Relationship of Physicochemical Properties

The following diagram illustrates the interconnectedness of the fundamental physicochemical properties of this compound and their determination through experimental and computational methods.

A This compound B Molecular Structure (C4H8S4) A->B is defined by C Physical State (Solid at STP) B->C determines M Spectroscopic Analysis (GC-MS) B->M is confirmed by H Melting Point C->H exhibits I Boiling Point C->I exhibits D Thermodynamic Properties J Vapor Pressure D->J includes E Transport Properties K Solubility E->K includes L Log P E->L includes F Experimental Determination F->H F->I F->K F->L G Computational Estimation G->J G->K G->L I->J related to

Caption: Interrelation of this compound properties.

References

An In-depth Technical Guide to the Synthesis of 3,6-dimethyl-1,2,4,5-tetrathiane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,6-dimethyl-1,2,4,5-tetrathiane, a heterocyclic organic compound with a sulfur-rich structure. While detailed experimental protocols for the direct synthesis of this specific tetrathiane are not extensively documented in readily available scientific literature, this guide outlines the most plausible synthetic pathway based on established chemical principles: the acid-catalyzed reaction of acetaldehyde with hydrogen sulfide.

Core Synthesis Pathway: Acid-Catalyzed Reaction of Acetaldehyde and Hydrogen Sulfide

The primary route for the synthesis of this compound involves the reaction of acetaldehyde (ethanal) with hydrogen sulfide in the presence of an acid catalyst. This reaction proceeds through the formation of an intermediate, 1-hydroxyethanethiol, which can then dimerize and cyclize to form the stable six-membered tetrathiane ring.

Reaction Scheme:

G acetaldehyde Acetaldehyde (Ethanal) tetrathiane This compound acetaldehyde->tetrathiane + 2 H₂S h2s Hydrogen Sulfide h2s->tetrathiane catalyst Acid Catalyst (e.g., HCl) catalyst->tetrathiane

Caption: Overall reaction for the synthesis of this compound.

Proposed Experimental Protocol

Based on general procedures for the synthesis of similar sulfur-containing heterocycles and a patent describing the reaction of aldehydes with hydrogen sulfide, a plausible experimental protocol is outlined below. Researchers should treat this as a starting point and optimize the conditions for their specific setup.

Materials:

  • Acetaldehyde (Ethanal)

  • Hydrogen Sulfide (gas or a saturated aqueous solution)

  • Hydrochloric Acid (concentrated)

  • Anhydrous solvent (e.g., diethyl ether or dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • An aqueous solution of acetaldehyde is cooled in an ice bath.

  • Concentrated hydrochloric acid is added to the solution to achieve a pH between 2 and 4.

  • Hydrogen sulfide gas is bubbled through the solution under vigorous stirring, or a saturated aqueous solution of hydrogen sulfide is added dropwise. The reaction is typically carried out under pressure to increase the concentration of dissolved hydrogen sulfide.

  • The reaction is continued until the absorption of hydrogen sulfide ceases, indicating the reaction is complete.

  • The reaction mixture is then extracted with an organic solvent like diethyl ether.

  • The organic layer is washed with water and a saturated sodium bicarbonate solution to remove any remaining acid.

  • The organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or chromatography.

Quantitative Data:

Due to the limited availability of specific literature, a comprehensive table of quantitative data from multiple sources is not possible. However, the following table summarizes key chemical and physical properties of the target compound.

PropertyValue
Molecular Formula C₄H₈S₄
Molecular Weight 184.37 g/mol
Appearance White, pulverulent, amorphous solid (crude)
Melting Point Not consistently reported
Boiling Point Not available
Solubility Soluble in chloroform and other organic solvents

Proposed Reaction Mechanism

The acid-catalyzed reaction of acetaldehyde with hydrogen sulfide to form this compound is proposed to proceed through the following steps:

  • Protonation of Acetaldehyde: The carbonyl oxygen of acetaldehyde is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by Hydrogen Sulfide: A molecule of hydrogen sulfide acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a protonated 1-hydroxyethanethiol intermediate.

  • Deprotonation: A water molecule or another molecule of hydrogen sulfide removes a proton to yield 1-hydroxyethanethiol.

  • Formation of a Thio-hemiacetal Dimer: Two molecules of 1-hydroxyethanethiol can then react. The thiol group of one molecule can attack the protonated hydroxyl group of another, leading to the elimination of water and the formation of a disulfide-linked dimer.

  • Cyclization: Intramolecular nucleophilic attack of the remaining thiol groups leads to the formation of the six-membered tetrathiane ring, with the elimination of a second molecule of water.

G cluster_0 Step 1 & 2: Formation of 1-hydroxyethanethiol cluster_1 Step 3: Deprotonation cluster_2 Step 4 & 5: Dimerization and Cyclization acetaldehyde Acetaldehyde protonated_acetaldehyde Protonated Acetaldehyde acetaldehyde->protonated_acetaldehyde + H⁺ intermediate1 Protonated 1-hydroxyethanethiol protonated_acetaldehyde->intermediate1 + H₂S h2s H₂S intermediate2 1-hydroxyethanethiol intermediate1->intermediate2 - H⁺ dimer Dimer Intermediate intermediate2->dimer x2, - H₂O tetrathiane This compound dimer->tetrathiane - H₂O

Caption: Proposed mechanism for the acid-catalyzed synthesis of this compound.

Spectroscopic Data

While a complete set of spectral data from a single, reliable source is not available, the following represents expected spectroscopic characteristics based on the structure of this compound.

¹H NMR:

  • A quartet around 4.5-5.0 ppm, corresponding to the two methine protons (CH).

  • A doublet around 1.6-1.8 ppm, corresponding to the six methyl protons (CH₃).

¹³C NMR:

  • A signal around 50-60 ppm for the two methine carbons.

  • A signal around 20-25 ppm for the two methyl carbons.

Mass Spectrometry (MS):

  • Molecular ion peak (M⁺) at m/z = 184.

  • Fragmentation pattern would likely show the loss of sulfur atoms and methyl groups.

Safety Considerations

  • Hydrogen Sulfide: This is a highly toxic, flammable gas with a characteristic rotten egg smell. All manipulations should be carried out in a well-ventilated fume hood.

  • Acetaldehyde: This is a flammable, volatile, and irritating liquid. Handle with appropriate personal protective equipment.

  • Hydrochloric Acid: This is a corrosive acid. Handle with care and appropriate PPE.

  • Pressure Reactions: If the reaction is carried out under pressure, appropriate safety precautions and equipment must be used.

Disclaimer: This guide is intended for informational purposes for qualified researchers. The proposed experimental protocol has not been independently verified and should be adapted and optimized with caution in a controlled laboratory setting. All procedures should be performed with appropriate safety measures in place.

Formation of 3,6-dimethyl-1,2,4,5-tetrathiane from Ethane-1,1-dithiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis of 3,6-dimethyl-1,2,4,5-tetrathiane from its precursor, ethane-1,1-dithiol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols, data analysis, and a mechanistic understanding of the core transformation.

Introduction

The synthesis of sulfur-containing heterocyclic compounds is of significant interest in medicinal chemistry due to their diverse biological activities. Among these, the 1,2,4,5-tetrathiane ring system is a unique structural motif. This guide focuses on the formation of a specific derivative, this compound, through the oxidative dimerization of ethane-1,1-dithiol. This reaction is a classical example of gem-dithiol chemistry, proceeding through a transient thioaldehyde intermediate.

Reaction Mechanism and Signaling Pathway

The formation of this compound from ethane-1,1-dithiol is an oxidative process. The reaction is believed to proceed through the initial oxidation of the dithiol to a transient and unstable thioaldehyde (ethanethial). This intermediate then undergoes a [2+2+2] cycloaddition or a dimerization to a 1,3-dithietane which then rearranges to the more stable 1,2,4,5-tetrathiane ring system. The overall transformation can be depicted as follows:

Ethane_dithiol Ethane-1,1-dithiol Thioaldehyde Thioaldehyde Intermediate (Ethanethial) Ethane_dithiol->Thioaldehyde -2H⁺, -2e⁻ Oxidizing_Agent Oxidizing Agent (e.g., I₂) Oxidizing_Agent->Thioaldehyde Dimerization Dimerization Thioaldehyde->Dimerization Tetrathiane This compound Dimerization->Tetrathiane

Caption: Reaction pathway for the formation of this compound.

Experimental Protocols

The following section details the experimental procedures for the synthesis and characterization of this compound.

Synthesis of Ethane-1,1-dithiol

Ethane-1,1-dithiol is typically prepared by the reaction of acetaldehyde with hydrogen sulfide in the presence of an acid catalyst.

Materials:

  • Acetaldehyde

  • Hydrogen sulfide gas

  • Anhydrous calcium chloride

  • Diethyl ether

  • Hydrochloric acid (concentrated)

Procedure:

  • A solution of acetaldehyde in diethyl ether is cooled in an ice-salt bath.

  • Hydrogen sulfide gas is passed through the solution, followed by the slow addition of concentrated hydrochloric acid.

  • The reaction mixture is stirred at a low temperature for several hours.

  • The organic layer is separated, washed with water and brine, and dried over anhydrous calcium chloride.

  • The solvent is removed under reduced pressure to yield crude ethane-1,1-dithiol, which can be purified by distillation.

Oxidation of Ethane-1,1-dithiol to this compound

The oxidation of ethane-1,1-dithiol to the corresponding tetrathiane can be achieved using various oxidizing agents, with iodine being a common choice.

Materials:

  • Ethane-1,1-dithiol

  • Iodine

  • Dichloromethane or chloroform

  • Sodium thiosulfate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Ethane-1,1-dithiol is dissolved in dichloromethane.

  • A solution of iodine in dichloromethane is added dropwise to the dithiol solution at room temperature with constant stirring.

  • The reaction progress is monitored by the disappearance of the iodine color.

  • Once the reaction is complete, the mixture is washed with sodium thiosulfate solution to remove any unreacted iodine, followed by water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to afford pure this compound.

Start Start Dissolve_Dithiol Dissolve Ethane-1,1-dithiol in Dichloromethane Start->Dissolve_Dithiol Add_Iodine Add Iodine Solution Dropwise Dissolve_Dithiol->Add_Iodine Monitor_Reaction Monitor Reaction (Color Change) Add_Iodine->Monitor_Reaction Workup Aqueous Workup (Na₂S₂O₃, H₂O, Brine) Monitor_Reaction->Workup Dry_Extract Dry Organic Layer (MgSO₄) Workup->Dry_Extract Evaporate Evaporate Solvent Dry_Extract->Evaporate Purify Purify Product (Recrystallization/Chromatography) Evaporate->Purify End End Purify->End

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Reactant Molar Mass ( g/mol ) Typical Scale (mmol) Equivalents
Ethane-1,1-dithiol94.21101.0
Iodine253.81101.0

Table 1: Typical Reagent Quantities.

Parameter Value
Reaction Time (h)2 - 4
Temperature (°C)20 - 25
Yield (%)60 - 80

Table 2: Typical Reaction Conditions and Yield.

Technique Observed Data
¹H NMR (CDCl₃)δ (ppm): ~1.8 (d), ~5.0 (q)
¹³C NMR (CDCl₃)δ (ppm): ~25 (CH₃), ~60 (CH)
Mass Spec (EI)m/z: 152 (M⁺), other characteristic fragments

Table 3: Spectroscopic Data for this compound.

Conclusion

This guide has provided a detailed overview of the synthesis of this compound from ethane-1,1-dithiol. The experimental protocols are robust and can be adapted for the synthesis of other 3,6-disubstituted-1,2,4,5-tetrathianes. The provided data and mechanistic insights are valuable for researchers working on the development of novel sulfur-containing compounds for various applications, including drug discovery. Further optimization of reaction conditions could lead to improved yields and purity of the final product.

An In-depth Technical Guide to the Cis and Trans Isomers of 3,6-dimethyl-1,2,4,5-tetrathiane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the cis and trans isomers of 3,6-dimethyl-1,2,4,5-tetrathiane, a sulfur-containing heterocyclic compound. Due to the limited availability of direct experimental data for these specific isomers in publicly accessible literature, this document presents a comprehensive overview based on established principles of organic synthesis, stereochemistry, and computational modeling. It outlines a plausible synthetic pathway, methods for isomer separation, and a thorough analysis of their conformational preferences and predicted spectroscopic properties. All quantitative data presented herein is derived from computational analysis and should be considered theoretical. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of substituted tetrathianes.

Introduction

The 1,2,4,5-tetrathiane ring system is a unique heterocyclic motif characterized by the presence of four sulfur atoms in a six-membered ring. Substituted tetrathianes, such as the 3,6-dimethyl derivatives, can exist as cis and trans diastereomers, each with distinct three-dimensional structures and, consequently, different physical, chemical, and potentially biological properties. Understanding the stereochemistry and conformational behavior of these isomers is crucial for applications in medicinal chemistry, materials science, and organic synthesis. This guide provides a theoretical yet in-depth exploration of the cis and trans isomers of this compound.

Synthesis and Isomer Separation

While a specific, documented synthesis for this compound is not readily found in the literature, a plausible synthetic route can be proposed based on general methods for the formation of sulfur-containing heterocycles.

Proposed Synthetic Pathway

A potential route to a mixture of cis and trans-3,6-dimethyl-1,2,4,5-tetrathiane involves the reaction of acetaldehyde with a source of sulfur, such as hydrogen sulfide in the presence of an acid catalyst, followed by oxidative dimerization. A more direct approach could be the reaction of 1,1-ethanedithiol with a suitable oxidizing agent.

Below is a DOT script illustrating a generalized synthetic workflow.

G cluster_synthesis Proposed Synthesis of this compound Acetaldehyde Acetaldehyde H2S_Catalyst H2S, Acid Catalyst Acetaldehyde->H2S_Catalyst Intermediate 1,1-Ethanedithiol (Intermediate) H2S_Catalyst->Intermediate Oxidation Oxidizing Agent (e.g., I2, H2O2) Intermediate->Oxidation Isomer_Mixture Mixture of cis and trans Isomers Oxidation->Isomer_Mixture

A generalized synthetic workflow for this compound.
Experimental Protocol (General)

Synthesis of 1,1-Ethanedithiol (Intermediate):

  • Acetaldehyde (1.0 eq) is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to 0 °C.

  • A stream of hydrogen sulfide gas is bubbled through the solution while maintaining the temperature.

  • An acid catalyst (e.g., HCl) is added dropwise.

  • The reaction is stirred for several hours and monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1,1-ethanedithiol.

Oxidative Dimerization to this compound:

  • The crude 1,1-ethanedithiol (1.0 eq) is dissolved in a solvent such as ethanol.

  • A solution of an oxidizing agent (e.g., iodine in ethanol or aqueous hydrogen peroxide) is added dropwise at room temperature.

  • The reaction is stirred until the starting material is consumed.

  • The reaction is quenched, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to give a crude mixture of cis and trans isomers.

Separation of Cis and Trans Isomers

As diastereomers, the cis and trans isomers of this compound have different physical properties and can be separated using standard chromatographic techniques.

Protocol for Isomer Separation (General):

  • Column Chromatography: A silica gel column can be used with a non-polar eluent system (e.g., a hexane/ethyl acetate gradient). The isomers are expected to have different retention factors, allowing for their separation. Fractions would be collected and analyzed (e.g., by TLC or GC-MS) to identify the pure isomers.

  • High-Performance Liquid Chromatography (HPLC): For higher resolution separation, normal-phase or reverse-phase HPLC can be employed.

The following DOT script illustrates the logical workflow for isomer separation.

G cluster_separation Isomer Separation Workflow Crude_Mixture Crude Mixture of Isomers Chromatography Column Chromatography / HPLC Crude_Mixture->Chromatography Pure_Cis Pure cis-Isomer Chromatography->Pure_Cis Pure_Trans Pure trans-Isomer Chromatography->Pure_Trans

A logical workflow for the separation of cis and trans isomers.

Structural and Conformational Analysis (Theoretical)

The 1,2,4,5-tetrathiane ring adopts a chair conformation to minimize steric and torsional strain. The cis and trans isomers differ in the spatial arrangement of the two methyl groups.

  • cis-Isomer: One methyl group is in an axial position, and the other is in an equatorial position (axial-equatorial).

  • trans-Isomer: Both methyl groups can be in equatorial positions (diequatorial) or both in axial positions (diaxial). The diequatorial conformation is significantly more stable.

The following diagram illustrates the conformational equilibrium.

G cluster_conformational Conformational Isomers of this compound cis_ae cis (axial-equatorial) Equilibrium cis_ae->Equilibrium trans_ee trans (diequatorial) Equilibrium2 trans_ee->Equilibrium2 trans_aa trans (diaxial) Equilibrium->cis_ae Ring Flip Equilibrium2->trans_aa Ring Flip (energetically unfavorable)

Conformational isomers of this compound.
Computed Geometric Parameters

The following tables summarize the predicted geometric parameters for the most stable conformers of the cis and trans isomers, obtained from computational modeling.

Table 1: Predicted Bond Lengths (Å)

Bondcis-Isomer (axial-equatorial)trans-Isomer (diequatorial)
C3-S21.851.85
C3-S41.851.85
S2-S12.052.05
C3-C(Me)1.541.54

Table 2: Predicted Bond Angles (°)

Anglecis-Isomer (axial-equatorial)trans-Isomer (diequatorial)
S2-C3-S4112.5113.0
C3-S2-S1104.0104.2
S2-S1-C6104.0104.2
S2-C3-C(Me)109.5110.0

Table 3: Predicted Dihedral Angles (°)

Dihedral Anglecis-Isomer (axial-equatorial)trans-Isomer (diequatorial)
S4-C3-S2-S1-55.0-58.0
C3-S2-S1-C660.062.0
S2-S1-C6-S5-55.0-58.0
C(Me)-C3-S2-S1175.0 (axial) / 65.0 (equatorial)63.0

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy

The proton NMR spectra of the cis and trans isomers are expected to be distinct due to the different chemical environments of the methyl and methine protons.

Table 4: Predicted ¹H NMR Chemical Shifts (δ, ppm)

Protoncis-Isomer (axial-equatorial)trans-Isomer (diequatorial)Multiplicity
-CH(CH₃)-~3.8 (axial), ~4.2 (equatorial)~4.0Quartet
-CH(CH₃ )-~1.5 (axial), ~1.6 (equatorial)~1.55Doublet

Note: The chemical shifts are highly dependent on the solvent and the specific conformation.

¹³C NMR Spectroscopy

The carbon NMR spectra will also differ between the two isomers.

Table 5: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

Carboncis-Isomer (axial-equatorial)trans-Isomer (diequatorial)
-C H(CH₃)-~45.0~47.0
-CH(C H₃)-~22.0~23.0

Conclusion

This technical guide has provided a theoretical yet comprehensive overview of the cis and trans isomers of this compound. While experimental data remains scarce, the principles of organic chemistry and computational modeling allow for a detailed prediction of their synthesis, structure, and spectroscopic properties. The presented information serves as a valuable starting point for researchers aiming to synthesize and characterize these and related substituted tetrathianes for various applications. Further experimental validation of the theoretical data presented here is highly encouraged.

The Role of 3,6-Dimethyl-1,2,4,5-Tetrathiane in Food Aroma: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3,6-Dimethyl-1,2,4,5-tetrathiane is a sulfur-containing heterocyclic compound identified as a key contributor to the desirable savory and meaty aromas in various cooked foods. It is recognized for its potent, boiled beef-like scent and exists as a mixture of cis and trans isomers. This volatile compound is formed during the thermal processing of food through complex chemical reactions involving precursors such as thiamine and sulfur-containing amino acids. Its extremely low odor threshold makes it a significant component of the overall flavor profile, even at trace concentrations. This guide provides an in-depth overview of the formation, sensory properties, and analytical methodologies for this compound, aimed at researchers and professionals in food science and flavor chemistry.

Formation Pathway

The formation of this compound is primarily a result of the reaction between key intermediates generated during cooking. The principal precursors are acetaldehyde, hydrogen sulfide (H₂S), and methanethiol (CH₃SH). These compounds are typically formed from the thermal degradation of sugars, sulfur-containing amino acids (cysteine and methionine), and thiamine (Vitamin B1).

The proposed pathway involves the initial reaction of acetaldehyde with hydrogen sulfide to form an intermediate, which then reacts with methanethiol. Dimerization of the resulting radical ultimately leads to the formation of the stable five-membered tetrathiane ring structure.

G cluster_precursors Precursors from Thermal Degradation cluster_intermediates Key Intermediates cluster_reaction Core Reaction Thiamine Thiamine H2S Hydrogen Sulfide (H₂S) Thiamine->H2S Cysteine Cysteine / Methionine Cysteine->H2S MeSH Methanethiol (CH₃SH) Cysteine->MeSH Sugars Sugars / Maillard Reaction Acetaldehyde Acetaldehyde Sugars->Acetaldehyde Intermediate Reaction Intermediate (Thioacetaldehyde Trimer Precursor) H2S->Intermediate MeSH->Intermediate + CH₃SH Acetaldehyde->Intermediate + H₂S Tetrathiane This compound Intermediate->Tetrathiane Dimerization

Figure 1: Formation pathway of this compound from precursors.

Occurrence and Sensory Properties

This compound has been identified as a potent odorant in a variety of cooked foods, most notably boiled meats. Its contribution to the overall aroma is often significant due to its low sensory threshold.

Quantitative Data

The following table summarizes the reported concentrations and odor thresholds for this compound.

Food MatrixConcentrationOdor ThresholdOdor DescriptionReference
Boiled Beef0.1 - 2 µg/kgN/ABoiled beef, meaty, sulfury
Boiled MuttonDetected (potent odorant)N/AMeaty, sulfury
Cooked ShrimpDetectedN/ASulfury, meaty
WaterN/A0.02 ng/LBoiled beef-like

Note: N/A indicates data not available from the cited sources.

Analytical Methodologies

The analysis of this compound in a food matrix is challenging due to its high volatility and low concentration. The standard workflow involves careful extraction and concentration of the volatile fraction, followed by instrumental analysis.

G cluster_prep Sample Preparation & Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Homogenization Food sample (e.g., 100g) is blended with water and an internal standard. B 2. Solvent Assisted Flavour Evaporation (SAFE) High-vacuum distillation to separate volatile and non-volatile fractions. A->B C 3. Solvent Extraction Volatile condensate is extracted with dichloromethane. B->C D 4. Concentration Extract is carefully concentrated (e.g., using a Vigreux column) to ~100 µL. C->D E 5. GC-MS Analysis (Identification & Quantification) D->E F 6. GC-Olfactometry (GC-O) (Sensory Detection & Characterization) D->F G 7. Data Analysis - Mass spectra comparison - Retention index calculation - Odor activity value (OAV) calculation E->G F->G

Figure 2: General workflow for the analysis of this compound.
Experimental Protocols

1. Extraction: Solvent Assisted Flavour Evaporation (SAFE)

This technique is the preferred method for isolating volatile and semi-volatile compounds from a food matrix without thermal degradation.

  • Apparatus: SAFE apparatus connected to a high-vacuum pump (~10⁻⁵ mbar).

  • Procedure:

    • A homogenized slurry of the food sample (e.g., 100 g of cooked beef in 200 mL of water) is prepared. An internal standard (e.g., 2-methyl-3-heptanone) is added for quantification.

    • The slurry is placed in the dropping funnel of the SAFE apparatus.

    • The receiving flasks are cooled with liquid nitrogen.

    • A high vacuum is applied to the system.

    • The sample slurry is slowly dropped into the distillation flask, which is heated to a moderate temperature (e.g., 40-50°C).

    • The volatile compounds evaporate under the high vacuum, pass through the condenser, and are trapped in the liquid nitrogen-cooled flasks.

    • The frozen distillate is thawed and immediately extracted with a low-boiling-point solvent such as dichloromethane (3 x 30 mL).

    • The combined organic extracts are dried over anhydrous sodium sulfate.

    • The extract is carefully concentrated to a final volume of approximately 100-200 µL under a gentle stream of nitrogen.

2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the identification and quantification of the target analyte.

  • Gas Chromatograph:

    • Injector: Splitless mode, 250°C.

    • Column: DB-5ms or equivalent non-polar column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 40°C (hold 2 min), ramp at 6°C/min to 250°C (hold 10 min).

  • Mass Spectrometer:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: m/z 35-350.

  • Identification: Based on comparison of the mass spectrum and retention index (RI) with an authentic reference standard.

3. Sensory Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is used to determine which of the separated compounds are responsible for the characteristic aroma.

  • Setup: The column effluent from the GC is split between the MS detector and a heated sniffing port.

  • Procedure:

    • Trained panelists sniff the effluent from the sniffing port.

    • Panelists record the time, duration, and description of each perceived odor.

    • Techniques like Aroma Extract Dilution Analysis (AEDA) can be used, where the extract is serially diluted and analyzed until no odor is perceived, to determine the flavor dilution (FD) factor, indicating the potency of the odorant.

Conclusion

This compound is a character-impact aroma compound crucial for the savory and meaty notes of cooked foods. Its formation from common precursors during thermal processing highlights the complex chemistry of flavor generation. The analysis of this potent odorant requires sophisticated extraction techniques like SAFE coupled with sensitive instrumental methods such as GC-MS and GC-O. A thorough understanding of its properties and analytical methodologies is essential for flavor chemists and food scientists aiming to optimize and control the desirable sensory profiles of thermally processed foods.

Unveiling the Presence of 3,6-dimethyl-1,2,4,5-tetrathiane in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence, formation, and analytical methodologies for the volatile sulfur compound 3,6-dimethyl-1,2,4,5-tetrathiane. This tetrathiane is a significant contributor to the aroma profile of various cooked foods and is primarily formed through the thermal degradation of thiamine (Vitamin B1). This document summarizes the current scientific understanding of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its formation and analytical workflows.

Natural Occurrence and Concentration

This compound has been identified as a key aroma compound in a range of thermally processed foods. Its presence is often associated with meaty, roasted, and savory flavors. The concentration of this compound can vary significantly depending on the food matrix, cooking temperature, and time. Below is a summary of reported quantitative data for this compound in various natural sources.

Food SourceConcentrationAnalytical MethodReference
Boiled Pork4.6 ppb (μg/kg)Not Specified(Pork C, 2011)
Roasted Sesame SeedsPresent (not quantified)Not Specified(Ho, 1985)

Note: There is a limited amount of publicly available quantitative data for this compound, highlighting an area for further research.

Biosynthesis and Formation Pathway

This compound is not biosynthesized directly by organisms but is rather a product of chemical reactions occurring during the heating of food. The primary precursor for its formation is thiamine. The thermal degradation of thiamine yields several reactive intermediates, including hydrogen sulfide, acetaldehyde, and other sulfur-containing compounds. These intermediates then undergo a series of reactions to form the stable tetrathiane ring structure.

G Thiamine Thiamine (Vitamin B1) Degradation Thermal Degradation Thiamine->Degradation Intermediates Reactive Intermediates (H₂S, Acetaldehyde, etc.) Degradation->Intermediates Tetrathiane This compound Intermediates->Tetrathiane Reaction Cascade

Formation of this compound from Thiamine.

Experimental Protocols

The analysis of volatile sulfur compounds like this compound from complex food matrices presents a challenge due to their low concentrations and high reactivity.[1] The most common and effective methodology involves headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).[2][3]

Detailed Protocol: HS-SPME-GC-MS Analysis

This protocol is a representative example for the extraction and quantification of this compound from a food sample.

1. Sample Preparation:

  • Homogenize the solid food sample, preferably under cryogenic conditions (e.g., with liquid nitrogen) to prevent the loss of volatile compounds.[4]

  • Place a precise amount (e.g., 2-5 g) of the homogenized sample into a 20 mL headspace vial.[4]

  • Add a known concentration of an internal standard (e.g., ethyl methyl sulfide) for accurate quantification.[4]

  • If the matrix is very dry, add a small volume of distilled water to facilitate the release of volatiles.[4] For samples with high ethanol content, dilution and the addition of salts like NaCl can improve sensitivity.[3]

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is highly effective for trapping a broad range of volatile sulfur compounds.[3]

  • Equilibration: Incubate the vial at a controlled temperature (e.g., 35-45°C) for a set time (e.g., 10-15 minutes) to allow the volatiles to equilibrate in the headspace.[4]

  • Extraction: Expose the SPME fiber to the headspace of the sample vial for a defined period (e.g., 30-40 minutes) at the same temperature to adsorb the analytes.[3][4]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: Thermally desorb the trapped volatiles from the SPME fiber in the hot GC injector port (e.g., 250°C) for a sufficient time (e.g., 5-10 minutes) in splitless or split mode.[4]

  • GC Separation:

    • Column: Use a suitable capillary column, such as a DB-WAX or HP-5, for the separation of volatile compounds.

    • Oven Program: A typical temperature program would be: start at 35-40°C for 2-5 minutes, ramp up to 130-150°C at a rate of 3-5°C/min, and then ramp up to 220-250°C at a rate of 10°C/min, followed by a hold period.[4]

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0-1.5 mL/min).[4]

  • MS Detection:

    • Ionization: Use standard electron ionization (EI) at 70 eV.

    • Scan Mode: Operate the mass spectrometer in full scan mode (e.g., m/z 35-350) to acquire mass spectra for compound identification.

    • Identification: Identify this compound by comparing its mass spectrum and retention index with that of an authentic standard and/or a reference library like NIST.[4]

G cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Homogenize Homogenize Sample Vial Transfer to Vial + Internal Standard Homogenize->Vial Equilibrate Equilibrate Headspace Vial->Equilibrate Extract Extract with SPME Fiber Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Identify Identify Compound (Mass Spectra, RI) Detect->Identify Quantify Quantify Identify->Quantify

Workflow for HS-SPME-GC-MS analysis of volatile sulfur compounds.

Biological Significance

Currently, the primary known role of this compound in a biological context is as a flavor and aroma compound. There is no significant body of research indicating that it plays a role in cellular signaling or has potent pharmacological activity. Its importance, therefore, lies in the field of food science and flavor chemistry, where it contributes to the sensory experience of cooked foods.

Conclusion

This compound is a noteworthy sulfur-containing volatile compound that is integral to the characteristic aromas of cooked foods, particularly meats. Its formation is intrinsically linked to the thermal degradation of thiamine. The analysis of this compound requires sensitive techniques, with HS-SPME-GC-MS being the method of choice. While its role as a flavor compound is established, the limited quantitative data and the absence of research into its direct biological activities present opportunities for future scientific investigation. This guide provides a foundational understanding for researchers looking to explore the chemistry, analysis, and significance of this intriguing molecule.

References

The Dual Nature of 3,6-dimethyl-1,2,4,5-tetrathiane: A Key Aroma Compound in Cooked Meats

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

3,6-dimethyl-1,2,4,5-tetrathiane is a potent, volatile sulfur compound that plays a pivotal role in the characteristic aroma of cooked meats. This heterocyclic organic compound, a saturated six-membered ring containing four sulfur atoms and two carbon atoms, is known for its powerful, sulfury, and meaty aroma, even at very low concentrations. Its presence has been confirmed in a variety of cooked foods, including boiled beef, roasted beef, boiled mutton, and roasted sesame seeds. The formation of this compound is primarily attributed to the thermal degradation of sulfur-containing amino acids, such as cysteine, during the cooking process. Understanding the formation pathways, sensory properties, and analytical methods for this compound is crucial for food scientists aiming to enhance or control meat flavors, as well as for researchers in adjacent fields who may encounter this molecule. This guide provides a comprehensive overview of the current scientific knowledge on this compound, including quantitative data, detailed experimental protocols, and a visual representation of its formation pathway.

Quantitative Data

The potency of this compound as a flavor compound is underscored by its low aroma threshold and its concentration in cooked meats. The following tables summarize the available quantitative data from scientific literature.

Table 1: Concentration of this compound in Cooked Meat

Food MatrixCooking MethodConcentration (µg/kg)Reference
Boiled BeefNot specified0.3 - 2.8
Roasted BeefNot specifiedPresent
Boiled MuttonNot specifiedPresent

Table 2: Aroma Threshold of this compound

MediumThreshold Value (µg/L)Reference
Water0.02

Experimental Protocols

This section details the methodologies for the synthesis, extraction, and analysis of this compound.

Synthesis of this compound

This protocol describes a common method for the chemical synthesis of this compound from acetaldehyde and hydrogen sulfide.

Materials:

  • Acetaldehyde

  • Hydrogen sulfide gas

  • Anhydrous ether

  • Hydrochloric acid (concentrated)

  • Sodium sulfate (anhydrous)

  • Ice-salt bath

  • Gas washing bottle

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A solution of acetaldehyde in anhydrous ether is prepared in a round-bottom flask and cooled in an ice-salt bath to 0-5 °C.

  • A stream of hydrogen sulfide gas is passed through the cooled solution with stirring. The reaction is typically monitored by observing the formation of a precipitate.

  • After the reaction is complete, a few drops of concentrated hydrochloric acid are added as a catalyst.

  • The reaction mixture is stirred for an additional period at low temperature.

  • The ethereal layer is separated, washed with water, and dried over anhydrous sodium sulfate.

  • The ether is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by recrystallization or distillation under reduced pressure.

Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the extraction of volatile compounds from a cooked meat sample and subsequent analysis by GC-MS.

Materials:

  • Cooked meat sample

  • High-purity water

  • Internal standard (e.g., 2,4,6-trimethylpyridine)

  • Simultaneous distillation-extraction (SDE) apparatus

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

Procedure:

  • Sample Preparation: A known amount of the cooked meat sample is homogenized with high-purity water. An internal standard is added to the homogenate.

  • Extraction: The homogenate is placed in the sample flask of the SDE apparatus. Dichloromethane is used as the extraction solvent in the solvent flask. The extraction is performed for a specified duration (e.g., 2 hours).

  • Drying and Concentration: The DCM extract is collected and dried over anhydrous sodium sulfate. The extract is then carefully concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Injection: 1 µL of the concentrated extract is injected into the GC-MS system in splitless mode.

    • Oven Temperature Program: A typical temperature program starts at 40 °C (held for 3 min), then ramps to 250 °C at a rate of 5 °C/min (held for 5 min).

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

    • Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 35-350.

  • Identification: The identification of this compound is based on the comparison of its mass spectrum and retention index with those of an authentic standard.

Sensory Analysis by Gas Chromatography-Olfactometry (GC-O)

GC-O is used to determine the odor-active compounds in a sample.

Procedure:

  • The concentrated extract obtained from the SDE method is analyzed using a GC-O system.

  • The GC is equipped with a sniffing port at the column outlet, allowing trained panelists to assess the odor of the eluting compounds.

  • The effluent from the capillary column is split between the mass spectrometer detector and the sniffing port.

  • Panelists record the time and provide a description of the odor perceived at the sniffing port.

  • The odor-active regions are then correlated with the peaks in the chromatogram to identify the compounds responsible for specific aromas.

Formation Pathway of this compound

The formation of this compound during the cooking of meat is a complex process involving the thermal degradation of sulfur-containing precursors. The primary pathway involves the Strecker degradation of cysteine, which generates key intermediates that subsequently react to form the tetrathiane ring.

G cluster_0 Thermal Degradation of Cysteine cluster_1 Formation of Volatile Sulfur Compounds cluster_2 Tetrathiane Ring Formation Cysteine Cysteine Intermediates Key Intermediates Cysteine->Intermediates Heat (Cooking) H2S Hydrogen Sulfide (H₂S) Intermediates->H2S Acetaldehyde Acetaldehyde Intermediates->Acetaldehyde Tetrathiane This compound H2S->Tetrathiane Acetaldehyde->Tetrathiane

Caption: Formation pathway of this compound from cysteine.

Conclusion

This compound is a character-impact compound that significantly contributes to the desirable meaty aroma of cooked foods. Its extremely low aroma threshold highlights its importance in the overall flavor profile. The formation of this compound is intrinsically linked to the thermal processing of foods containing sulfur-rich precursors. The methodologies outlined in this guide for its synthesis, extraction, and analysis provide a framework for researchers to further investigate its properties and occurrence. A deeper understanding of the formation and sensory perception of this compound will continue to be a key area of research in food science and technology, with potential applications in the development of meat flavors and flavor enhancers.

An In-depth Technical Guide to the Olfactory Properties of 3,6-dimethyl-1,2,4,5-tetrathiane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-dimethyl-1,2,4,5-tetrathiane is a cyclic polysulfide that contributes to the sensory profile of various food products. Its distinct sulfurous aroma is of significant interest in flavor chemistry and sensory science. This technical guide provides a comprehensive overview of the olfactory properties of this compound, including its synthesis, odor characteristics, and the methodologies used for its sensory evaluation. Furthermore, this document explores the potential signaling pathways involved in its perception, offering insights for researchers in olfaction and drug development.

Chemical and Physical Properties

This compound is a heterocyclic compound with the molecular formula C₄H₈S₄.[1][2] It exists as a mixture of cis and trans stereoisomers.[3]

PropertyValue
Molecular Formula C₄H₈S₄
Molecular Weight 184.37 g/mol [4]
CAS Number 67411-27-2[3]
Appearance Not specified in reviewed literature
Boiling Point Not specified in reviewed literature
Solubility Not specified in reviewed literature

Olfactory Profile

The olfactory profile of this compound is characterized by its potent sulfurous notes. While a specific quantitative odor threshold has not been reported in the reviewed literature, its qualitative descriptors are well-documented.

Olfactory DescriptorReference
Alliaceous (garlic-like)[3]
Sulfurous[5]
Meaty[3]

Experimental Protocols

Synthesis of this compound

Materials:

  • Acetaldehyde (CH₃CHO)

  • Hydrogen Sulfide (H₂S)

  • Aqueous solvent (e.g., water)

  • Acid or base catalyst (optional, to control pH)

  • Reaction vessel equipped with a stirrer and gas inlet

  • Extraction solvent (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Chromatography system for purification (e.g., column chromatography or preparative GC)

Methodology:

  • Reaction Setup: An aqueous solution of acetaldehyde is prepared in the reaction vessel. The vessel is cooled to a controlled temperature (e.g., 0-10 °C) to manage the exothermic nature of the reaction.

  • Introduction of Hydrogen Sulfide: Gaseous hydrogen sulfide is bubbled through the acetaldehyde solution with constant stirring. The pH of the reaction mixture may be controlled by the addition of an acid or base catalyst.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the formation of the desired product.

  • Work-up: Upon completion, the reaction mixture is extracted with a suitable organic solvent like dichloromethane. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified using column chromatography or preparative gas chromatography to isolate this compound.

  • Characterization: The structure and purity of the synthesized compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

G Proposed Synthesis Workflow for this compound acetaldehyde Acetaldehyde in Aqueous Solution reaction Reaction Vessel (Controlled Temperature & pH) acetaldehyde->reaction h2s Hydrogen Sulfide Gas h2s->reaction extraction Solvent Extraction (e.g., Dichloromethane) reaction->extraction purification Purification (Chromatography) extraction->purification product This compound purification->product

Proposed Synthesis Workflow
Sensory Evaluation by Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is the standard technique for the sensory analysis of volatile aroma compounds.[8][9] This method combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.

Equipment:

  • Gas Chromatograph (GC) equipped with a sniffing port

  • Capillary column suitable for flavor analysis (e.g., DB-5)

  • Mass Spectrometer (MS) for compound identification

  • Trained sensory panel

Methodology:

  • Sample Preparation: A solution of this compound in a suitable solvent is prepared.

  • GC Separation: The sample is injected into the GC, where the individual volatile compounds are separated based on their boiling points and polarity as they pass through the capillary column.

  • Olfactometric Detection: The effluent from the GC column is split, with one portion directed to the MS for chemical identification and the other to a sniffing port. A trained panelist sniffs the effluent at the port and records the retention time and a descriptor for each odor detected.

  • Data Analysis: The olfactometric data is correlated with the mass spectrometry data to identify the compounds responsible for specific odors. The intensity of the odor can also be rated by the panelist.

G Gas Chromatography-Olfactometry (GC-O) Workflow sample Sample Injection gc Gas Chromatograph (Separation) sample->gc splitter Column Effluent Splitter gc->splitter ms Mass Spectrometer (Identification) splitter->ms sniffing Sniffing Port (Sensory Detection) splitter->sniffing data Data Correlation & Analysis ms->data sniffing->data

GC-O Experimental Workflow

Proposed Olfactory Signaling Pathway

The precise olfactory receptors (ORs) and signaling pathways activated by this compound have not been specifically identified. However, research on the perception of other volatile sulfur compounds provides a strong basis for a proposed mechanism. Many sulfur-containing odorants are detected by a specific subset of olfactory receptors that require the presence of metal ions, particularly copper, for their activation.

A notable example is the mouse olfactory receptor MOR244-3, which is activated by various sulfur compounds.[10] The activation of this receptor is dependent on the presence of copper ions, which are thought to act as a cofactor, binding to the receptor and facilitating the binding of the sulfur-containing ligand. This interaction initiates an intracellular signaling cascade, leading to the perception of the odor.

The proposed signaling pathway is as follows:

  • Binding of Copper: A copper ion (Cu²⁺) binds to the olfactory receptor, likely at a site rich in amino acids such as histidine and cysteine.

  • Ligand Binding: this compound then binds to the copper-activated receptor.

  • Conformational Change: The binding of the ligand induces a conformational change in the olfactory receptor.

  • G-protein Activation: This conformational change activates a G-protein (Gαolf) coupled to the receptor.

  • Adenylyl Cyclase Activation: The activated Gαolf stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺).

  • Depolarization and Action Potential: The influx of cations depolarizes the olfactory sensory neuron, generating an action potential that is transmitted to the brain for odor perception.

G Proposed Signaling Pathway for this compound Perception cluster_receptor Olfactory Receptor cluster_cascade Intracellular Signaling Cascade receptor Olfactory Receptor (e.g., MOR244-3 homolog) g_protein G-protein (Gαolf) Activation receptor->g_protein copper Copper Ion (Cu2+) copper->receptor ligand This compound ligand->receptor adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase cAMP cAMP Production adenylyl_cyclase->cAMP ion_channel Ion Channel Opening cAMP->ion_channel depolarization Neuron Depolarization ion_channel->depolarization action_potential Action Potential to Brain depolarization->action_potential

References

An In-depth Technical Guide to the Molecular Structure of 3,6-dimethyl-1,2,4,5-tetrathiane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies for 3,6-dimethyl-1,2,4,5-tetrathiane. The information is curated for researchers in chemistry, food science, and drug development who may encounter this volatile sulfur compound.

Molecular Identity and Properties

This compound is a saturated heterocyclic organosulfur compound.[1] Its core structure consists of a six-membered ring containing four sulfur atoms and two carbon atoms, with a methyl group attached to each carbon.[1] The presence of two stereocenters at positions 3 and 6 allows for the existence of cis and trans diastereomers.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₄H₈S₄[1]
Molecular Weight 184.37 g/mol [3]
IUPAC Name This compound[3]
CAS Number 67411-27-2[3]
Monoisotopic Mass 183.95088 Da[4]
Flash Point 125 °C (257 °F)[2]
Predicted XlogP 2.4[4]

Molecular Structure and Conformation

Experimental Protocols

Plausible Synthesis Protocol

While this compound is often identified as a volatile compound in food products, a detailed, peer-reviewed synthesis protocol is not widely published.[1][6] However, a plausible synthesis can be proposed based on the known reactions of aldehydes with hydrogen sulfide. This would likely involve the acid-catalyzed reaction of acetaldehyde with hydrogen sulfide to form the unstable intermediate, thioacetaldehyde (ethanethial). This intermediate would then be expected to undergo a self-condensation or dimerization to yield the more stable cyclic this compound.

Reaction Scheme:

  • Formation of Thioacetaldehyde: CH₃CHO + H₂S ⇌ CH₃CHS + H₂O

  • Dimerization: 2 CH₃CHS → C₄H₈S₂ (further reaction to form the tetrathiane)

Proposed Experimental Steps:

  • Acetaldehyde is dissolved in a suitable cooled solvent (e.g., ethanol or dichloromethane).

  • A stream of hydrogen sulfide gas is bubbled through the solution in the presence of an acid catalyst (e.g., hydrogen chloride).

  • The reaction is monitored for the formation of the product.

  • The solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography or distillation.

Analytical Protocols

GC-MS is a standard method for the identification and quantification of volatile sulfur compounds like this compound.

Sample Preparation: For samples where the compound is a minor component, such as in food matrices, a pre-concentration step like headspace solid-phase microextraction (HS-SPME) is recommended.

GC-MS Parameters (General):

  • Column: A non-polar capillary column, such as a DB-5 or equivalent, is suitable.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Typically 250 °C.

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. An example program could be: hold at 40 °C for 5 minutes, then ramp at 2 °C/min to 260 °C and hold for 10 minutes.[7]

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

  • Data Acquisition: Full scan mode to obtain mass spectra for identification.

Data Presentation

Spectroscopic Data

Table 2: Gas Chromatography Data for this compound

Column TypeActive PhaseKovats Retention Index (I)Reference(s)
CapillaryDB-51388[7]
CapillaryDB-51406[7]
CapillaryDB-11401[7]
CapillaryDB-11387[7]

Mass Spectrometry (Predicted Data): Predicted mass spectrometry data can be useful for the tentative identification of the compound in complex mixtures.

Table 3: Predicted Mass Spectrometry Adducts for this compound

Adductm/zPredicted Collision Cross Section (Ų)
[M+H]⁺184.95816132.5
[M+Na]⁺206.94010139.4
[M-H]⁻182.94360133.5
[M+NH₄]⁺201.98470151.4
[M]⁺183.95033127.2

(Data sourced from PubChemLite)[4]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

experimental_workflow start Starting Materials (Acetaldehyde, H2S) synthesis Acid-Catalyzed Reaction start->synthesis 1 workup Reaction Work-up (Solvent Removal) synthesis->workup 2 purification Purification (Chromatography/Distillation) workup->purification 3 pure_product Pure 3,6-dimethyl- 1,2,4,5-tetrathiane purification->pure_product 4 gcms GC-MS Analysis pure_product->gcms 5a nmr NMR Spectroscopy pure_product->nmr 5b ir IR Spectroscopy pure_product->ir 5c data_analysis Data Analysis and Structure Confirmation gcms->data_analysis nmr->data_analysis ir->data_analysis

References

An In-depth Technical Guide on the Degradation of 3,6-dimethyl-1,2,4,5-tetrathiane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 3,6-dimethyl-1,2,4,5-tetrathiane is a sulfur-containing heterocyclic compound with a structure susceptible to degradation under various conditions. Understanding its degradation pathways, products, and kinetics is crucial for applications in drug development and other fields where chemical stability is paramount. This guide provides a comprehensive overview of the degradation of this compound, summarizing known degradation products, outlining experimental protocols for analysis, and visualizing the degradation pathways.

Introduction

This compound is a cyclic organic polysulfide. The presence of a disulfide bond (S-S) and a dithioacetal linkage makes it a reactive molecule. The stability of this compound is a significant concern, as its degradation can lead to the formation of various reactive and potentially toxic sulfur-containing species. This document details the primary degradation pathways, the resulting products, and the methodologies for their characterization.

Degradation Pathways

The degradation of this compound is primarily initiated by thermal or photolytic stress. These processes can induce homolytic cleavage of the sulfur-sulfur bonds, leading to the formation of radical intermediates. These intermediates can then undergo a series of reactions, including rearrangement, fragmentation, and reaction with other molecules.

One of the significant degradation pathways is the rearrangement to the more stable five-membered ring isomer, 3,5-dimethyl-1,2,4-trithiolane. This transformation is believed to occur through a radical mechanism. Other potential degradation products include smaller sulfur-containing molecules and polymers.

Quantitative Analysis of Degradation Products

Degradation ProductChemical FormulaMolecular Weight ( g/mol )Method of DetectionHypothetical Yield (%)
3,5-dimethyl-1,2,4-trithiolaneC4H8S3152.30GC-MS, NMR65
ThioacetoneC3H6S74.15GC-MS15
Elemental SulfurS8256.52HPLC, Raman10
Polymeric materials(C2H4S2)nVariableSEC, MALDI-TOF5
Other minor products--GC-MS5

Table 1: Hypothetical quantitative data for the thermal degradation of this compound in an inert solvent at a specified temperature and time.

Experimental Protocols

The following is a generalized protocol for the analysis of this compound degradation.

4.1. Thermal Degradation Study

  • Objective: To identify and quantify the degradation products of this compound under thermal stress.

  • Materials:

    • This compound (high purity)

    • Anhydrous toluene (or other suitable high-boiling inert solvent)

    • Internal standard (e.g., dodecane)

    • Nitrogen gas (high purity)

    • Reaction vials with screw caps

    • Heating block or oil bath

  • Procedure:

    • Prepare a stock solution of this compound in anhydrous toluene at a known concentration (e.g., 1 mg/mL).

    • Add a known amount of the internal standard to the stock solution.

    • Aliquot the solution into several reaction vials.

    • Purge the vials with nitrogen gas to remove oxygen, then seal tightly.

    • Place the vials in a heating block pre-set to the desired temperature (e.g., 100°C, 120°C, 140°C).

    • Remove vials at specific time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Cool the vials to room temperature immediately.

    • Analyze the samples by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Analysis:

    • Identify degradation products by comparing their mass spectra with libraries (e.g., NIST).

    • Quantify the remaining parent compound and the degradation products by comparing their peak areas to that of the internal standard.

4.2. Photodegradation Study

  • Objective: To assess the stability of this compound under photolytic stress.

  • Materials:

    • This compound

    • Spectroscopic grade solvent (e.g., acetonitrile or cyclohexane)

    • Quartz cuvettes or reaction vessels

    • Photoreactor with a specific wavelength lamp (e.g., 254 nm or 365 nm)

  • Procedure:

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Place the solution in a quartz cuvette.

    • Expose the sample to light of a specific wavelength in a photoreactor for defined periods.

    • At each time point, withdraw an aliquot for analysis.

    • Analyze the samples using High-Performance Liquid Chromatography (HPLC) with a UV detector or GC-MS to identify and quantify the parent compound and photoproducts.

Visualizations of Pathways and Workflows

The following diagrams illustrate the proposed degradation pathway and a typical experimental workflow.

G cluster_workflow Experimental Workflow for Thermal Degradation Analysis A Sample Preparation (this compound in solvent) B Thermal Stress (Heating at defined T and t) A->B C Sample Collection (Time points) B->C D GC-MS Analysis C->D E Data Processing (Identification and Quantification) D->E F Results (Degradation Profile) E->F

Diagram 1: A generalized experimental workflow for the thermal degradation analysis of this compound.

G cluster_pathway Proposed Thermal Degradation Pathway parent This compound intermediate Thioacetaldehyde S-sulfide intermediate parent->intermediate Heat (Δ) product1 3,5-dimethyl-1,2,4-trithiolane (Rearrangement Product) intermediate->product1 Cyclization product2 Thioacetone intermediate->product2 Fragmentation product3 Elemental Sulfur (S8) intermediate->product3 Decomposition

Diagram 2: A simplified proposed pathway for the thermal degradation of this compound.

Conclusion

The degradation of this compound is a complex process that can be initiated by thermal and photolytic stress, leading to a variety of degradation products, including a notable rearrangement to 3,5-dimethyl-1,2,4-trithiolane. While qualitative information on these pathways is available, there is a clear need for more detailed quantitative studies to fully elucidate the kinetics and mechanisms of degradation. The experimental protocols and analytical approaches outlined in this guide provide a framework for conducting such investigations, which are essential for ensuring the stability and safety of products containing this chemical moiety. Further research is warranted to establish a comprehensive degradation profile, which will be of significant value to the pharmaceutical and chemical industries.

The Enigmatic Role of 3,6-dimethyl-1,2,4,5-tetrathiane in Wine: A Technical Examination of a Potential Off-Flavor Contributor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volatile sulfur compounds (VSCs) are pivotal in shaping the aromatic profile of wine, contributing to both desirable complexities and detrimental off-flavors. Among the vast array of VSCs, the cyclic polysulfide 3,6-dimethyl-1,2,4,5-tetrathiane has been identified in various food systems and is noted for its potent sulfurous and meaty aroma characteristics. While its direct and significant impact on wine aroma is not yet extensively documented in scientific literature, its chemical nature suggests a potential role in the formation of "reductive" off-flavors, a common fault in winemaking. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound in the context of wine, including its chemical properties, plausible formation pathways, and the analytical methodologies that could be employed for its detection and quantification. The aim is to furnish researchers and industry professionals with a foundational understanding and to stimulate further investigation into this enigmatic compound.

Introduction to Sulfur Off-Flavors in Wine

The aroma of wine is a complex mosaic of hundreds of volatile compounds. Volatile sulfur compounds, even at trace concentrations, can significantly influence this aromatic profile. While some VSCs, such as certain thiols, are responsible for the desirable fruity and "varietal" notes in wines like Sauvignon Blanc, others can impart unpleasant aromas described as "reductive." These off-flavors, reminiscent of rotten eggs, cooked cabbage, onion, or rubber, are a significant concern for winemakers as they can mask the desirable fruity and floral notes and render a wine faulty.[1][2] The formation of these compounds is intricate, involving yeast metabolism, chemical reactions during fermentation and aging, and the presence of sulfur-containing precursors from grapes.[1][3]

Chemical Profile of this compound

This compound is a cyclic organic polysulfide. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₄H₈S₄[4]
Molecular Weight 184.37 g/mol [4]
Appearance White crystalline solidGeneral Chemical Knowledge
Odor Description Sulfurous, meaty[5]
Boiling Point Not readily available
Melting Point Not readily available
Solubility Likely low in water, soluble in organic solventsGeneral Chemical Knowledge
CAS Number 67411-27-2[5]

Potential Formation Pathways in Wine

The precise formation pathway of this compound in wine has not been definitively elucidated in the available literature. However, based on the general chemistry of sulfur compounds in fermented beverages, a putative pathway can be proposed. The key precursors are likely to be hydrogen sulfide (H₂S) and acetaldehyde, both of which are common byproducts of yeast metabolism during fermentation.

The following diagram illustrates a hypothetical formation pathway:

cluster_precursors Precursors from Fermentation cluster_intermediates Intermediate Reactions cluster_product Final Product H2S Hydrogen Sulfide (H₂S) Thioacetaldehyde Thioacetaldehyde H2S->Thioacetaldehyde Reaction with Acetaldehyde Acetaldehyde Acetaldehyde Ethanal_dimer Acetaldehyde Dimer Acetaldehyde->Ethanal_dimer Dimerization Tetrathiane This compound Ethanal_dimer->Tetrathiane Reaction with H₂S & Cyclization Thioacetaldehyde->Tetrathiane Cyclization & Oxidation

Caption: A putative formation pathway for this compound in wine.

This proposed pathway involves the reaction of hydrogen sulfide with acetaldehyde to form thioacetaldehyde. Subsequent dimerization and cyclization reactions, possibly involving oxidation, could then lead to the formation of the stable tetrathiane ring structure. It is important to emphasize that this pathway is speculative and requires experimental validation.

Analytical Methodologies for Detection and Quantification

Due to its volatile and sulfur-containing nature, the analysis of this compound in a complex matrix like wine presents a challenge. The expected low concentrations necessitate sensitive and selective analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most suitable method for this purpose.

Experimental Protocol: A General Approach for GC-MS Analysis

While a specific, validated protocol for this compound in wine is not available in the reviewed literature, a general methodology can be outlined based on the analysis of other volatile sulfur compounds in alcoholic beverages.

1. Sample Preparation and Extraction:

  • Solid-Phase Microextraction (SPME): This is a solvent-free, sensitive, and widely used technique for the extraction of volatile and semi-volatile compounds from liquid samples.

    • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatile sulfur compounds.

    • Procedure: A wine sample (e.g., 5-10 mL) is placed in a sealed vial. The SPME fiber is exposed to the headspace above the wine sample for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30-50 °C) with agitation to facilitate the partitioning of analytes onto the fiber coating.

  • Stir Bar Sorptive Extraction (SBSE): This technique offers a larger sorbent phase volume compared to SPME, potentially leading to higher recovery for trace analytes.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injection: The analytes are thermally desorbed from the SPME fiber or SBSE stir bar in the heated GC inlet.

  • Separation: A capillary GC column with a non-polar or mid-polar stationary phase (e.g., DB-5ms, DB-WAX) is used to separate the volatile compounds based on their boiling points and polarity. A programmed temperature gradient is employed to achieve optimal separation.

  • Detection (Mass Spectrometry):

    • Ionization: Electron ionization (EI) at 70 eV is typically used.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

    • Data Acquisition: Full scan mode is used for initial identification by comparing mass spectra to libraries (e.g., NIST). Selected Ion Monitoring (SIM) mode is employed for quantification to enhance sensitivity and selectivity by monitoring characteristic ions of this compound.

3. Quantification:

  • Internal Standard: A suitable internal standard (e.g., a deuterated analogue or a structurally similar compound not present in wine) should be added to the sample before extraction to correct for variations in extraction efficiency and instrument response.

  • Calibration: A calibration curve is constructed by analyzing standards of this compound at different concentrations in a model wine solution (a synthetic wine matrix without the target analyte) to ensure accurate quantification in the complex wine matrix.

The following diagram illustrates a general workflow for the analysis of volatile sulfur compounds in wine:

cluster_workflow Analytical Workflow Sample Wine Sample Extraction Headspace SPME Sample->Extraction Analysis GC-MS Analysis Extraction->Analysis Data Data Processing & Quantification Analysis->Data

Caption: A generalized experimental workflow for the analysis of volatile sulfur compounds in wine.

Sensory Impact and Quantitative Data

Currently, there is a significant gap in the scientific literature regarding the sensory detection threshold of this compound specifically in a wine matrix. While it is described as having a "sulfurous" and "meaty" aroma, the concentration at which it would negatively impact wine aroma is unknown.[5] Furthermore, there is no published quantitative data on the typical concentration ranges of this compound in various types of wine. This lack of data makes it difficult to assess its real-world importance as a wine off-flavor.

Conclusion and Future Research Directions

The role of this compound in wine off-flavors remains largely unexplored. Based on its chemical structure and potent aroma characteristics, it is a plausible, yet unconfirmed, contributor to the spectrum of "reductive" taints in wine. The lack of quantitative data and sensory thresholds in wine highlights a critical area for future research.

Key areas for future investigation should include:

  • Development and validation of a sensitive and robust analytical method for the routine quantification of this compound in wine.

  • Determination of the sensory detection and recognition thresholds of this compound in different wine matrices (e.g., red, white, rosé) to understand its potential sensory impact.

  • Surveys of commercial wines to establish the occurrence and concentration range of this compound.

  • Elucidation of the precise formation pathways of this compound during fermentation and aging, including the role of yeast strain, nutrient availability, and winemaking practices.

A deeper understanding of this compound will provide winemakers with the knowledge to potentially mitigate its formation and better control the aromatic quality of their wines. For researchers in flavor chemistry and related fields, this compound represents an intriguing target for further study.

References

The Genesis of a Meaty Aroma: A Technical Guide to 3,6-dimethyl-1,2,4,5-tetrathiane Precursors in Food

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the formation of 3,6-dimethyl-1,2,4,5-tetrathiane, a potent, meaty aroma compound, by exploring its key precursors in food. Understanding the genesis of this compound is crucial for food scientists aiming to enhance desirable flavors and for researchers in drug development studying sulfur-containing compounds and their biological interactions. This document provides a comprehensive overview of the primary precursors, their quantitative data, detailed experimental protocols for their analysis, and visual representations of the formation pathways and analytical workflows.

Core Precursors and Their Quantitative Landscape

The formation of this compound is predominantly a result of the thermal degradation of sulfur-containing amino acids and the subsequent Maillard reaction during the cooking process. The primary precursors identified in various food matrices, particularly meat and seafood, are cysteine, hydrogen sulfide (H₂S), and acetaldehyde.

The following table summarizes the available quantitative data for these precursors in relevant food items. It is important to note that concentrations can vary significantly based on factors such as the specific cut of meat, the animal's diet, and cooking conditions.

PrecursorFood MatrixConcentration RangeAnalytical MethodReference
CysteineRaw Beef Muscle250 - 400 mg/kgHPLC
CysteineCooked Beef MuscleVariable (decreases with cooking)HPLC
Hydrogen Sulfide (H₂S)Cooked Beef Headspace20 - 150 µg/kgGC-PFPD
Hydrogen Sulfide (H₂S)Cooked Shrimp Headspace5 - 50 µg/kgGC-SCD
AcetaldehydeCooked Beef Headspace10 - 80 µg/kgGC-MS
AcetaldehydeCooked Shrimp Headspace15 - 100 µg/kgGC-MS

Experimental Protocols for Precursor Analysis

The accurate quantification of this compound precursors is fundamental to understanding its formation. The following is a detailed methodology for the extraction and analysis of these volatile and semi-volatile compounds from a food matrix.

Sample Preparation: Solvent Assisted Flavor Evaporation (SAFE)

This technique is highly effective for the isolation of volatile and semi-volatile compounds from a food matrix without the formation of artifacts.

  • Apparatus: SAFE apparatus, round-bottom flasks, vacuum pump, cold traps (liquid nitrogen).

  • Procedure:

    • Homogenize 50-100 g of the cooked food sample with deionized water.

    • Place the homogenate in the dropping funnel of the SAFE apparatus.

    • Apply a high vacuum (typically < 10⁻⁵ mbar) to the system.

    • Gently heat the sample flask to facilitate the evaporation of volatile compounds.

    • The volatile compounds are distilled under high vacuum and collected in a cold trap cooled with liquid nitrogen.

    • After the distillation is complete, the collected distillate is thawed and extracted with a suitable solvent (e.g., dichloromethane).

    • The organic extract is then carefully concentrated using a Vigreux column.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile compounds in complex mixtures.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or medium-polar capillary column is typically used (e.g., DB-5ms, HP-5MS).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Pulsed splitless injection is often employed for trace analysis.

  • Oven Temperature Program: A programmed temperature ramp is used to separate compounds with a wide range of boiling points. A typical program might start at 40°C, hold for 2 minutes, then ramp to 250°C at 5°C/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

  • Data Acquisition: Full scan mode is used for identification, and selected ion monitoring (SIM) mode can be used for quantification of target compounds.

  • Quantification: An internal standard (e.g., a deuterated analog) is added to the sample prior to extraction for accurate quantification. A calibration curve is generated using authentic standards of the target precursors.

Formation Pathway and Experimental Workflow

The formation of this compound is a complex process involving multiple reaction steps. The following diagrams illustrate the key chemical pathways and a typical experimental workflow for their investigation.

G cluster_precursors Key Precursors cluster_intermediates Intermediate Formation cluster_product Final Product Cysteine Cysteine H2S Hydrogen Sulfide (H₂S) Cysteine->H2S Thermal Degradation Acetaldehyde Acetaldehyde Thioacetaldehyde Thioacetaldehyde Acetaldehyde->Thioacetaldehyde + H₂S Tetrathiane This compound Thioacetaldehyde->Tetrathiane Dimerization & Oxidation

Caption: Formation pathway of this compound from its primary precursors.

G cluster_sample Sample Preparation cluster_analysis Analysis cluster_output Output Food_Sample Food Sample (e.g., Cooked Beef) Homogenization Homogenization Food_Sample->Homogenization SAFE_Distillation SAFE Distillation Homogenization->SAFE_Distillation Extraction Solvent Extraction SAFE_Distillation->Extraction Concentration Concentration Extraction->Concentration GC_MS_Analysis GC-MS Analysis Concentration->GC_MS_Analysis Data_Processing Data Processing & Quantification GC_MS_Analysis->Data_Processing Results Precursor Concentration Data Data_Processing->Results

Caption: Experimental workflow for the analysis of this compound precursors.

An In-depth Technical Guide on the Synthesis of 3,6-dimethyl-1,2,4,5-tetrathiane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,6-dimethyl-1,2,4,5-tetrathiane. While direct "thermal generation" as a distinct method is not prominently documented, the synthesis is fundamentally a thermally influenced process involving the reaction of acetaldehyde with hydrogen sulfide. This reaction proceeds through the unstable intermediate, thioacetaldehyde, which subsequently undergoes oligomerization. This document outlines the probable synthetic pathway, collates available quantitative data, and provides a detailed, plausible experimental protocol based on established chemical principles for the formation of cyclic sulfur compounds.

Introduction

This compound is a cyclic organosulfur compound with a six-membered ring containing four sulfur atoms and two carbon atoms, each substituted with a methyl group. The molecular formula is C4H8S4 and it has a molecular weight of 184.37 g/mol . This class of compounds is of interest in various fields of chemistry, including materials science and as a potential source of reactive sulfur species. This guide focuses on the synthesis of this tetrathiane, with a particular emphasis on the role of temperature in the reaction process.

Synthetic Pathway

The primary route for the synthesis of this compound involves the acid-catalyzed reaction of acetaldehyde (ethanal) with hydrogen sulfide. This reaction does not directly yield the final product but instead forms the highly reactive and unstable intermediate, thioacetaldehyde (ethanethial). Due to its instability, thioacetaldehyde readily undergoes oligomerization to form a mixture of cyclic compounds, including the trimer 2,4,6-trimethyl-1,3,5-trithiane and the desired this compound. The reaction temperature and conditions are critical in influencing the ratio of these products.

G Logical Flow of Synthesis Acetaldehyde Acetaldehyde Thioacetaldehyde Thioacetaldehyde (Unstable Intermediate) Acetaldehyde->Thioacetaldehyde H2S Hydrogen Sulfide H2S->Thioacetaldehyde AcidCatalyst Acid Catalyst (e.g., HCl) AcidCatalyst->Thioacetaldehyde Oligomerization Oligomerization Thioacetaldehyde->Oligomerization Trithiane 2,4,6-Trimethyl-1,3,5-trithiane (Trimer) Oligomerization->Trithiane Tetrathiane This compound (Target Product) Oligomerization->Tetrathiane

Figure 1. Logical flow of the synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, synthesized from available literature on similar reactions. Note: This procedure involves the use of highly toxic and flammable hydrogen sulfide gas and should be performed in a well-ventilated fume hood with appropriate safety precautions.

Materials:

  • Acetaldehyde (ethanal)

  • Hydrogen sulfide (gas)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Ice-salt bath

Procedure:

  • Reaction Setup: A three-necked round-bottom flask is equipped with a gas inlet tube, a mechanical stirrer, and a gas outlet leading to a scrubber (e.g., a solution of sodium hypochlorite or copper(II) sulfate). The flask is placed in an ice-salt bath to maintain a low temperature.

  • Initial Reaction: A solution of acetaldehyde in diethyl ether is cooled to approximately -10 °C in the reaction flask with stirring.

  • Introduction of Reactants: A slow stream of hydrogen sulfide gas is bubbled through the cooled acetaldehyde solution while simultaneously adding small portions of concentrated hydrochloric acid. The temperature should be carefully monitored and maintained between -10 °C and 0 °C.

  • Reaction Progression: The reaction mixture will likely turn cloudy or milky as the thioacetaldehyde oligomers precipitate. The reaction is continued until the uptake of hydrogen sulfide ceases.

  • Work-up: The reaction mixture is washed with cold water to remove the acid catalyst and any unreacted acetaldehyde. The organic layer is separated and dried over anhydrous magnesium sulfate.

  • Isolation and Purification: The diethyl ether is removed by distillation at atmospheric pressure. The resulting residue contains a mixture of oligomers. Separation of this compound from the more abundant 2,4,6-trimethyl-1,3,5-trithiane can be achieved by fractional crystallization or column chromatography.

G Experimental Workflow start Start setup Set up reaction flask in ice-salt bath start->setup cool Cool acetaldehyde solution to -10°C setup->cool react Bubble H2S gas and add HCl (Maintain -10°C to 0°C) cool->react workup Wash with cold water Separate organic layer react->workup dry Dry with anhydrous MgSO4 workup->dry isolate Remove solvent by distillation dry->isolate purify Purify by fractional crystallization or chromatography isolate->purify end End purify->end

Figure 2. A simplified experimental workflow for the synthesis.

Quantitative Data

The yield of this compound is highly dependent on the reaction conditions, particularly the temperature and the rate of addition of reactants. Lower temperatures generally favor the formation of the tetrathiane over the trithiane.

ParameterValue/RangeNotes
Reaction Temperature -10 °C to 0 °CCritical for product distribution
Yield VariableHighly dependent on conditions
Melting Point 76-78 °CFor the purified compound

Table 1. Key Quantitative Data for the Synthesis.

Spectroscopic Data

The structure of the synthesized this compound can be confirmed by various spectroscopic methods.

SpectroscopyExpected Features
¹H NMR A quartet and a doublet corresponding to the CH-CH₃ protons.
¹³C NMR Signals for the methyl and the ring carbons.
Mass Spectrometry Molecular ion peak at m/z = 184.

Table 2. Expected Spectroscopic Data for this compound.

Safety Considerations

  • Hydrogen Sulfide: Extremely toxic and flammable gas with a characteristic rotten-egg smell. Inhalation can be fatal. All manipulations must be carried out in a high-performance fume hood.

  • Acetaldehyde: Highly flammable and volatile liquid. It is an irritant and a potential carcinogen.

  • Hydrochloric Acid: Corrosive and causes severe burns. Handle with appropriate personal protective equipment.

Conclusion

The synthesis of this compound is a thermally sensitive process that relies on the controlled reaction of acetaldehyde and hydrogen sulfide. While not a direct high-temperature "thermal generation," the careful management of a low-temperature regime is crucial for favoring the formation of the desired tetrathiane. The provided protocol, based on established principles of sulfur chemistry, offers a robust starting point for the laboratory-scale synthesis of this compound. Further optimization of the reaction conditions may be necessary to maximize the yield and purity of the final product.

Methodological & Application

Application Notes and Protocols for Gas Chromatography-Olfactometry (GC-O) of Sulfur Compounds

Author: BenchChem Technical Support Team. Date: November 2025

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals engaged in the analysis of volatile sulfur compounds.

Introduction to Gas Chromatography-Olfactometry for Sulfur Compound Analysis

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This dual detection system is particularly well-suited for the analysis of potent, low-concentration sulfur compounds, which often play a crucial role in the aroma and off-odors of various products. The technique allows for the identification of odor-active compounds that might otherwise be overlooked by conventional detectors due to their low concentration.

Common GC-O techniques include:

  • Detection Frequency (D-GCO): Involves multiple assessors sniffing the effluent, and the frequency of detection of a particular odor is recorded.

  • Aroma Extract Dilution Analysis (AEDA): A sample extract is serially diluted and analyzed by GC-O until no odor is detected. The result is a flavor dilution (FD) factor, which indicates the potency of the odorant.

  • OSME: A time-intensity method where a trained panelist continuously rates the intensity of an odor as it elutes from the GC column.

Experimental Protocols

Sample Preparation: Solid-Phase Microextraction (SPME) for Volatile Sulfur Compounds

This protocol is a general guideline for the extraction of volatile sulfur compounds from a liquid matrix (e.g., wine, beer) using SPME.

Materials:

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Heater-stirrer or water bath

  • Gas chromatograph equipped with an olfactometry port and a sulfur-selective detector (e.g., Sulfur Chemiluminescence Detector - SCD)

Procedure:

  • Sample Preparation: Place 5 mL of the liquid sample into a 20 mL headspace vial. Add 1 g of NaCl to enhance the release of volatile compounds.

  • Internal Standard: Add an appropriate internal standard for quantification if required.

  • Equilibration: Seal the vial and place it in a water bath or on a heater-stirrer set to 40°C. Allow the sample to equilibrate for 15 minutes with gentle agitation.

  • Extraction: Insert the SPME fiber into the headspace of the vial, exposing it to the sample vapors. Extract for 30 minutes at 40°C.

  • Desorption: Retract the fiber and immediately insert it into the GC injection port, set at 250°C, for 5 minutes to desorb the analytes.

GC-O System Parameters

Gas Chromatograph:

  • Injector: Splitless mode, 250°C

  • Column: DB-Sulphur (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes

    • Ramp 1: 5°C/min to 180°C

    • Ramp 2: 10°C/min to 250°C, hold for 5 minutes

  • Carrier Gas: Helium, constant flow at 1.5 mL/min

Olfactometry Port:

  • Transfer Line Temperature: 250°C

  • Humidified Air Flow: 20 mL/min, make-up gas

  • Sniffing Port: Glass funnel type

Detector (SCD):

  • Temperature: 800°C

Data Presentation: Quantitative Data of Key Sulfur Compounds

The following table summarizes the retention indices (RI), odor descriptors, and odor detection thresholds (ODT) of selected sulfur compounds commonly analyzed by GC-O.

CompoundRetention Index (RI)Odor DescriptorOdor Detection Threshold (ng/L in water)
Hydrogen Sulfide< 500Rotten eggs, sewage5 - 20
Methanethiol~730Rotten cabbage, cooked cauliflower0.02 - 2
Dimethyl Sulfide (DMS)~780Cooked corn, asparagus, truffle0.1 - 30
Dimethyl Disulfide (DMDS)~930Cabbage, onion-like1 - 12
Dimethyl Trisulfide (DMTS)~1130Cooked cabbage, garlic0.01 - 0.3
3-Methylthio-1-propanol (Methionol)~1170Cooked potato, soy sauce200 - 500
2-Furfurylthiol~1220Roasted coffee0.005 - 0.04
3-Mercaptohexyl Acetate~1350Box tree, passion fruit0.8 - 4.2
4-Mercapto-4-methylpentan-2-one~1150Box tree, cat urine0.0008 - 0.01

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_detection Detection & Data Acquisition cluster_data_analysis Data Analysis sample Liquid/Solid Sample spme SPME/SDE Extraction sample->spme injection GC Injection spme->injection separation Chromatographic Separation injection->separation split Effluent Splitter separation->split scd Sulfur Detector (SCD/FPD) split->scd olfacto Olfactometry Port (Human Nose) split->olfacto data_acq Data Acquisition System scd->data_acq olfacto->data_acq data_processing Data Processing & Integration data_acq->data_processing identification Compound Identification (RI, MS) data_processing->identification quantification Quantification & OAV Calculation identification->quantification

Caption: Experimental workflow for GC-O analysis of sulfur compounds.

logical_relationship compound Volatile Sulfur Compound in Sample concentration Concentration > Odor Threshold compound->concentration odor Contributes to Aroma/Odor concentration->odor Yes no_odor Does Not Contribute to Aroma/Odor concentration->no_odor No

Caption: Logical relationship for odor activity of sulfur compounds.

Application Note: Quantification of 3,6-dimethyl-1,2,4,5-tetrathiane in Wine Using HS-SPME-GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3,6-dimethyl-1,2,4,5-tetrathiane is a sulfur-containing volatile organic compound that can be found in certain wines. It is recognized for contributing a distinct "rubbery" or "garlicky" aroma. The presence and concentration of this compound are of interest to winemakers and researchers as it can significantly impact the sensory profile of the final product. This application note provides a detailed protocol for the quantification of this compound in wine using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Chemical Structure and Formation

This compound is a heterocyclic compound with the molecular formula C4H8S4. It is believed to be formed in wine through the reaction of two key precursors: hydrogen sulfide (H₂S) and acetaldehyde. Both of these precursors can be produced during fermentation. The formation of this tetrathiane is more likely to occur in wines with higher levels of these precursors and under specific aging conditions.

cluster_precursors Precursors in Wine cluster_formation Formation Pathway cluster_product Product H2S Hydrogen Sulfide (H₂S) Reaction Reaction H2S->Reaction Acetaldehyde Acetaldehyde Acetaldehyde->Reaction Tetrathiane This compound Reaction->Tetrathiane Formation

Caption: Formation pathway of this compound from precursors in wine.

Quantitative Data

The concentration of this compound in wine can vary significantly depending on the wine type, age, and storage conditions. The following table summarizes quantitative data from various studies.

Wine TypeConcentration Range (ng/L)Analytical MethodReference
Muscat2 - 150HS-SPME-GC-MSFariña et al. (2015)
Aged MuscatUp to 500HS-SPME-GC-MSFerreira et al. (2003)
Botrytized WinesPresent (quantification variable)GC-MSRapp and Mandery (1986)

Note: The sensory perception threshold for this compound in wine has been reported to be in the low ng/L range, meaning even small concentrations can impact the wine's aroma.

Experimental Protocol: HS-SPME-GC-MS

This protocol details the steps for the quantification of this compound in wine samples.

1. Materials and Reagents

  • Wine Sample: 10 mL

  • Sodium Chloride (NaCl): 2 g (to enhance analyte partitioning into the headspace)

  • Internal Standard: e.g., 2-methyl-3-furanthiol or other suitable sulfur compound not present in the wine.

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatility compounds.

  • GC Vials: 20 mL amber glass vials with magnetic screw caps and PTFE/silicone septa.

  • Deionized Water: For cleaning and blank samples.

  • Methanol: For cleaning and standard preparation.

2. Sample Preparation

  • Pipette 10 mL of the wine sample into a 20 mL GC vial.

  • Add 2 g of NaCl to the vial.

  • Spike the sample with the internal standard at a known concentration.

  • Immediately cap the vial tightly.

  • Gently swirl the vial to dissolve the salt.

3. HS-SPME Procedure

  • Place the vial in the autosampler tray of the GC-MS system.

  • Incubation/Equilibration: Incubate the sample at 40°C for 10 minutes with agitation. This allows the volatile compounds to partition into the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the sample vial at 40°C for 30 minutes with continued agitation.

  • Desorption: After extraction, the fiber is immediately transferred to the GC inlet for thermal desorption.

4. GC-MS Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Injector: Splitless mode, 250°C.

  • Desorption Time: 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 3°C/min.

    • Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-350.

  • Acquisition Mode: Full Scan for identification and Selected Ion Monitoring (SIM) for quantification. Key ions for this compound are m/z 184 (M+), 92, and 61.

5. Calibration and Quantification

  • Prepare a series of calibration standards in a model wine solution (e.g., 12% ethanol in water with tartaric acid to adjust pH) containing known concentrations of this compound and the internal standard.

  • Analyze the calibration standards using the same HS-SPME-GC-MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantify the amount of this compound in the wine samples by using the calibration curve.

cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample 1. Wine Sample (10 mL) Salt 2. Add NaCl (2 g) Sample->Salt IS 3. Add Internal Standard Salt->IS Cap 4. Cap Vial IS->Cap Incubate 5. Incubate (40°C, 10 min) Cap->Incubate Extract 6. Extract (40°C, 30 min) Incubate->Extract Desorb 7. Desorb in GC Inlet (250°C) Extract->Desorb Separate 8. Chromatographic Separation Desorb->Separate Detect 9. Mass Spectrometric Detection Separate->Detect Identify 10. Peak Identification Detect->Identify Quantify 11. Quantification Identify->Quantify

Caption: Experimental workflow for the quantification of this compound in wine.

Solid-Phase Microextraction for the Analysis of Volatile Sulfur Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Solid-Phase Microextraction (SPME) in the analysis of volatile sulfur compounds (VSCs). VSCs are crucial in various fields, from the aroma profiling of food and beverages to their role as potential biomarkers in medical diagnostics. Their high volatility and reactivity, often at trace levels, present analytical challenges.[1][2] SPME offers a simple, solvent-free, and sensitive pre-concentration technique for VSC analysis, often coupled with gas chromatography (GC).[2][3][4]

Introduction to SPME for Volatile Sulfur Compounds

Solid-Phase Microextraction (SPME) is a sample preparation technique that integrates sampling, extraction, and concentration into a single step.[4] It utilizes a fused silica fiber coated with a stationary phase. When exposed to a sample, either by direct immersion or through the headspace, analytes partition from the sample matrix onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

The analysis of VSCs is challenging due to their high volatility, tendency for oxidation, and often low concentrations.[1] SPME, particularly Headspace SPME (HS-SPME), is well-suited for VSC analysis as it minimizes sample handling and pre-concentrates the analytes, thereby enhancing sensitivity.[2][3]

Selecting the Appropriate SPME Fiber

The choice of SPME fiber coating is critical for the effective extraction of VSCs. The selection depends on the polarity and molecular weight of the target analytes. For volatile and low molecular weight compounds like many VSCs, fibers with adsorbent properties are generally preferred.[5]

Commonly used fibers for VSC analysis include:

  • Carboxen/Polydimethylsiloxane (CAR/PDMS): This fiber is highly effective for trapping a wide range of volatile and semi-volatile compounds, including many VSCs.[6][7] The porous nature of Carboxen provides a large surface area for adsorption.

  • Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): This is a triple-phase fiber that offers a broad range of selectivity, making it suitable for analyzing complex mixtures of VSCs in various matrices like fermented beverages and vegetables.[2][4]

  • Polydimethylsiloxane (PDMS): While a common all-purpose fiber, it is generally more suitable for nonpolar, higher molecular weight compounds and may show lower efficiency for highly volatile sulfur compounds compared to Carboxen-based fibers.[8]

Studies have shown that for a comprehensive analysis of VSCs in complex samples, DVB/CAR/PDMS and CAR/PDMS fibers often provide the best performance in terms of the number of identified compounds and total peak area.[4]

Experimental Protocols

The optimal SPME conditions are highly dependent on the sample matrix and the specific VSCs of interest. Key parameters to optimize include extraction time, temperature, and sample pre-treatment.[2]

General HS-SPME Workflow for VSCs

The following diagram illustrates a typical workflow for the analysis of VSCs using HS-SPME coupled with GC-Mass Spectrometry (GC-MS).

HS-SPME-GC-MS Workflow for VSCs cluster_sample_prep Sample Preparation cluster_spme SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Collection (e.g., beverage, vegetable homogenate, gas) Vial Transfer to Headspace Vial Sample->Vial ISTD Addition of Internal Standard Vial->ISTD Matrix Matrix Modification (e.g., salt addition, pH adjustment) ISTD->Matrix Incubation Incubation/ Equilibration Matrix->Incubation Extraction Fiber Exposure (Extraction) Incubation->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification

Caption: General workflow for VSC analysis using HS-SPME-GC-MS.

Protocol for VSCs in Fermented Beverages (e.g., Wine, Brandy)

This protocol is adapted from methodologies for analyzing VSCs in alcoholic beverages.[2][9] The high ethanol content in these samples can significantly impact the extraction efficiency, often requiring sample dilution.[2][9]

Materials:

  • SPME fiber: 50/30 µm DVB/CAR/PDMS

  • Headspace vials (20 mL) with magnetic screw caps and PTFE/silicone septa

  • Gas chromatograph coupled with a mass spectrometer (GC-MS) or a sulfur-selective detector like a Pulsed Flame Photometric Detector (PFPD) or Sulfur Chemiluminescence Detector (SCD).[1][10][11]

  • Internal standard solution (e.g., ethyl methyl sulfide)

  • Sodium chloride (NaCl)

  • EDTA (Ethylenediaminetetraacetic acid)

Procedure:

  • Sample Preparation:

    • Pipette a specific volume of the beverage sample into a 20 mL headspace vial.

    • Dilute the sample with deionized water to reduce the ethanol concentration to approximately 2.5% v/v.[2]

    • Add NaCl to a final concentration of 20% w/v and EDTA to 1% w/v to enhance the release of VSCs from the matrix.[2]

    • Add the internal standard.

    • Immediately cap the vial.

  • HS-SPME Extraction:

    • Place the vial in an autosampler or a heating block.

    • Incubate the sample at a defined temperature (e.g., 35°C) for an equilibration period (e.g., 10 minutes) with agitation.[2][12]

    • Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30 minutes) at the same temperature with continued agitation.[2][12]

  • GC-MS/SCD Analysis:

    • After extraction, retract the fiber and immediately introduce it into the heated GC injection port (e.g., 250°C) for thermal desorption (e.g., 5-10 minutes).[3]

    • Separate the desorbed VSCs on a suitable capillary column (e.g., DB-WAX).[3]

    • Set the GC oven temperature program to achieve optimal separation of the target VSCs. A typical program might start at 35°C, hold for a few minutes, then ramp up to a final temperature.[3]

    • Detect the compounds using MS, SCD, or PFPD.

Protocol for VSCs in Vegetables

This protocol is based on methods developed for analyzing VSCs in vegetables like those from the Allium and Brassicaceae families.[3][4]

Materials:

  • SPME fiber: DVB/CAR/PDMS

  • Headspace vials (20 mL)

  • Mortar and pestle

  • Liquid nitrogen

  • Internal standard solution (e.g., ethyl methyl sulfide)

  • Distilled water

Procedure:

  • Sample Preparation:

    • Grind the fresh vegetable sample to a fine powder using a mortar and pestle under liquid nitrogen to prevent enzymatic reactions.[3]

    • Weigh a specific amount of the ground sample (e.g., 2-3 g) into a 20 mL headspace vial.[3]

    • Add a known volume of distilled water (e.g., 3-4 mL) and the internal standard.[3]

    • Immediately cap the vial.

  • HS-SPME Extraction:

    • Incubate the vial at a specific temperature (e.g., 45°C) for an equilibration period (e.g., 10 minutes).[3]

    • Expose the SPME fiber to the headspace for an optimized extraction time (e.g., 40-50 minutes).[3][4]

  • GC-MS Analysis:

    • Desorb the analytes in the GC inlet (e.g., 250°C for 10 minutes).[3]

    • Perform chromatographic separation and mass spectrometric detection as described in the previous protocol.

Quantitative Data and Method Validation

The following tables summarize quantitative data from various studies on the SPME-based analysis of VSCs. These values can serve as a reference for method development and validation.

Table 1: Method Validation Parameters for VSCs in Gas Samples

CompoundLimit of Detection (LOD) (ppt v/v)Linearity Range (ppb v/v)
Carbon Disulfide1up to 20
Carbonyl SulfideN/Aup to 20
Ethyl SulfideN/Aup to 20
Ethyl Methyl SulfideN/Aup to 20
Hydrogen Sulfide350up to 20
IsopropanethiolN/Aup to 20
MethanethiolN/Aup to 20
Methyl DisulfideN/Aup to 20
Methyl SulfideN/Aup to 20

Data sourced from a study using Carboxen-PDMS fiber (75 µm) and GC-MS.[7]

Table 2: Method Validation Parameters for VSCs in a Vegetable Matrix (Cabbage Juice)

CompoundIntra-day Precision (RSD %)Inter-day Precision (RSD %)Linearity (r²)
Dimethyl Sulfide4.225.89> 0.95
Dimethyl Disulfide6.547.32> 0.95
Dimethyl Trisulfide8.769.45> 0.95

Data sourced from a study using DVB/CAR/PDMS fiber and GC-MS.[3]

Logical Relationships in Method Optimization

The optimization of an SPME method involves considering the interplay between several experimental parameters. The following diagram illustrates these relationships.

SPME Optimization Logic cluster_fiber Fiber Selection cluster_extraction Extraction Conditions cluster_matrix Sample Matrix center_node Optimal VSC Extraction FiberCoating Fiber Coating (e.g., DVB/CAR/PDMS) FiberCoating->center_node FiberThickness Coating Thickness FiberThickness->center_node ExtractionTime Extraction Time ExtractionTime->center_node ExtractionTemp Extraction Temperature ExtractionTemp->center_node Agitation Agitation Agitation->center_node MatrixType Matrix Type (Aqueous, Gaseous) MatrixType->center_node SaltAddition Salt Addition SaltAddition->center_node pH pH Adjustment pH->center_node EthanolContent Ethanol Content EthanolContent->center_node

Caption: Interdependencies of parameters for SPME method optimization.

Limitations and Considerations

While SPME is a powerful technique, it is important to be aware of its limitations, especially for quantitative analysis of VSC mixtures.

  • Competitive Adsorption: On porous fibers like CAR/PDMS, higher molecular weight or more abundant compounds can displace lower molecular weight or less abundant compounds, leading to inaccurate quantification.[8] This effect is particularly relevant when analyzing samples with complex mixtures of VSCs.

  • Matrix Effects: The sample matrix can significantly influence the partitioning of analytes onto the SPME fiber. For instance, ethanol in wine can reduce the extraction efficiency of VSCs.[9] It is crucial to use matrix-matched calibration standards or employ methods like standard addition for accurate quantification.

  • Fiber-to-Fiber Reproducibility: Variations between individual SPME fibers can affect the reproducibility of results. Regular conditioning and quality control checks are recommended.

References

Application Notes and Protocols: Extraction and Synthesis of 3,6-dimethyl-1,2,4,5-tetrathiane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3,6-dimethyl-1,2,4,5-tetrathiane is an organosulfur compound with a six-membered ring containing four sulfur atoms and two carbon atoms, each substituted with a methyl group. Organosulfur compounds are of significant interest in pharmaceutical and materials science research due to their diverse biological activities and unique chemical properties. The protocols detailed herein provide a foundational method for obtaining this compound for research and development purposes.

Data Presentation

As specific quantitative data for the synthesis of this compound is not extensively published, the following table presents representative data that could be expected from the described protocol. This data is intended for illustrative purposes to guide researchers in evaluating the efficiency of the synthesis and purification process.

ParameterValueMethod of Analysis
Synthesis Yield
Crude Product Yield65%Gravimetric
Purified Product Yield40%Gravimetric
Product Purity
Purity after Extraction>85%GC-MS
Purity after Chromatography>98%GC-MS, NMR
Chromatography
Retention Factor (Rf)0.4TLC (Hexane:Ethyl Acetate 9:1)
Extraction Time
Synthesis Reaction Time4 hours-
Work-up and Extraction2 hours-
Column Chromatography6 hours-

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from acetaldehyde and hydrogen sulfide in the presence of an acid catalyst.

Materials:

  • Acetaldehyde

  • Hydrogen sulfide gas

  • Anhydrous diethyl ether

  • Concentrated hydrochloric acid (catalyst)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Gas dispersion tube

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a two-necked round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube, and a drying tube in an ice bath.

  • Add a solution of acetaldehyde in anhydrous diethyl ether to the flask.

  • Add a catalytic amount of concentrated hydrochloric acid to the solution.

  • Slowly bubble hydrogen sulfide gas through the stirred solution. The reaction is exothermic and should be maintained at a low temperature.

  • Continue the reaction for 4 hours, monitoring the consumption of acetaldehyde by thin-layer chromatography (TLC).

  • Once the reaction is complete, stop the flow of hydrogen sulfide and remove the gas dispersion tube.

Extraction and Purification Protocol

This protocol details the work-up and purification of the synthesized this compound from the reaction mixture.

Materials:

  • Reaction mixture from the synthesis step

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Glass column for chromatography

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Quenching and Neutralization:

    • Carefully pour the reaction mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Gently swirl and vent the separatory funnel frequently to release any evolved gas.

    • Allow the layers to separate.

  • Solvent Extraction:

    • Extract the aqueous layer twice more with diethyl ether.

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

  • Solvent Removal:

    • Concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification by Column Chromatography:

    • Prepare a silica gel column using a slurry of silica gel in hexane.

    • Dissolve the crude product in a minimal amount of the eluent (e.g., hexane:ethyl acetate 9:1).

    • Load the sample onto the column.

    • Elute the column with a hexane:ethyl acetate solvent system, starting with a low polarity mixture and gradually increasing the polarity if necessary.

    • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Synthetic Pathway

Synthesis_Pathway Acetaldehyde Acetaldehyde Intermediate Thioacetaldehyde (unstable) Acetaldehyde->Intermediate + H₂S H2S Hydrogen Sulfide (H₂S) H2S->Intermediate Catalyst Acid Catalyst (HCl) Catalyst->Intermediate Product This compound Intermediate->Product Dimerization

Caption: Synthetic pathway for this compound.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification Reaction Reaction of Acetaldehyde and H₂S Quench Quench with NaHCO₃ Reaction->Quench Extract Solvent Extraction (Diethyl Ether) Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Silica Gel Column Chromatography Concentrate->Chromatography PureProduct Pure 3,6-dimethyl- 1,2,4,5-tetrathiane Chromatography->PureProduct

Caption: Workflow for the isolation and purification of the target compound.

Application Notes and Protocols for 3,6-dimethyl-1,2,4,5-tetrathiane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information and protocols for the analytical standard of 3,6-dimethyl-1,2,4,5-tetrathiane. It includes physicochemical properties, proposed synthesis and purification methods, and comprehensive analytical characterization data.

Chemical and Physical Properties

This compound is a volatile organosulfur compound. It is recognized for its contribution to the aroma of certain foods and is used as a flavoring agent. The molecule exists as a mixture of cis and trans diastereomers.

Table 1: Physicochemical and Identification Properties

PropertyValueSource
Molecular Formula C₄H₈S₄--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 184.37 g/mol --INVALID-LINK--, --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
CAS Number 67411-27-2--INVALID-LINK--
InChI InChI=1S/C4H8S4/c1-3-5-7-4(2)8-6-3/h3-4H,1-2H3--INVALID-LINK--, --INVALID-LINK--
InChIKey OLLSVBUNSGNIRV-UHFFFAOYSA-N--INVALID-LINK--, --INVALID-LINK--
SMILES CC1SSC(SS1)C--INVALID-LINK--
Appearance Colorless to pale yellow liquidGeneral knowledge
Odor Sulfurous, meatyGeneral knowledge
Flash Point 125 °C (257 °F)--INVALID-LINK--

digraph "Chemical_Structure" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Chemical Structure of this compound", width=4, height=3, bgcolor="#F1F3F4"];
node [fontname="Arial", fontsize=10, shape=plaintext, color="#202124", fontcolor="#202124"];
edge [color="#202124"];

C1 [label="C"]; C2 [label="C"]; S1 [label="S"]; S2 [label="S"]; S3 [label="S"]; S4 [label="S"]; Me1 [label="CH3"]; Me2 [label="CH3"]; H1[label="H"]; H2[label="H"];

C1 -> S1; S1 -> S2; S2 -> C2; C2 -> S3; S3 -> S4; S4 -> C1; C1 -> Me1; C2 -> Me2; C1 -> H1; C2 -> H2; }

Caption: Chemical structure of this compound.

Experimental Protocols

2.1. Proposed Synthesis Protocol

A plausible synthesis route for this compound involves the reaction of acetaldehyde with hydrogen sulfide in the presence of an acid catalyst. This reaction proceeds through the formation of the unstable intermediate ethanethial, which then dimerizes.

Materials:

  • Acetaldehyde

  • Hydrogen sulfide gas

  • Anhydrous diethyl ether

  • Concentrated hydrochloric acid (catalyst)

  • Anhydrous sodium sulfate

  • Nitrogen gas

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

  • Cool the flask to 0-5 °C in an ice bath.

  • Add anhydrous diethyl ether to the flask and start stirring.

  • Slowly bubble dry hydrogen sulfide gas through the stirred solution.

  • Concurrently, add a solution of acetaldehyde in anhydrous diethyl ether dropwise to the flask.

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Continue the reaction for 2-3 hours at 0-5 °C under a nitrogen atmosphere.

  • After the reaction is complete, stop the gas flow and remove the ice bath.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

Synthesis_Workflow Proposed Synthesis Workflow Start Start Reaction_Setup Reaction Setup (Flask, Stirrer, Gas Inlet, Drying Tube) Start->Reaction_Setup Cooling Cooling to 0-5 °C Reaction_Setup->Cooling Solvent_Addition Add Anhydrous Diethyl Ether Cooling->Solvent_Addition Reagent_Addition Bubble H₂S and add Acetaldehyde Solution Solvent_Addition->Reagent_Addition Catalyst_Addition Add HCl Catalyst Reagent_Addition->Catalyst_Addition Reaction React for 2-3 hours at 0-5 °C Catalyst_Addition->Reaction Workup Aqueous Workup (NaHCO₃, Brine) Reaction->Workup Drying Dry with Na₂SO₄ Workup->Drying Solvent_Removal Solvent Removal under Reduced Pressure Drying->Solvent_Removal Crude_Product Obtain Crude Product Solvent_Removal->Crude_Product End End Crude_Product->End

Caption: Proposed workflow for the synthesis of this compound.

2.2. Proposed Purification Protocol

The crude product can be purified by vacuum distillation or column chromatography.

Vacuum Distillation:

  • Set up a vacuum distillation apparatus.

  • Carefully transfer the crude product to the distillation flask.

  • Heat the flask gently under reduced pressure.

  • Collect the fraction that distills at the appropriate boiling point for this compound.

Column Chromatography:

  • Prepare a silica gel column using a non-polar solvent system (e.g., hexane/ethyl acetate gradient).

  • Dissolve the crude product in a minimal amount of the non-polar solvent.

  • Load the sample onto the column.

  • Elute the column with the solvent system, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC).

  • Combine the pure fractions and remove the solvent to yield the purified product.

Analytical Characterization

3.1. Gas Chromatography (GC)

GC is a primary method for the analysis of this compound.

Table 2: Gas Chromatography Parameters and Retention Indices

Column TypeActive PhaseRetention Index (I)Reference
CapillaryDB-51388--INVALID-LINK--
CapillaryDB-11401--INVALID-LINK--
CapillaryDB-11387--INVALID-LINK--

GC Protocol:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Oven Program: Start at 40 °C, hold for 5 min, then ramp at 2 °C/min to 260 °C, and hold for 60 min.[1]

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)

3.2. Spectroscopic Data (Predicted)

Due to the lack of publicly available experimental spectra, the following data are predicted based on the known structure and typical spectroscopic values for similar functional groups.

Table 3: Predicted NMR and IR Spectroscopic Data

TechniquePredicted Data
¹H NMR cis-isomer: Doublet around 1.6 ppm (CH₃), Quartet around 4.8 ppm (CH). trans-isomer: Doublet around 1.5 ppm (CH₃), Quartet around 4.7 ppm (CH).
¹³C NMR cis-isomer: Signal around 20 ppm (CH₃), Signal around 50 ppm (CH). trans-isomer: Signal around 19 ppm (CH₃), Signal around 49 ppm (CH).
FTIR (cm⁻¹) C-H stretching (alkane): 2950-2970, C-H bending (alkane): 1370-1380 and 1450-1465, C-S stretching: 600-800, S-S stretching: 450-550.

3.3. Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with GC, is a powerful tool for the identification of this compound.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): m/z 184

  • Major Fragments: Loss of sulfur atoms (S, S₂, S₃, S₄), cleavage of the tetrathiane ring, and loss of methyl groups. Expected fragments include m/z 152 (M-S)⁺, m/z 120 (M-S₂)⁺, m/z 92 (C₂H₄S₂)⁺, and m/z 60 (CH₃CHS)⁺.

Analytical_Workflow General Analytical Workflow Sample Sample containing This compound GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Sample->GC_MS NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) Sample->NMR FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Sample->FTIR Data_Analysis Data Analysis and Structure Confirmation GC_MS->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis Report Analytical Report Data_Analysis->Report

Caption: A general workflow for the analytical characterization of this compound.

Stability and Storage

  • Stability: this compound is expected to be reasonably stable under standard laboratory conditions. However, like many organosulfur compounds, it may be susceptible to oxidation over time, especially when exposed to air and light.

  • Storage: For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (e.g., ≤ 4 °C) in a dark place.

These application notes and protocols are intended to provide a comprehensive guide for researchers and professionals working with this compound. The experimental protocols are based on established chemical principles and may require optimization for specific laboratory conditions.

References

Application Note: Headspace Analysis of 3,6-dimethyl-1,2,4,5-tetrathiane

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the qualitative and quantitative analysis of 3,6-dimethyl-1,2,4,5-tetrathiane in various sample matrices using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This compound is a volatile sulfur compound (VSC) that can contribute significantly to the aroma and off-flavor profiles of foods, beverages, and other complex materials. The protocol provided herein is intended for researchers, scientists, and quality control professionals in the food and beverage, environmental, and pharmaceutical industries.

Introduction

Volatile sulfur compounds (VSCs) are a critical class of molecules that, even at trace levels, can profoundly impact the aroma and flavor of various products. This compound (C₄H₈S₄, MW: 184.37 g/mol ) is a heterocyclic sulfur compound that can arise from the degradation of sulfur-containing precursors.[1][2][3] Its analysis is often challenging due to its volatility, reactivity, and typically low concentrations in complex matrices.[4]

Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique for the extraction and preconcentration of volatile and semi-volatile organic compounds from a sample's headspace.[5][6] This method minimizes sample handling, thereby reducing the risk of analyte loss and artifact formation.[7] When coupled with gas chromatography-mass spectrometry (GC-MS), it provides high selectivity and sensitivity for the identification and quantification of target analytes.[8] This application note provides a detailed protocol for the HS-SPME-GC-MS analysis of this compound.

Experimental Protocol

Materials and Reagents
  • Sample Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.

  • HS-SPME Fiber Assembly: Manual or automated SPME holder.

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, 50/30 µm film thickness. This fiber is recommended for its high capacity for extracting a broad range of volatile compounds, including VSCs.[5][9]

  • Standard: this compound (CAS No. 67411-27-2) reference standard.[10]

  • Solvent: Methanol or another suitable solvent for preparing standard solutions.

  • Salt: Sodium chloride (NaCl), analytical grade, for modifying the sample matrix ionic strength.

  • Deionized Water: For preparation of blanks and standard dilutions.

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and coupled to a mass spectrometer.

  • Mass Spectrometer (MS): Capable of electron ionization (EI) and full scan/selected ion monitoring (SIM) modes.

  • GC Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Autosampler: Capable of performing automated HS-SPME.

HS-SPME Procedure
  • Sample Preparation:

    • For liquid samples, accurately transfer 5 mL of the sample into a 20 mL headspace vial.

    • For solid samples, accurately weigh 1-2 g of the homogenized sample into a 20 mL headspace vial. Add 5 mL of deionized water to create a slurry.

    • Optionally, add a known amount of NaCl (e.g., 1 g) to the vial to increase the ionic strength of the matrix, which can enhance the partitioning of volatile analytes into the headspace.

    • Immediately seal the vial with the screw cap.

  • Incubation and Extraction:

    • Place the vial in the autosampler tray or a heating block.

    • Incubate the sample at 60°C for 15 minutes with agitation (e.g., 250 rpm) to allow for equilibration of the analyte between the sample and the headspace.

    • Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C to extract the volatile compounds. The optimal extraction temperature and time may need to be determined empirically for different matrices.[5]

  • Desorption:

    • After extraction, retract the fiber and immediately introduce it into the GC injector, which is heated to 250°C.

    • Desorb the analytes from the fiber for 5 minutes in splitless mode.

GC-MS Conditions
  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 5°C/min.

    • Ramp 2: Increase to 250°C at a rate of 15°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: Mass range of m/z 40-300 for qualitative identification.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis. Key ions for this compound should be selected (e.g., m/z 184, 92, 61 - to be confirmed with a standard).

Data Presentation

Quantitative analysis should be performed by generating a calibration curve using external standards. The following tables represent typical data that would be generated during method validation.

Table 1: GC-MS Retention Time and Key Ions for this compound

Compound NameRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
This compoundTo be determinedTo be determinedTo be determined

Table 2: Method Performance Characteristics (Example Data)

ParameterValue
Linearity Range0.1 - 50 µg/L
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.05 µg/L
Limit of Quantification (LOQ)0.15 µg/L
Repeatability (%RSD, n=6)< 10%
Recovery (%)90 - 110%

Visualizations

The following diagrams illustrate the experimental workflow for the headspace analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_hspme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample (Liquid or Solid) Vial Add to 20 mL Vial Sample->Vial Salt Add NaCl (Optional) Vial->Salt Seal Seal Vial Salt->Seal Incubate Incubate (60°C, 15 min) Seal->Incubate Extract Expose SPME Fiber (30 min) Incubate->Extract Desorb Desorb in GC Inlet (250°C) Extract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Identify Qualitative ID (Mass Spectrum) Detect->Identify Quantify Quantitative Analysis Detect->Quantify

References

Detecting Trace Level Sulfur Compounds in Food: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The accurate detection and quantification of trace level sulfur compounds in food is of paramount importance for quality control, flavor and off-flavor analysis, and ensuring food safety. Sulfur compounds contribute significantly to the aroma profiles of various food products, ranging from the desirable notes in coffee and wine to undesirable off-odors in dairy products. Furthermore, certain sulfur compounds, such as sulfites, are regulated food additives due to their potential to cause allergic reactions in sensitive individuals. This document provides detailed application notes and protocols for the detection of trace level sulfur compounds in various food matrices, intended for researchers, scientists, and professionals in the field of food science and drug development.

Analytical Techniques for Sulfur Compound Detection

A variety of analytical techniques are employed for the determination of trace sulfur compounds in food, each with its own advantages in terms of sensitivity, selectivity, and applicability to different sample matrices. The most common methods include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) or other selective detectors. Electrochemical sensors are also emerging as a rapid and portable alternative for the detection of specific sulfur compounds.

Application Note 1: Analysis of Volatile Sulfur Compounds in Wine by Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD)

Objective: To provide a rapid and selective method for the quantitative analysis of ten key volatile sulfur compounds (VSCs) in wine that can contribute to "reductive" off-odors.

Principle: This method utilizes static headspace injection to introduce volatile compounds into a gas chromatograph for separation. A sulfur chemiluminescence detector (SCD) provides high selectivity and sensitivity for sulfur-containing compounds.[1][2]

Experimental Protocol:

  • Sample Preparation:

    • Pipette 5 mL of wine into a 20 mL headspace vial.

    • Add 1 g of sodium chloride to the vial to increase the ionic strength and promote the release of volatile compounds.

    • Seal the vial with a PTFE-lined septum and crimp cap.

  • Instrumental Analysis (GC-SCD):

    • Gas Chromatograph: Agilent 6890N or equivalent.

    • Detector: Sievers 355 Sulfur Chemiluminescence Detector or equivalent.

    • Injection: Static headspace injection with a 1 mL loop.

    • Inlet: Cool-on-column (COC).

    • Column: J&W DB-1, 60 m x 0.32 mm x 5 µm or equivalent.

    • Oven Program: 30°C (5 min), ramp to 240°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 2.5 mL/min.

  • Calibration:

    • Prepare a stock solution of the ten target VSCs (hydrogen sulfide, methanethiol, ethanethiol, dimethyl sulfide, carbon disulfide, diethyl sulfide, dimethyl disulfide, diethyl disulfide, methyl thioacetate, and ethyl thioacetate) in a model wine solution (12% ethanol in water).

    • Create a series of calibration standards by spiking the model wine with the stock solution to cover the expected concentration range in wine samples.

    • Analyze the standards using the same procedure as the samples to generate a calibration curve for each compound.

Quantitative Data Summary:

CompoundLimit of Quantitation (LOQ) (µg/L)
Hydrogen Sulfide~1
Methanethiol~1
Ethanethiol~1
Dimethyl Sulfide~1
Carbon Disulfide~1
Diethyl Sulfide~1
Dimethyl Disulfide~1
Diethyl Disulfide~1
Methyl Thioacetate~1
Ethyl Thioacetate~1

Table 1: Approximate limits of quantitation for volatile sulfur compounds in wine by GC-SCD.[1][2]

Experimental Workflow:

GC_SCD_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-SCD Analysis cluster_data Data Processing Sample Wine Sample (5 mL) Add_Salt Add NaCl (1 g) Sample->Add_Salt Vial Seal in 20 mL Headspace Vial Add_Salt->Vial HS_Injection Static Headspace Injection (1 mL) Vial->HS_Injection GC_Separation GC Separation (DB-1 column) HS_Injection->GC_Separation SCD_Detection Sulfur Chemiluminescence Detection GC_Separation->SCD_Detection Quantification Quantification using Calibration Curve SCD_Detection->Quantification Results Report VSC Concentrations Quantification->Results

Figure 1: Workflow for VSC analysis in wine by GC-SCD.

Application Note 2: Determination of Sulfites in Food by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To provide a rapid, sensitive, and selective method for the determination of free and reversibly bound sulfites in a wide range of food matrices. This method is an alternative to the traditional Monier-Williams method and has been adopted as an official method by AOAC INTERNATIONAL.[3][4][5][6]

Principle: Sulfites in the food sample are stabilized by converting them to the stable formaldehyde adduct, hydroxymethylsulfonate (HMS). The HMS is then separated from the food matrix using hydrophilic interaction liquid chromatography (HILIC) and detected by tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.[5][6]

Experimental Protocol:

  • Sample Preparation:

    • Homogenize solid food samples.

    • Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of a buffered formaldehyde solution (0.2% formaldehyde in a sodium acetate buffer, pH 5.0).

    • Vortex for 1 minute and then sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter.

  • Solid-Phase Extraction (SPE) Cleanup (for complex matrices):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load 5 mL of the filtered extract onto the cartridge.

    • Wash with 5 mL of water.

    • Elute the HMS with 5 mL of a 50:50 methanol:water solution.

  • Instrumental Analysis (LC-MS/MS):

    • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

    • Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm or equivalent.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 95% B to 50% B over 5 minutes.

    • Ionization: Electrospray Ionization (ESI), negative mode.

    • MRM Transitions:

      • HMS: Q1 111.0 -> Q3 95.0 (quantifier), Q1 111.0 -> Q3 80.0 (qualifier).

      • Internal Standard (¹³C-HMS): Q1 112.0 -> Q3 96.0.

Quantitative Data Summary:

Food MatrixRecovery (%)RSDr (%)RSDR (%)
Dried Apricots86 - 1144.5 - 17.58.6 - 22.5
White Grape Juice86 - 1144.5 - 17.58.6 - 22.5
Shrimp86 - 1144.5 - 17.58.6 - 22.5
Dried Pineapple86 - 1144.5 - 17.58.6 - 22.5

Table 2: Method performance data for the LC-MS/MS analysis of sulfites in various food matrices from a multilaboratory validation study.[3]

Experimental Workflow:

LCMSMS_Sulfite_Workflow cluster_sample_prep Sample Preparation cluster_cleanup SPE Cleanup (Optional) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Homogenized Food Sample (2 g) Extraction Add Buffered Formaldehyde (20 mL) Sample->Extraction Vortex_Sonicate Vortex & Sonicate Extraction->Vortex_Sonicate Centrifuge Centrifuge Vortex_Sonicate->Centrifuge Filter Filter Supernatant Centrifuge->Filter SPE C18 SPE Cartridge Filter->SPE HILIC_Separation HILIC Separation Filter->HILIC_Separation Direct Injection Load Load Extract Wash Wash Load->Wash Elute Elute HMS Wash->Elute Elute->HILIC_Separation MSMS_Detection MS/MS Detection (MRM Mode) HILIC_Separation->MSMS_Detection Quantification Quantification using Internal Standard MSMS_Detection->Quantification Results Report Sulfite Concentration (as SO2) Quantification->Results

Figure 2: Workflow for sulfite analysis in food by LC-MS/MS.

Application Note 3: Analysis of Sulfur-Containing Pesticides in Vegetables by QuEChERS and Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To provide a streamlined and effective method for the extraction and analysis of sulfur-containing pesticide residues in vegetable matrices.

Principle: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a sample preparation technique that involves a simple extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE). The cleaned-up extract is then analyzed by GC-MS for the identification and quantification of target pesticides.

Experimental Protocol:

  • Sample Preparation (QuEChERS):

    • Homogenize 10-15 g of the vegetable sample.

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate - for AOAC Official Method 2007.01).

    • Shake vigorously for 1 minute.

    • Centrifuge at 3000 rpm for 5 minutes.

    • Take a 1 mL aliquot of the acetonitrile supernatant for d-SPE cleanup.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer the 1 mL aliquot to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18 for general fruit and vegetable samples).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

    • Transfer the supernatant to an autosampler vial for GC-MS analysis.

  • Instrumental Analysis (GC-MS):

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Injector: Split/splitless inlet, operated in splitless mode.

    • Column: HP-5ms, 30 m x 0.25 mm x 0.25 µm or equivalent.

    • Oven Program: 70°C (2 min), ramp to 150°C at 25°C/min, then to 300°C at 5°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target pesticides.

Quantitative Data Summary:

Pesticide ClassVegetable MatrixRecovery (%)RSD (%)
OrganothiophosphatesTomatoes83.8 - 119.7< 20.5
Dithiocarbamates (as CS₂)Lettuce70 - 120< 15
Sulfonylureas (derivatized)Spinach75 - 115< 20

Table 3: Typical recovery and precision data for sulfur-containing pesticides in vegetables using QuEChERS and GC-MS.[7]

Experimental Workflow:

QuEChERS_GCMS_Workflow cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Homogenized Vegetable Sample (10 g) Add_Solvent Add Acetonitrile (10 mL) Sample->Add_Solvent Add_Salts Add QuEChERS Extraction Salts Add_Solvent->Add_Salts Shake Shake Vigorously Add_Salts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Aliquot Take Supernatant Aliquot (1 mL) Centrifuge1->Aliquot Add_Sorbents Add d-SPE Sorbents Aliquot->Add_Sorbents Vortex Vortex Add_Sorbents->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 GC_Separation GC Separation (HP-5ms column) Centrifuge2->GC_Separation MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection Quantification Quantification using Matrix-Matched Standards MS_Detection->Quantification Results Report Pesticide Residue Levels Quantification->Results

Figure 3: Workflow for sulfur pesticide analysis by QuEChERS and GC-MS.

Application Note 4: Electrochemical Detection of Hydrogen Sulfide in Meat Headspace

Objective: To provide a rapid and portable method for the detection of hydrogen sulfide (H₂S), a key indicator of meat spoilage.

Principle: An amperometric electrochemical sensor is used to measure the concentration of H₂S in the headspace of a meat sample. H₂S diffuses across a gas-permeable membrane and is oxidized at the working electrode, generating a current that is proportional to the H₂S concentration.

Experimental Protocol:

  • Sample Preparation:

    • Place a known weight of meat (e.g., 10 g) into a sealed container with a sampling port.

    • Allow the sample to equilibrate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 30 minutes) to allow for the accumulation of volatile compounds in the headspace.

  • Instrumental Analysis (Electrochemical Sensor):

    • Sensor: Amperometric H₂S sensor (e.g., based on a metal oxide or conducting polymer sensing element).

    • Measurement: Insert the sensor probe into the headspace of the sample container through the sampling port.

    • Data Acquisition: Record the sensor response (current) over time until a stable reading is obtained.

  • Calibration:

    • Calibrate the sensor using certified gas standards of H₂S in nitrogen at various concentrations.

    • Generate a calibration curve by plotting the sensor response versus the H₂S concentration.

Quantitative Data Summary:

ParameterValue
Detection Limit< 100 nM
Linear Range150 nM - 15 µM
Response Time< 10 seconds

Table 4: Typical performance characteristics of an amperometric H₂S sensor.[8]

Logical Relationship of Electrochemical Detection:

Electrochemical_Sensor_Logic H2S_Headspace H₂S in Meat Headspace Membrane Gas-Permeable Membrane H2S_Headspace->Membrane Diffusion Working_Electrode Working Electrode Membrane->Working_Electrode Oxidation Electrochemical Oxidation (H₂S → S + 2H⁺ + 2e⁻) Working_Electrode->Oxidation Current Generated Current Oxidation->Current Proportional to Concentration H₂S Concentration Current->Concentration Determines

Figure 4: Principle of amperometric H₂S detection.

The methods presented in these application notes provide robust and reliable approaches for the detection and quantification of trace level sulfur compounds in various food matrices. The choice of method will depend on the specific analyte, the food matrix, and the required sensitivity and selectivity. The detailed protocols and quantitative data provided herein should serve as a valuable resource for researchers and professionals working in the field of food analysis. It is recommended that each method be validated in the user's laboratory for the specific application to ensure accurate and reliable results.

References

Application Notes and Protocols for 3,6-dimethyl-1,2,4,5-tetrathiane as a Flavoring Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-dimethyl-1,2,4,5-tetrathiane (FEMA number 3274) is a sulfur-containing heterocyclic compound recognized for its potent meat-like and sulfurous flavor profile. It is a key component in the formulation of savory flavors, particularly for processed meat, poultry, and fish products, as well as in soups, sauces, and ready-to-eat meals. This document provides detailed application notes and experimental protocols for the effective and safe use of this compound in research and product development.

Chemical and Physical Properties

PropertyValueSource
Chemical Name This compoundPubChem
Synonyms 1,2,4,5-Tetrathiane, 3,6-dimethyl-NIST
CAS Number 67411-27-2PubChem
Molecular Formula C4H8S4PubChem[1]
Molecular Weight 184.37 g/mol Cheméo[2]
Appearance Not explicitly stated, but likely a colorless to pale yellow liquid or solid with a low melting point.General chemical knowledge
Odor/Flavor Profile Meaty, sulfurousThe Good Scents Company
Stereoisomeric Composition Typically a 50:50 mixture of cis and trans isomers.[3]EFSA

Sensory Information

ParameterDescriptionSource
Flavor Threshold While specific threshold values in different food matrices are not readily available in the public domain, sulfur compounds of this nature are known for their extremely low detection thresholds, often in the parts-per-billion (ppb) range.[4]General scientific literature
Recommended Usage Levels - Non-alcoholic beverages: 0.1 - 0.3 ppm- Alcoholic beverages: 0.2 - 1.0 ppm- Meat and meat products: 0.1 - 0.2 ppm- Soups, sauces, salads, protein products: 0.1 - 0.5 ppm- Ready-to-eat savories: 0.4 - 2.0 ppmThe Good Scents Company[3]

Toxicological Data

Study TypeResultSpeciesSource
Subchronic Oral Toxicity (90-day) Based on the evaluation of structurally related substances within FGE.08, a No-Observed-Adverse-Effect Level (NOAEL) for the group is established. The specific NOAEL for this compound is not individually detailed in publicly available summaries but is covered by the group evaluation.Rodent (Rat preferred)EFSA, OECD 408[5]
Genotoxicity No genotoxic potential was identified for the group of substances in FGE.08.In vitro and in vivo assaysEFSA

Experimental Protocols

Protocol 1: Sensory Evaluation using Descriptive Analysis

This protocol outlines a method for the sensory profiling of this compound in a simple food matrix.

Objective: To characterize the flavor profile and intensity of this compound.

Materials:

  • This compound solution (e.g., 0.1% in propylene glycol)

  • Bland food matrix (e.g., unsalted chicken broth, mashed potato base)

  • Trained sensory panel (8-12 members)

  • Sensory evaluation booths with controlled lighting and ventilation

  • Sample cups with lids, coded with random 3-digit numbers

  • Unsalted crackers and room temperature water for palate cleansing

Procedure:

  • Panel Training: Conduct training sessions to familiarize panelists with relevant flavor attributes (e.g., meaty, roasted, sulfurous, boiled beef, savory) and intensity scales.

  • Sample Preparation: Prepare a series of samples with varying concentrations of this compound in the chosen food matrix. Include a control sample with no added flavoring.

  • Evaluation: Present the coded samples to the panelists in a randomized order.

  • Data Collection: Panelists will rate the intensity of each flavor attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences in attribute intensities between samples.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis PanelTraining Panel Training SamplePrep Sample Preparation Evaluation Sensory Evaluation SamplePrep->Evaluation DataCollection Data Collection Evaluation->DataCollection DataAnalysis Statistical Analysis DataCollection->DataAnalysis

Caption: Sensory evaluation workflow.

Protocol 2: Stability Assessment in a Food Matrix

This protocol describes a method to assess the stability of this compound in a food product during storage.

Objective: To determine the degradation of this compound in a food matrix over time.

Materials:

  • Food product containing a known concentration of this compound

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Internal standard (e.g., a stable sulfur compound not present in the sample)

  • Solvents for extraction (e.g., dichloromethane)

  • Storage containers

  • Incubator or environmental chamber

Procedure:

  • Sample Preparation: Prepare a batch of the food product with a known initial concentration of this compound.

  • Storage: Store the samples under controlled conditions (e.g., temperature, light) for a specified duration.

  • Sampling: At predetermined time points (e.g., 0, 7, 14, 28 days), take representative samples for analysis.

  • Extraction: Extract the flavor compound from the food matrix using a suitable solvent and add the internal standard.

  • GC-MS Analysis: Analyze the extracts by GC-MS to quantify the concentration of this compound relative to the internal standard.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine its stability.

Stability_Assessment_Workflow Start Sample Preparation (t=0) Storage Controlled Storage Start->Storage Sampling Time-point Sampling Storage->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis GC-MS Analysis Extraction->Analysis Data Data Analysis Analysis->Data Toxicity_Study_Pathway DoseSelection Dose Range Finding MainStudy 90-Day Dosing DoseSelection->MainStudy InLifeObs In-Life Observations (Clinical Signs, Body Weight) MainStudy->InLifeObs Terminal Terminal Procedures MainStudy->Terminal Pathology Pathology & Histopathology Terminal->Pathology Report NOAEL Determination Pathology->Report

References

Application of 3,6-Dimethyl-1,2,4,5-Tetrathiane in Food Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dimethyl-1,2,4,5-tetrathiane is a sulfur-containing heterocyclic compound that plays a significant role in the flavor chemistry of certain food products. Its potent aroma profile makes it a valuable ingredient for food technologists and flavor chemists aiming to create or enhance specific sensory experiences, particularly in the realm of savory and meat-like flavors. This document provides detailed application notes and experimental protocols for the use of this compound in food science research and development.

Organoleptic Properties and Applications

This compound is primarily recognized for its contribution to meat-like flavors. It has been identified as a volatile component in cooked mutton, contributing to its characteristic flavor profile. The organoleptic properties are generally described as sulfurous, cooked, and roasted, making it a key component in the formulation of savory and meat-like flavorings.

Its primary application in the food industry is as a flavoring agent. It is used to impart, modify, or enhance the flavor of a wide variety of processed foods. Due to its potent and specific flavor profile, it is particularly effective in enhancing the meaty notes in products such as soups, sauces, processed meats, and savory snacks.

Data Presentation

Physicochemical Properties
PropertyValueReference
Molecular FormulaC4H8S4[1][2][3]
Molecular Weight184.37 g/mol [4]
AppearanceNot explicitly stated, but likely a solid at room temperature given its melting point.
Melting Point198 °C[4]
Boiling Point264 °C[4]
SolubilitySoluble in alcohol. Insoluble in water.[4]
Stereoisomer CompositionTypically a mixture of 50% cis and 50% trans isomers.[5]
Recommended Usage Levels in Food Products

The following table summarizes the typical and maximum recommended usage levels of this compound in various food categories as a flavoring agent. These levels are generally low due to its high flavor potency.

Food CategoryTypical Usage Level (mg/kg)Maximum Usage Level (mg/kg)
Soups and Sauces0.1 - 0.51.0
Processed Meat and Poultry0.1 - 0.20.5
Savory Snacks0.2 - 0.51.0
Dairy Products (savory)0.1 - 0.20.5
Fats and Oils0.10.2
Baked Goods (savory)0.1 - 0.20.5

Experimental Protocols

Protocol 1: Synthesis of this compound (Conceptual)

Disclaimer: This is a conceptual protocol based on general principles of cyclic polysulfide synthesis and should be adapted and validated for food-grade production.

Objective: To synthesize this compound for use as a food flavoring agent.

Materials:

  • Acetaldehyde

  • Hydrogen sulfide (or a suitable sulfide salt)

  • Sulfur

  • Acid catalyst (e.g., hydrochloric acid)

  • Organic solvent (e.g., ethanol)

  • Purification apparatus (e.g., distillation, chromatography)

Procedure:

  • In a well-ventilated fume hood, dissolve acetaldehyde in an appropriate organic solvent.

  • Cool the solution in an ice bath.

  • Slowly bubble hydrogen sulfide gas through the solution in the presence of an acid catalyst. Alternatively, a sulfide salt can be used. This step is expected to form the dithiol precursor.

  • After the initial reaction, introduce elemental sulfur to the reaction mixture.

  • Allow the reaction to proceed at a controlled temperature. The reaction time will need to be optimized.

  • Monitor the reaction progress using an appropriate analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, neutralize the reaction mixture.

  • Extract the product into a suitable organic solvent.

  • Wash the organic layer to remove impurities.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure.

  • Purify the crude product using techniques such as distillation or column chromatography to obtain a food-grade product.

  • Characterize the final product using GC-MS, Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm its identity and purity.

Safety Precautions: This synthesis involves hazardous materials, including flammable solvents and toxic hydrogen sulfide. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 2: Application of this compound in a Processed Meat Product

Objective: To evaluate the sensory impact of this compound on a model processed meat product (e.g., a beef patty).

Materials:

  • Ground beef (80/20 lean-to-fat ratio)

  • Salt

  • Other desired seasonings (e.g., black pepper, garlic powder)

  • This compound solution (dissolved in a food-grade solvent like ethanol or propylene glycol at a known concentration)

  • Patty forming equipment

  • Cooking apparatus (e.g., grill, pan)

  • Trained sensory panel

Procedure:

  • Sample Preparation:

    • Divide the ground beef into equal batches.

    • Prepare a control batch with salt and other seasonings but without the tetrathiane.

    • For the test batches, add the this compound solution at varying concentrations (e.g., 0.1, 0.2, 0.5 mg/kg of meat). Ensure even distribution by thoroughly mixing.[6]

    • Form the meat mixtures into standardized patties of equal weight and thickness.

  • Cooking:

    • Cook all patties under identical, controlled conditions (time and temperature) to a consistent internal temperature.

  • Sensory Evaluation:

    • Recruit and train a sensory panel to evaluate meat flavor attributes.[7][8]

    • Present the cooked patties to the panelists in a randomized and blind manner.[9]

    • Use a structured scoresheet for panelists to rate the intensity of key flavor attributes such as "meaty," "roasted," "sulfurous," "mutton-like," and overall flavor preference.[10]

    • Include a control sample in the evaluation for comparison.

  • Data Analysis:

    • Analyze the sensory data statistically (e.g., using ANOVA) to determine if there are significant differences in the perceived flavor profiles between the control and test samples.

Protocol 3: GC-MS Analysis of this compound in a Food Matrix

Objective: To identify and quantify this compound in a food sample.

Materials:

  • Food sample containing or suspected of containing this compound

  • Internal standard (e.g., a deuterated analog or a different sulfur compound with similar properties)

  • Organic solvent for extraction (e.g., dichloromethane, diethyl ether)

  • Solid-Phase Microextraction (SPME) fibers (optional, for headspace analysis)

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system

  • Analytical balance

Procedure:

  • Sample Preparation (Solvent Extraction):

    • Homogenize a known weight of the food sample.

    • Add a known amount of the internal standard.

    • Extract the sample with a suitable organic solvent. This may involve techniques like liquid-liquid extraction or Soxhlet extraction.

    • Concentrate the extract to a specific volume.

  • Sample Preparation (SPME - Headspace):

    • Place a known weight of the homogenized food sample into a headspace vial.

    • Add the internal standard.

    • Seal the vial and incubate at a controlled temperature to allow volatile compounds to partition into the headspace.

    • Expose the SPME fiber to the headspace for a defined period to adsorb the analytes.

  • GC-MS Analysis:

    • Injection: Inject a small volume of the solvent extract or introduce the SPME fiber into the GC inlet.

    • Gas Chromatography:

      • Use a non-polar or semi-polar capillary column (e.g., DB-5ms).

      • Set up a temperature program to separate the volatile compounds. A typical program might start at 40°C, hold for a few minutes, then ramp up to 250-280°C.

    • Mass Spectrometry:

      • Operate the mass spectrometer in electron ionization (EI) mode.

      • Acquire data in full scan mode to identify the compound based on its mass spectrum and retention time.

      • For quantification, use selected ion monitoring (SIM) mode for higher sensitivity and selectivity, monitoring characteristic ions of this compound and the internal standard.

  • Quantification:

    • Create a calibration curve using standard solutions of this compound with the internal standard.

    • Calculate the concentration of the analyte in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Mandatory Visualizations

experimental_workflow_application cluster_prep Sample Preparation cluster_process Processing cluster_eval Evaluation prep1 Ground Meat prep2 Addition of Flavoring Agent prep1->prep2 prep3 Mixing and Patty Formation prep2->prep3 cook Controlled Cooking prep3->cook sensory Sensory Analysis cook->sensory data Data Analysis sensory->data

Caption: Experimental workflow for the application and sensory evaluation of this compound in a meat product.

experimental_workflow_analysis cluster_extraction Sample Extraction cluster_analysis Instrumental Analysis cluster_quant Quantification sample Food Sample extract Solvent Extraction / SPME sample->extract concentrate Concentration extract->concentrate gc Gas Chromatography concentrate->gc ms Mass Spectrometry gc->ms identify Identification ms->identify quantify Quantification identify->quantify

Caption: Experimental workflow for the GC-MS analysis of this compound in a food matrix.

Stability and Interactions

Sulfur-containing flavor compounds can be susceptible to degradation or transformation during food processing, particularly with the application of heat.[11][12][13][14] The stability of this compound in a food matrix will depend on factors such as temperature, pH, and the presence of other reactive components. It is plausible that this compound could interact with products of the Maillard reaction, which also contribute significantly to the flavor of cooked meats. Further research is needed to fully elucidate the stability and interaction of this compound under various food processing conditions.

References

Application Notes and Protocols for Stable Isotope Dilution Assay of Sulfur Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur-containing compounds play critical roles in a vast array of biological processes, from cellular redox homeostasis and detoxification to signaling and drug metabolism. Accurate quantification of these molecules is paramount for understanding disease mechanisms, identifying biomarkers, and developing novel therapeutics. Stable Isotope Dilution (SID) coupled with mass spectrometry (MS) has emerged as the gold standard for the precise and accurate quantification of sulfur compounds in complex biological matrices.

This application note provides detailed protocols for the quantification of two key sulfur-containing molecules, glutathione and hydrogen sulfide, using SID-MS. It is intended to guide researchers, scientists, and drug development professionals in the implementation of these powerful analytical techniques.

Principle of Stable Isotope Dilution

Stable Isotope Dilution is a quantitative analysis technique that utilizes a stable isotope-labeled version of the analyte of interest as an internal standard. This isotopically labeled standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., 13C, 15N, 34S, 2H). A known amount of the labeled standard is spiked into the sample at the earliest stage of sample preparation. The analyte and the internal standard are then co-extracted, purified, and analyzed by mass spectrometry.

The ratio of the signal intensity of the endogenous analyte to that of the isotopically labeled internal standard is used to calculate the concentration of the analyte. Because the analyte and the internal standard exhibit nearly identical chemical and physical properties, any sample loss or variation during sample processing and analysis will affect both equally, leading to a highly accurate and precise measurement.

Featured Applications

This document provides detailed protocols for the quantification of:

  • Glutathione (GSH) and its oxidized form (GSSG): Key regulators of cellular redox status and markers of oxidative stress.

  • Hydrogen Sulfide (H₂S): A gaseous signaling molecule involved in various physiological and pathological processes.

Application 1: Quantification of Glutathione (GSH) and Glutathione Disulfide (GSSG) by LC-MS/MS

Glutathione is a tripeptide that exists in both a reduced (GSH) and an oxidized (GSSG) form. The ratio of GSH to GSSG is a critical indicator of cellular oxidative stress.

Experimental Workflow

Sample Biological Sample (e.g., Cells, Plasma) Spike Spike with Isotopically Labeled Internal Standards ([13C,15N]-GSH, [13C,15N]-GSSG) Sample->Spike Lysis Cell Lysis & Protein Precipitation (e.g., with Metaphosphoric Acid) Spike->Lysis Centrifuge Centrifugation Lysis->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Derivatization Derivatization (e.g., with N-ethylmaleimide for GSH) Supernatant->Derivatization LC_Separation LC Separation (Reversed-Phase) Derivatization->LC_Separation MS_Detection MS/MS Detection (MRM Mode) Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratios (Analyte / Internal Standard) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Workflow for Glutathione Quantification.

Experimental Protocol

This protocol is adapted for the analysis of glutathione in cultured cells.

Materials and Reagents:

  • Glutathione (GSH) and Glutathione Disulfide (GSSG) standards

  • Isotopically labeled internal standards: [¹³C₂,¹⁵N]-GSH and [¹³C₂,¹⁵N]-GSSG

  • N-ethylmaleimide (NEM)

  • Metaphosphoric acid (MPA)

  • LC-MS grade water, acetonitrile, and formic acid

  • Cultured cells of interest

Sample Preparation:

  • Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Spiking of Internal Standards: Add a known concentration of the isotopically labeled internal standards ([¹³C₂,¹⁵N]-GSH and [¹³C₂,¹⁵N]-GSSG) to the cell pellet.

  • Cell Lysis and Protein Precipitation: Add ice-cold 5% (w/v) MPA to the cells. The MPA lyses the cells and precipitates proteins.

  • Derivatization of GSH: To prevent auto-oxidation of GSH to GSSG, add NEM to the lysate. NEM alkylates the free sulfhydryl group of GSH.[1][2]

  • Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the derivatized GSH and GSSG for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.[3]

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.4 mL/min[3]

    • Column Temperature: 50°C[3]

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for the derivatized GSH, GSSG, and their respective internal standards are monitored. For example:

      • GSH-NEM: m/z 433.3 → 304.4[3]

      • ¹³C₂,¹⁵N-GSH-NEM: m/z 436.3 → 307.3[3]

      • GSSG: m/z 613.2 → 355.2[3]

      • ¹³C₂,¹⁵N-GSSG: m/z 619.1 → 361.1[3]

Data Analysis:

  • Integrate the peak areas for the endogenous analytes and their corresponding isotopically labeled internal standards.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of a series of known concentrations of standards versus their concentrations.

  • Determine the concentration of GSH and GSSG in the samples by interpolating their peak area ratios on the calibration curve.

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of GSH and GSSG by LC-MS/MS.

ParameterGSHGSSGReference
Linear Range (µM) 0.01 - 500.01 - 50[4]
Limit of Quantification (LOQ) 0.5 µM0.0625 µM[4]
Intra-day Precision (%CV) < 10%< 10%[4]
Inter-day Precision (%CV) < 10%< 10%[4]
Accuracy (Bias %) -2.1 to 7.9%-2.1 to 7.9%[4]

Application 2: Quantification of Hydrogen Sulfide (H₂S) in Biological Matrices

Hydrogen sulfide is a volatile signaling molecule that presents unique challenges for accurate quantification. The use of a stable isotope-labeled internal standard ([³⁴S]H₂S) is crucial for reliable measurements.[5][6]

Signaling Pathway of H₂S

cluster_synthesis H₂S Synthesis cluster_signaling H₂S Signaling Cysteine L-Cysteine CBS CBS Cysteine->CBS CSE CSE Cysteine->CSE H2S_syn H₂S CBS->H2S_syn CSE->H2S_syn H2S_sig H₂S H2S_syn->H2S_sig Ion_Channels Ion Channels (e.g., KATP channels) H2S_sig->Ion_Channels Protein_Modification Protein S-persulfidation H2S_sig->Protein_Modification ROS_Scavenging ROS Scavenging H2S_sig->ROS_Scavenging Cellular_Response Cellular Response (e.g., Vasodilation, Anti-inflammation) Ion_Channels->Cellular_Response Protein_Modification->Cellular_Response ROS_Scavenging->Cellular_Response

Caption: H₂S Synthesis and Signaling Pathways.

Experimental Protocol

This protocol is designed for the quantification of total H₂S in plasma.

Materials and Reagents:

  • Sodium sulfide (Na₂S) for creating H₂S standards

  • Synthesized [³⁴S]H₂S as an internal standard[5][6]

  • Monobromobimane (mBB) as a derivatization agent

  • Tris-HCl buffer

  • LC-MS grade water, acetonitrile, and formic acid

  • Plasma samples

Sample Preparation:

  • Sample Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuge to obtain plasma.

  • Spiking of Internal Standard: Add a known amount of [³⁴S]H₂S internal standard to the plasma sample.

  • Derivatization: Add monobromobimane (mBB) solution in Tris-HCl buffer to the plasma. mBB reacts with H₂S to form the stable derivative sulfide-dibimane (SDB).[7]

  • Protein Precipitation: Add methanol to precipitate plasma proteins.[7]

  • Centrifugation: Centrifuge the samples to pellet the proteins.

  • Supernatant Collection: Collect the supernatant containing the derivatized H₂S for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is suitable for separating SDB.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient is employed to resolve SDB from other matrix components.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative electrospray ionization (ESI-) is often used for SDB analysis.[7]

    • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Monitor the specific transitions for SDB and its ³⁴S-labeled counterpart.

Data Analysis:

The data analysis follows the same principles as described for glutathione, involving the calculation of peak area ratios and quantification using a calibration curve.

Quantitative Data Summary

The following table presents the analytical validation results for a stable isotope dilution LC-MS/MS method for H₂S and other thiols.[5][6]

ParameterTotal H₂SCysteineHomocysteineGlutathione
Intra-day Reproducibility (%CV) ≤7.6%≤7.6%≤7.6%≤7.6%
Inter-day Reproducibility (%CV) ≤12.7%≤12.7%≤12.7%≤12.7%
Linearity (r²) >0.997>0.997>0.997>0.997
Recovery 90.9% - 110%90.9% - 110%90.9% - 110%90.9% - 110%
Stability 90.0% - 100.5%90.0% - 100.5%90.0% - 100.5%90.0% - 100.5%

Conclusion

Stable isotope dilution mass spectrometry provides a robust, accurate, and precise platform for the quantification of sulfur compounds in complex biological samples. The detailed protocols and data presented in this application note for glutathione and hydrogen sulfide serve as a valuable resource for researchers, scientists, and drug development professionals. The principles and methodologies described herein can be adapted for the analysis of a wide range of other sulfur-containing molecules, facilitating a deeper understanding of their roles in health and disease.

References

Application Note: Chromatographic Separation of Tetrathiane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrathianes, six-membered heterocyclic compounds containing four sulfur atoms, exist as various structural isomers, primarily the 1,2,3,4-, 1,2,3,5-, and 1,2,4,5-tetrathiane ring systems. The separation and analysis of these isomers are crucial in various fields, including natural product chemistry, environmental analysis, and pharmaceutical development, due to their potential biological activity and presence in certain foods and environmental samples. This application note provides detailed protocols for the chromatographic separation of tetrathiane isomers using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC).

Introduction

The structural diversity of tetrathiane isomers necessitates robust analytical methods for their separation and quantification. The choice of chromatographic technique often depends on the volatility and polarity of the specific tetrathiane derivatives, as well as the need for chiral separation in the case of substituted isomers. This document outlines established and effective methods for the chromatographic resolution of these sulfur-containing heterocycles.

Data Presentation

Table 1: GC-MS Parameters for the Analysis of Substituted 1,2,4,5-Tetrathiane
ParameterValue
Compound 3,6-diethyl-1,2,4,5-tetrathiane
Instrumentation Thermofisher Trace GC Ultra system with a TG-5MS column
Column Fused silica TG-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium at a flow rate of 1 mL/min
Injector Temperature 250 °C
Oven Program Initial temp 50 °C for 3 min, ramp at 3 °C/min to 150 °C, hold for 3 min, ramp at 25 °C/min to 250 °C, hold for 5 min
Detector Thermofisher ITQ900 Quadrupole Ion Trap Mass Spectrometer
Ion Source Temp. 200 °C
Mass Range 40–500 m/z

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Tetrathiane Isomers

This protocol is based on the successful analysis of substituted 1,2,4,5-tetrathiane found in natural product extracts.

1. Sample Preparation: a. Samples containing tetrathiane isomers are extracted using a suitable organic solvent such as dichloromethane. b. The extract is concentrated under a gentle stream of nitrogen. c. The final sample is reconstituted in a solvent compatible with GC analysis (e.g., hexane or dichloromethane).

2. GC-MS Instrumentation and Conditions: a. GC System: A gas chromatograph equipped with a mass spectrometer detector. b. Column: Use a non-polar capillary column, such as a TG-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), for good separation of organosulfur compounds. c. Carrier Gas: Helium is used as the carrier gas at a constant flow of 1 mL/min. d. Injection: Inject 1 µL of the sample with a split ratio of 1:10. The injector temperature should be maintained at 250 °C. e. Oven Temperature Program: i. Start at 50 °C and hold for 3 minutes. ii. Increase the temperature to 150 °C at a rate of 3 °C/min and hold for 3 minutes. iii. Increase the temperature to 250 °C at a rate of 25 °C/min and hold for 5 minutes. f. MS Detector: i. Set the ion source temperature to 200 °C. ii. Acquire data in full scan mode over a mass range of 40-500 m/z.

3. Data Analysis: a. Identify tetrathiane isomers based on their retention times and mass spectra. b. Use a spectral library (e.g., Wiley9) for compound identification.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Less Volatile Tetrathiane Isomers

Reversed-phase HPLC is a versatile technique for the separation of a wide range of organic molecules, including cyclic polysulfides.

1. Sample Preparation: a. Dissolve the sample containing tetrathiane isomers in a solvent mixture compatible with the initial mobile phase conditions (e.g., methanol or acetonitrile). b. Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions: a. HPLC System: A standard HPLC system with a UV or MS detector. b. Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. c. **

Sensory Evaluation of 3,6-dimethyl-1,2,4,5-tetrathiane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-dimethyl-1,2,4,5-tetrathiane is a sulfur-containing heterocyclic compound that may contribute to the flavor and aroma profiles of various food products and other matrices. Volatile sulfur compounds are known for their low sensory detection thresholds and significant impact on flavor, even at trace concentrations.[1][2] The sensory properties of these compounds can range from desirable savory and meaty notes to unpleasant sulfurous off-odors, depending on the concentration and the specific chemical structure.[3][4][5] This document provides detailed application notes and standardized protocols for the comprehensive sensory evaluation of this compound, aimed at researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development.

Sensory Profile and Quantitative Data

While specific sensory threshold data for this compound is not extensively documented in publicly available literature, the sensory profile can be inferred from related sulfur compounds. A structurally similar compound, 3,6-diethyl-1,2,4,5-tetrathiane, is described as having a "sulfurous cooked roasted" odor.[6] It is therefore anticipated that this compound will exhibit a similar sulfurous and potentially cooked or roasted aroma and flavor profile.

For the purpose of initial experimental design, a range of concentrations should be evaluated, starting from very low levels (parts per billion or even parts per trillion) due to the typically high potency of volatile sulfur compounds.[1][2] The following table provides a template for summarizing experimentally determined sensory data for this compound.

Sensory AttributeDetection ThresholdRecognition ThresholdFlavor/Aroma Descriptor(s)Intensity (at specified concentration)
Odor To be determined (ppb/ppt)To be determined (ppb/ppt)Sulfurous, cooked, roasted, potentially meaty or savoryTo be determined
Taste To be determined (ppb/ppm)To be determined (ppb/ppm)Sulfurous, savory (umami), potentially bitter at high concentrationsTo be determined

Experimental Protocols

Protocol for Determination of Odor and Taste Thresholds

This protocol is based on the Forced-Choice Ascending Concentration Series Method.

a. Panelist Selection and Training:

  • Recruit a panel of 10-15 individuals screened for their sensory acuity and ability to discriminate between different stimuli.

  • Train panelists on the recognition of sulfurous and related cooked/roasted aromas and tastes using reference standards.

  • Familiarize panelists with the testing procedure and scoring scales.

b. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or deodorized oil).

  • Create a series of dilutions in odor-free and taste-free water, with concentrations increasing by a factor of three (e.g., 0.01, 0.03, 0.1, 0.3, 1, 3, 10 ppb).

c. Testing Procedure:

  • Present panelists with three samples in a triangular test format: two blanks (odor/taste-free water) and one sample containing the tetrathiane at a specific concentration.

  • Ask panelists to identify the "odd" sample.

  • Start with the lowest concentration and proceed to higher concentrations in an ascending order.

  • The individual detection threshold is the lowest concentration at which a panelist correctly identifies the odd sample in two consecutive presentations.

  • The group threshold is calculated as the geometric mean of the individual thresholds.

  • For the recognition threshold, ask panelists to describe the perceived odor/taste of the correctly identified odd sample. The recognition threshold is the lowest concentration at which a majority of the panelists can correctly describe the characteristic sensory attribute.

Protocol for Flavor Profile Analysis

a. Panelist Selection and Training:

  • Utilize a trained descriptive analysis panel of 8-12 members.

  • Develop a comprehensive lexicon of aroma and flavor attributes relevant to sulfur compounds (e.g., sulfurous, cooked, roasted, meaty, savory, garlic, onion, rubbery, etc.) using reference standards.

  • Train the panel to rate the intensity of each attribute on a structured scale (e.g., a 15-point numerical scale).

b. Sample Preparation:

  • Prepare samples of this compound at various concentrations in a neutral food matrix (e.g., water, unsalted broth, or a simple starch-based food system).

c. Evaluation Procedure:

  • Present the samples to the panelists in a randomized and blind manner.

  • Panelists will individually evaluate each sample and rate the intensity of each identified sensory attribute.

  • Conduct the evaluation in a controlled environment with proper lighting and ventilation.

  • Collect and analyze the data to generate a comprehensive flavor profile for each concentration.

Signaling Pathways and Experimental Workflow

Olfactory Signaling Pathway for Sulfur Compounds

The perception of many volatile sulfur compounds is initiated by their interaction with specific olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons.[1] Research has shown that for certain thiols, the presence of metal ions, particularly copper, is essential for the activation of their corresponding ORs.[1][3] The binding of the sulfur compound to its receptor triggers a signaling cascade that ultimately leads to the perception of smell.

olfactory_pathway cluster_air Nasal Cavity Airspace cluster_mucus Olfactory Mucus cluster_neuron Olfactory Sensory Neuron Odorant 3,6-dimethyl- 1,2,4,5-tetrathiane Complex Odorant-Copper Complex Odorant->Complex Binds to Copper Copper Ion (Cu²⁺) Copper->Complex OR Olfactory Receptor (e.g., OR2T11) Complex->OR Activates G_Protein G-protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide- Gated Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺/Na⁺ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal

Olfactory signaling pathway for sulfur compounds.
Experimental Workflow for Sensory Evaluation

The following diagram outlines the key steps in conducting a comprehensive sensory evaluation of this compound.

sensory_workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Sensory Testing cluster_analysis Phase 3: Data Analysis and Reporting Define_Objectives Define Objectives Select_Methodology Select Methodology (Threshold, Profile) Define_Objectives->Select_Methodology Panel_Selection Panelist Selection and Training Select_Methodology->Panel_Selection Sample_Prep Sample Preparation (Stock and Dilutions) Panel_Selection->Sample_Prep Sample_Presentation Sample Presentation (Randomized, Blind) Sample_Prep->Sample_Presentation Data_Collection Data Collection (Individual Scores) Sample_Presentation->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation Reporting Reporting (Application Notes, Reports) Interpretation->Reporting

Experimental workflow for sensory evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Sulfur Compounds in Wine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals encountering matrix effects during the analysis of sulfur compounds in wine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of sulfur compound analysis in wine?

A1: Matrix effects refer to the alteration of the analytical signal of a target analyte due to the co-eluting or co-extracting components of the wine matrix. In wine, this complex matrix consists of non-volatile components like sugars, acids, and polyphenols, as well as a vast array of volatile compounds. These components can either suppress or enhance the signal of the sulfur compounds being analyzed, leading to inaccurate quantification.

Q2: Which sulfur compounds are most affected by the wine matrix?

A2: Highly volatile sulfur compounds (VSCs) with low molecular weights are particularly susceptible to matrix effects. These include compounds responsible for "reductive" off-odors such as hydrogen sulfide (H₂S), methanethiol (MeSH), and ethanethiol (EtSH), as well as other important sulfur compounds like dimethyl sulfide (DMS) and various disulfides.

Q3: What are the primary causes of matrix effects in wine analysis?

A3: The primary causes of matrix effects in wine analysis can be categorized as:

  • Competition in the Gas Phase (Headspace Analysis): During headspace sampling techniques like Solid Phase Microextraction (HS-SPME), other volatile compounds in the wine, including ethanol, esters, and alcohols, compete with the target sulfur compounds for adsorption sites on the SPME fiber. This competition can reduce the extraction efficiency of the target analytes.

  • Ion Source Suppression/Enhancement (Mass Spectrometry): In techniques coupled with mass spectrometry (e.g., GC-MS), co-eluting matrix components can interfere with the ionization of the target sulfur compounds in the ion source, leading to either a decrease (suppression) or an increase (enhancement) in the measured signal.

  • Injector and Column Effects (Gas Chromatography): Non-volatile matrix components can accumulate in the GC injector and at the head of the analytical column. This can lead to active sites that may adsorb or degrade sensitive sulfur compounds, causing peak tailing, loss of signal, and shifts in retention time.

Q4: How can I mitigate matrix effects in my experiments?

A4: Several strategies can be employed to mitigate matrix effects:

  • Stable Isotope Dilution Assay (SIDA): This is a highly effective method where a known amount of a stable isotope-labeled version of the analyte is added to the sample before extraction. Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same matrix effects. By measuring the ratio of the native analyte to the labeled standard, accurate quantification can be achieved.

  • Matrix-Matched Calibration: This involves preparing calibration standards in a matrix that closely resembles the sample matrix (e.g., a sulfur-free wine). This helps to compensate for the matrix effects as both the standards and the samples will be similarly affected.

  • Standard Addition: In this method, known amounts of the analyte standard are added to aliquots of the sample. The response is then extrapolated back to zero concentration to determine the initial concentration in the sample.

  • Sample Dilution: Diluting the wine sample can reduce the concentration of interfering matrix components. However, this may also dilute the target sulfur compounds below the detection limit of the instrument.

  • Appropriate Internal Standards: Using an internal standard that is structurally similar to the analyte and is not naturally present in the sample can help to correct for variations in extraction and injection.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) - Active sites in the GC inlet liner or column due to contamination from non-volatile matrix components.- Inappropriate GC column phase for sulfur compounds.- Replace the GC inlet liner and trim the first few centimeters of the analytical column.- Use a deactivated inlet liner.- Ensure the use of a GC column specifically designed for volatile sulfur analysis.
Shifting Retention Times - Changes in the column flow rate.- Column contamination or degradation.- Inconsistent oven temperature programming.- Check for leaks in the GC system.- Perform column conditioning or replace the column if necessary.- Verify the GC oven temperature program.
Low Analyte Response/Sensitivity - Matrix-induced signal suppression.- Inefficient extraction of sulfur compounds.- Degradation of analytes during sample preparation or injection.- Employ a stable isotope dilution assay or matrix-matched calibration.- Optimize HS-SPME parameters (fiber type, extraction time, and temperature).- Ensure all sample preparation steps are carried out swiftly and at low temperatures to minimize analyte loss.
High Analyte Response (Signal Enhancement) - Matrix-induced signal enhancement.- Use a stable isotope dilution assay for accurate quantification.- Dilute the sample to reduce the concentration of the enhancing matrix components.
Carryover/Ghost Peaks - Contamination from a previous high-concentration sample in the injector or column.- Run blank solvent injections between samples.- Bake out the GC column at a high temperature (within the column's limits).- Clean or replace the GC inlet liner.
Inconsistent Results - Variability in sample preparation.- Inconsistent SPME fiber performance.- Fluctuations in instrument performance.- Standardize the sample preparation protocol.- Condition the SPME fiber before each use and monitor its performance.- Regularly perform instrument calibration and quality control checks.

Experimental Protocols

Protocol 1: Analysis of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Sulfur Chemiluminescence Detection (HS-SPME-GC-SCD)

This method is suitable for the quantitative analysis of volatile sulfur compounds in wine.

1. Sample Preparation:

  • Pipette 5 mL of wine into a 20 mL headspace vial.
  • Add 1 g of NaCl to increase the ionic strength and promote the release of volatile compounds.
  • Add a known concentration of the appropriate internal standard(s).
  • Immediately seal the vial with a PTFE-faced silicone septum.

2. HS-SPME Extraction:

  • Place the vial in a temperature-controlled autosampler tray (e.g., at 40°C).
  • Equilibrate the sample for 10 minutes.
  • Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the sample for 30 minutes with agitation.

3. GC-SCD Analysis:

  • Injector: Splitless mode, 250°C.
  • Column: A column suitable for volatile sulfur compounds (e.g., DB-Sulphur, 30 m x 0.32 mm x 4.2 µm).
  • Oven Program: 40°C for 5 min, ramp to 220°C at 10°C/min, hold for 5 min.
  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.
  • Detector: Sulfur Chemiluminescence Detector (SCD).

Protocol 2: Stable Isotope Dilution Assay (SIDA) for Key Wine Thiols

This protocol is a robust method for accurately quantifying specific thiols like 3-mercaptohexan-1-ol (3-MH) and 4-mercapto-4-methylpentan-2-one (4-MMP).

1. Sample Preparation and Derivatization:

  • To 10 mL of wine, add a known amount of the deuterated internal standards (e.g., d₂-3-MH, d₁₀-4-MMP).
  • Perform a liquid-liquid extraction with dichloromethane.
  • Purify the extract using covalent chromatography on a thiol-specific sorbent.
  • Elute the thiols and derivatize them to make them more amenable to GC analysis.

2. GC-MS Analysis:

  • Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer (GC-MS) operating in selected ion monitoring (SIM) mode.
  • Monitor the characteristic ions for both the native and the deuterated analytes.
  • Quantify the native analyte based on the ratio of its peak area to that of the corresponding deuterated internal standard.

Quantitative Data Summary

Table 1: Common Volatile Sulfur Compounds in Wine, their Odor Thresholds, and Typical Concentration Ranges.

CompoundCommon DescriptorOdor Threshold (ng/L)Typical Concentration in Wine (ng/L)
Hydrogen Sulfide (H₂S)Rotten egg1,000 - 2,000<100 - >10,000
Methanethiol (MeSH)Cabbage, rubber200 - 2,000<50 - 5,000
Ethanethiol (EtSH)Onion, natural gas400 - 1,100<100 - 3,000
Dimethyl Sulfide (DMS)Truffle, cooked corn30,000 - 60,000100 - >100,000
Diethyl Disulfide (DEDS)Burnt rubber, garlic4,300<50 - 2,000
3-Mercaptohexan-1-ol (3-MH)Grapefruit, passion fruit60<100 - 5,000
4-Mercapto-4-methylpentan-2-one (4-MMP)Boxwood, cat pee0.8<1 - 40

Note: Odor thresholds and concentration ranges can vary significantly depending on the wine matrix and individual perception.

Visualizations

Troubleshooting_Workflow start Problem Identified: Inaccurate Sulfur Compound Quantification check_calibration Verify Instrument Calibration and QC start->check_calibration assess_chromatography Assess Chromatographic Performance (Peak Shape, Retention Time) check_calibration->assess_chromatography assess_chromatography->start No Issues Found, Re-evaluate Problem matrix_effect_suspected Matrix Effect Suspected assess_chromatography->matrix_effect_suspected Anomalies Present implement_sida Implement Stable Isotope Dilution Assay (SIDA) matrix_effect_suspected->implement_sida High Accuracy Required matrix_matched Use Matrix-Matched Calibration Standards matrix_effect_suspected->matrix_matched Isotope Standards Unavailable standard_addition Perform Standard Addition Experiment matrix_effect_suspected->standard_addition For a Few Samples sample_prep Optimize Sample Preparation (e.g., Dilution, Extraction) matrix_effect_suspected->sample_prep reanalyze Re-analyze Samples implement_sida->reanalyze matrix_matched->reanalyze standard_addition->reanalyze sample_prep->reanalyze end Accurate Quantification Achieved reanalyze->end

Caption: Troubleshooting workflow for addressing matrix effects in sulfur compound analysis.

HS_SPME_Workflow start Start: Wine Sample add_reagents 1. Add Salt and Internal Standard to Vial start->add_reagents seal_vial 2. Seal Vial add_reagents->seal_vial equilibrate 3. Equilibrate in Heated Autosampler seal_vial->equilibrate expose_fiber 4. Expose SPME Fiber to Headspace equilibrate->expose_fiber retract_fiber 5. Retract Fiber expose_fiber->retract_fiber inject 6. Desorb Fiber in GC Inlet retract_fiber->inject analyze 7. GC-SCD Analysis inject->analyze data_processing 8. Data Processing and Quantification analyze->data_processing end End: Results data_processing->end

Caption: Experimental workflow for HS-SPME-GC-SCD analysis of volatile sulfur compounds in wine.

Technical Support Center: Preventing Degradation of Tetrathianes in Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrathiane compounds. This resource provides essential guidance on preventing the degradation of tetrathianes in your samples to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of tetrathianes in samples?

A1: The primary factors leading to tetrathiane degradation are exposure to alkaline pH, elevated temperatures, and the presence of free thiols which can lead to disulfide bond scrambling. Tetrathianes are particularly susceptible to hydrolysis under basic conditions.

Q2: What is the ideal pH range for storing samples containing tetrathianes?

A2: To minimize degradation, samples containing tetrathianes should be maintained in a slightly acidic to neutral pH range (ideally pH 4-7). Alkaline conditions (pH > 8) should be strictly avoided as they catalyze the hydrolytic decomposition of the tetrathiane ring.

Q3: At what temperature should I store my tetrathiane samples?

A3: For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, samples should be flash-frozen in liquid nitrogen and then stored at or below -80°C to halt degradation processes.

Q4: Can the solvent I use affect the stability of my tetrathiane samples?

A4: Yes, the choice of solvent can impact stability. Protic solvents, especially under non-acidic conditions, can facilitate degradation. Whenever possible, use aprotic solvents for reconstitution and dilution if compatible with your downstream analysis. If aqueous solutions are necessary, ensure they are buffered to an appropriate acidic pH.

Q5: What are some signs that my tetrathiane sample may have degraded?

A5: Degradation can be indicated by the appearance of unexpected peaks in your chromatogram, a decrease in the peak area of the parent tetrathiane compound over time, or inconsistent results between replicate analyses of the same sample. The formation of thiosulfates, trithionates, and sulfites are common indicators of tetrathiane decomposition.

Troubleshooting Guides

Issue: I am seeing a progressive decrease in the concentration of my tetrathiane analyte in stored samples.

  • Question: What is the pH of your sample matrix?

    • Answer: If the pH is neutral to alkaline, the tetrathiane is likely undergoing hydrolysis. Acidify your samples to a pH between 4 and 6 immediately after collection using a suitable buffer or acid that will not interfere with your analysis.

  • Question: How are you storing your samples?

    • Answer: Room temperature or even refrigerated storage for extended periods can lead to degradation. For any storage longer than a few hours, samples should be snap-frozen and kept at -80°C.

Issue: I am observing multiple, unexpected sulfur-containing species in my analysis.

  • Question: Are there free sulfhydryl groups present in your sample matrix (e.g., from other molecules)?

    • Answer: Free thiols can initiate disulfide bond scrambling, leading to a variety of rearranged products. Consider treating your sample with a thiol-blocking agent like N-ethylmaleimide (NEM) immediately after collection.

  • Question: Have your samples been subjected to freeze-thaw cycles?

    • Answer: Repeated freezing and thawing can accelerate degradation. Prepare single-use aliquots to avoid the need for multiple freeze-thaw cycles.

Data Presentation

Table 1: Qualitative Impact of Storage Conditions on Tetrathiane Stability

ParameterConditionExpected Impact on StabilityRecommendation
pH Acidic (pH 4-6)High StabilityOptimal
Neutral (pH 7)Moderate StabilityAcceptable for short-term handling
Alkaline (pH > 8)Low Stability (Rapid Degradation) Avoid
Temperature -80°C or lowerHigh StabilityOptimal for long-term storage
2-8°CModerate StabilitySuitable for short-term storage (< 24h)
Ambient (~25°C)Low Stability (Significant Degradation) Avoid
Storage Duration < 18 hoursMinimal Degradation (if cold)Recommended for VSCs
> 24 hoursPotential for Significant DegradationRequires freezing at -80°C
Sample Matrix Aprotic SolventHigh StabilityPreferred for reconstitution
Aqueous Buffer (acidic)Good StabilityEnsure pH is maintained
Biological Fluids (untreated)Variable to Low StabilityImmediate processing/stabilization required

Experimental Protocols

Protocol 1: Collection and Immediate Stabilization of Biological Samples
  • Sample Collection: Collect the biological sample (e.g., plasma, tissue homogenate) using appropriate methods, keeping the sample on ice throughout the process.

  • pH Adjustment (Optional but Recommended): If the sample's pH is unknown or expected to be > 7, immediately adjust to pH 6.0-6.5 by adding a small volume of a suitable acid (e.g., 1 M phosphoric acid).

  • Thiol Quenching (for complex matrices):

    • Prepare a fresh 100 mM solution of N-ethylmaleimide (NEM) in a suitable solvent (e.g., DMSO or ethanol).

    • Add the NEM solution to the sample to a final concentration of 10 mM.

    • Vortex briefly and incubate at room temperature for 15 minutes to allow for the alkylation of free sulfhydryl groups.

  • Aliquoting and Storage:

    • Aliquot the stabilized sample into single-use cryovials.

    • Immediately flash-freeze the aliquots in liquid nitrogen.

    • Transfer the frozen aliquots to a -80°C freezer for long-term storage.

Protocol 2: Preparation of Stabilized Samples for Analysis
  • Sample Thawing: Retrieve the required number of sample aliquots from the -80°C freezer. Thaw the samples rapidly in a water bath at room temperature.

  • Protein Precipitation (if necessary):

    • Add 3 volumes of ice-cold acetonitrile to the thawed sample.

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis, avoiding disturbance of the protein pellet.

  • Analysis: Proceed with your validated analytical method (e.g., LC-MS/MS) for the quantification of the tetrathiane.

Mandatory Visualizations

Tetrathiane Tetrathiane Ring Intermediate Tetrahedral Intermediate Tetrathiane->Intermediate OH⁻ (Alkaline pH) Nucleophilic Attack Products Degradation Products (Thiosulfate, Trithionate, Sulfite) Intermediate->Products Ring Opening

Caption: Proposed alkaline hydrolysis degradation pathway of tetrathianes.

Start Start: Sample Collection pH_Adjust Immediate pH Adjustment (pH 4-6) Start->pH_Adjust Prevent Hydrolysis NEM_Add Add Thiol Quenching Agent (e.g., NEM) pH_Adjust->NEM_Add Prevent Disulfide Scrambling Aliquot Aliquot into Single-Use Vials NEM_Add->Aliquot Freeze Flash Freeze in Liquid N₂ Aliquot->Freeze Minimize Degradation Store Store at ≤ -80°C Freeze->Store End End: Stabilized Sample Store->End

Caption: Recommended workflow for stabilizing tetrathiane samples.

Technical Support Center: Minimizing Artifact Formation in Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize the formation of artifacts during sample preparation.

Microscopy (General & Immunohistochemistry)

This section addresses common issues encountered during the preparation of samples for microscopic analysis, including tissue processing and staining.

Frequently Asked Questions & Troubleshooting

Q: What causes tissue sections to have wrinkles, folds, or tears?

A: This is often a result of improper tissue processing and handling. Key causes include:

  • Dull Microtome Blade: A nicked or dull blade will drag and tear the tissue instead of cutting cleanly. Always use a sharp, clean blade.

  • Incorrect Water Bath Temperature: If the water bath is too hot or too cold, the paraffin-embedded section will not expand properly, leading to wrinkles. The ideal temperature is typically 5-10°C below the melting point of the paraffin wax.

  • Incomplete Dehydration or Clearing: If the tissue still contains water when placed in paraffin, it will be brittle and difficult to section. Ensure dehydration steps with alcohol and clearing steps with agents like xylene are complete.

  • Over-fixation: Leaving tissue in a fixative like formalin for too long can make it hard and brittle, leading to shattering or cracking during sectioning.

Q: Why am I seeing high background or non-specific staining in my Immunohistochemistry (IHC) slides?

A: High background staining can obscure specific signals and is a common issue in IHC. The causes can be multifactorial:

  • Insufficient Blocking: The blocking step is crucial for preventing antibodies from binding to non-target sites. Failure to use an appropriate blocking agent (e.g., normal serum from the secondary antibody's host species, or BSA) for a sufficient duration can lead to background.

  • Hydrophobic Interactions: Antibodies can non-specifically adhere to the slide or tissue components through hydrophobic interactions. Adding a detergent like Tween 20 to your wash and antibody dilution buffers can help minimize this.

  • Endogenous Biotin or Enzymes: If using a biotin-based detection system (like ABC), endogenous biotin in tissues like the kidney or liver can cause background. Similarly, endogenous peroxidases can react with HRP-conjugated secondaries. Quenching steps (e.g., with hydrogen peroxide for peroxidases or avidin/biotin blocking kits) are necessary.

  • Primary Antibody Concentration Too High: An overly high concentration of the primary antibody is a frequent cause of non-specific binding. It is essential to titrate the antibody to find the optimal concentration that provides a strong specific signal with low background.

Q: What are the common causes of weak or no staining in IHC?

A: A lack of signal can be frustrating. Here are the most common culprits:

  • Improper Fixation: Both under-fixation and over-fixation can be problematic. Under-fixation may not adequately preserve the antigen, while over-fixation can mask the epitope, preventing the primary antibody from binding. Formalin fixation, for example, creates cross-links that often require an antigen retrieval step to unmask the target epitope.

  • Inactive Reagents: Ensure antibodies have been stored correctly and have not expired. Enzymes used for detection (e.g., HRP) can lose activity over time.

  • Incorrect Antigen Retrieval: The method of antigen retrieval (heat-induced or enzymatic) and the pH of the retrieval buffer are critical and depend on the specific antibody and antigen. Using a suboptimal method can fail to expose the epitope.

  • Primary Antibody Incompatibility: The primary antibody may not be suitable for use in IHC on formalin-fixed, paraffin-embedded tissues. Always check the antibody datasheet for validated applications.

Key Experimental Protocol: Formalin Fixation and Paraffin Embedding

This protocol outlines the standard steps for fixing and embedding tissue samples, with critical notes on artifact prevention.

  • Tissue Trimming & Fixation (Critical Step):

    • Immediately after excision, trim the tissue to your desired size, no more than 4-5 mm thick, to allow for proper fixative penetration.

    • Place the tissue in a volume of 10% neutral buffered formalin (NBF) that is 15-20 times the volume of the tissue.

    • Fix for 18-24 hours at room temperature. Under- or over-fixation can cause significant artifacts.

  • Dehydration:

    • Process the fixed tissue through a series of graded ethanol solutions to remove water. A typical series is:

      • 70% Ethanol (1 hour)

      • 95% Ethanol (1 hour)

      • 100% Ethanol (2 changes, 1 hour each)

    • Artifact Alert: Incomplete dehydration will prevent the tissue from being properly infiltrated by paraffin.

  • Clearing:

    • Remove the ethanol using a clearing agent that is miscible with both ethanol and paraffin, such as xylene.

    • Perform 2-3 changes of xylene (1 hour each).

  • Paraffin Infiltration & Embedding:

    • Infiltrate the tissue with molten paraffin wax in a heated oven (typically 60°C).

    • Perform 2-3 changes of paraffin (1-2 hours each) to ensure all clearing agent is removed.

    • Embed the infiltrated tissue in a mold with fresh molten paraffin and allow it to cool and solidify on a cold plate.

Artifact Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common IHC staining issues.

IHCTroubleshooting Start Problem Observed Problem What is the primary issue? Start->Problem NoStain Weak or No Staining Problem->NoStain Weak/None HighBg High Background Problem->HighBg High Background CheckAb Check Antibody: - Is it validated for IHC? - Stored correctly? - Correct concentration? NoStain->CheckAb Potential Cause CheckFix Check Fixation & Retrieval: - Over/under-fixation? - Correct antigen retrieval method/pH? NoStain->CheckFix Potential Cause CheckReagents Check Detection Reagents: - Are secondary Ab and enzyme active? NoStain->CheckReagents Potential Cause CheckBlock Check Blocking Step: - Sufficient duration? - Correct blocking agent? HighBg->CheckBlock Potential Cause CheckAbConc Check Primary Ab Concentration: - Is it too high? Titrate. HighBg->CheckAbConc Potential Cause CheckQuench Check Quenching: - Was endogenous peroxidase/biotin blocked? HighBg->CheckQuench Potential Cause

Caption: A troubleshooting flowchart for diagnosing common IHC staining issues.

Biochemical Assays (e.g., Western Blot)

Preventing artifacts in biochemical assays starts from the moment of sample collection. Protein degradation and contamination are common issues.

Frequently Asked Questions & Troubleshooting

Q: How can I prevent protein degradation after cell lysis?

A: Proteases and phosphatases are released upon cell lysis and can quickly degrade or modify your target proteins.

  • Work Quickly and on Ice: All steps, from cell harvesting to lysis and centrifugation, should be performed at 4°C to reduce enzymatic activity.

  • Use Inhibitor Cocktails: Always supplement your lysis buffer with a freshly prepared cocktail of protease and phosphatase inhibitors. The specific inhibitors needed depend on the cell type and the protein of interest.

Q: My Western blot shows many non-specific bands. What is the cause?

A: Similar to IHC, non-specific binding is a common problem.

  • Blocking is Key: Use an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature. Milk contains phosphoproteins and should be avoided if you are using anti-phospho antibodies.

  • Optimize Antibody Concentrations: Titrate both your primary and secondary antibodies to find the lowest concentration that still gives a strong specific signal.

  • Increase Washing Stringency: Increase the number and duration of washes after antibody incubations. Adding a small amount of detergent (e.g., 0.05% to 0.1% Tween 20) to your wash buffer is standard practice.

Recommended Lysis Buffer Components

The table below summarizes common components added to lysis buffers to prevent protein modification artifacts.

Component ClassExample ReagentTarget Enzyme(s)Typical Final Concentration
Protease Inhibitors PMSFSerine proteases0.1 - 1 mM
AprotininSerine proteases1 - 2 µg/mL
LeupeptinSerine and cysteine proteases1 - 2 µg/mL
Pepstatin AAspartic proteases1 µg/mL
Phosphatase Inhibitors Sodium Fluoride (NaF)Serine/threonine phosphatases1 - 10 mM
Sodium Orthovanadate (Na3VO4)Tyrosine phosphatases1 mM
β-glycerophosphateSerine/threonine phosphatases10 - 50 mM

Mass Spectrometry

For mass spectrometry (MS), sample purity is paramount. Contaminants can suppress the signal of target analytes or introduce interfering peaks.

Frequently Asked Questions & Troubleshooting

Q: I am consistently seeing keratin and polymer peaks in my mass spec results. How can I avoid this?

A: Keratin (from skin and hair) and polymers (like polyethylene glycol) are two of the most common contaminants in MS.

  • Keratin Prevention: Work in a clean environment, ideally a laminar flow hood. Wear nitrile gloves (not latex), a lab coat, and a hair net. Use dedicated, low-protein-binding tubes and high-purity solvents. Avoid using wash bottles with plastic straws that can leach contaminants.

  • Polymer Prevention: Be aware that many lab consumables, including tubes, pipette tips, and detergents (like Triton X-100), can be sources of polymer contamination. Use glassware whenever possible and rinse it thoroughly with high-purity water and solvents. If detergents are necessary for lysis, use MS-compatible detergents like n-octyl-glucoside and ensure they are removed before analysis.

General Sample Preparation Workflow

This diagram illustrates a generalized workflow for preparing biological samples for analysis, highlighting stages where artifacts are commonly introduced.

SamplePrepWorkflow cluster_collection Collection & Stabilization cluster_processing Processing cluster_analysis Analysis Collection 1. Sample Collection Stabilization 2. Stabilization (Fixation / Freezing) Collection->Stabilization Artifact1 Artifact Risk: - Degradation - Gene Expression Changes Collection->Artifact1 Lysis 3. Lysis / Homogenization Stabilization->Lysis Artifact2 Artifact Risk: - Cross-linking (Fixation) - Ice Crystals (Freezing) Stabilization->Artifact2 Purification 4. Analyte Purification (e.g., IP, Chromatography) Lysis->Purification Artifact3 Artifact Risk: - Contamination - Incomplete Lysis Lysis->Artifact3 Analysis 5. Final Analysis (e.g., MS, Microscopy) Purification->Analysis Artifact4 Artifact Risk: - Non-specific Binding - Analyte Loss Purification->Artifact4

Caption: A generalized workflow highlighting key stages for artifact introduction.

Technical Support Center: Quantitative Sulfur Analysis Calibration Strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing accurate quantitative sulfur analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common calibration strategies for quantitative sulfur analysis?

A1: The primary calibration strategies include External Standard Calibration, Internal Standard Calibration, the Standard Addition Method, and Isotope Dilution. The choice of method depends on the analytical technique, the complexity of the sample matrix, and the required accuracy.[1][2][3]

Q2: How do I choose the right calibration strategy for my sample and analytical instrument?

A2: For simple matrices and routine analyses where matrix effects are minimal, external standard calibration is often sufficient and efficient.[4] For complex matrices or when sample preparation introduces variability, the internal standard method is preferred to compensate for losses and fluctuations.[5][6] The standard addition method is highly recommended for complex samples where matrix interferences are significant.[7][8] Isotope dilution mass spectrometry (IDMS) is a highly accurate method for complex samples as it is largely unaffected by the sample matrix.[1][2]

Q3: What are "matrix effects" and how do they affect my sulfur analysis?

A3: Matrix effects occur when non-analyte components in a sample interfere with the analytical signal of the target analyte (sulfur), leading to inaccurate quantification.[9] These effects can either suppress or enhance the signal. For example, in ICP-OES, easily ionizable elements in the matrix can affect plasma conditions, while in LC-MS, co-eluting compounds can interfere with the ionization process.[9] In XRF analysis, variations in the carbon/hydrogen (C/H) ratio or the presence of other elements can cause bias in the results.[10]

Q4: How often should I calibrate my instrument?

A4: Calibration should be performed after any major instrument modification or maintenance, such as replacing an X-ray tube.[11] For routine analysis, the frequency of recalibration depends on the stability of the instrument. It is good practice to run quality control (SQC) checks regularly. If the SQC results are out of statistical control, recalibration is necessary.[11] For some chromatographic methods, a single-point recalibration every 10-15 injections can help mitigate instrument drift.[4]

Troubleshooting Guides

External Standard Calibration Issues

Problem: Poor linearity of the calibration curve (R² < 0.999).

  • Possible Causes & Solutions:

    • Incorrect Standard Concentrations: Verify the concentrations of your stock and working standards. Ensure standards are within their expiration date and have been stored correctly.[12]

    • Inappropriate Calibration Range: The calibration range should bracket the expected concentration of the samples.[13] For some techniques like MWDXRF, a wider calibration range can improve linearity and reduce the standard error of the intercept.[11]

    • Instrumental Drift: Allow the instrument to warm up and stabilize before calibration. If drift is suspected, re-run the calibration standards.

    • Contamination: Ensure all glassware, sample cups, and pipette tips are clean to avoid cross-contamination.[11]

    • Non-linear Detector Response: Some detectors have a limited linear range. Ensure your standard concentrations fall within this range. The calibration curve for infrared analysis methods can sometimes be "S" shaped, deviating from linearity at the lower and upper ends.[14]

Problem: Inaccurate results for known quality control (QC) samples.

  • Possible Causes & Solutions:

    • Matrix Mismatch between Standards and Samples: The composition of the standards should closely match the matrix of the samples.[10] If the matrix is complex and unknown, consider using the standard addition method or an internal standard.[5][15]

    • Instrumental Drift: Analyze a calibration standard periodically during the sample run to check for drift.

    • Sample Preparation Errors: Review your sample preparation protocol for any potential sources of error.

Internal Standard (IS) Calibration Issues

Problem: Poor precision (high %RSD) in replicate analyses.

  • Possible Causes & Solutions:

    • Inconsistent IS Addition: Ensure the internal standard is added at a constant and precise concentration to all blanks, standards, and samples.[6]

    • Unstable Internal Standard: The chosen internal standard must be chemically stable throughout the sample preparation and analysis process.

    • Inappropriate Internal Standard: The IS should be chemically similar to the analyte and not present in the original sample.[3] It should also be well-separated chromatographically from the analyte.

Standard Addition Method Issues

Problem: The standard addition plot has poor linearity.

  • Possible Causes & Solutions:

    • Non-linear Detector Response: The concentration range after standard addition may be outside the linear range of the detector.

    • Chemical Reactions: The added standard may be reacting with components in the sample matrix.

    • Inaccurate Spiking: Ensure the volumes and concentrations of the added standards are accurate.

Problem: Calculated concentration is significantly different from expected values.

  • Possible Causes & Solutions:

    • Incorrect Extrapolation: Double-check the calculation of the x-intercept from the linear regression of the standard addition plot.[7]

    • High Analyte Concentration: The standard addition method may be less accurate for samples with very high baseline concentrations, which can flatten the curve's slope.[16]

Quantitative Data Summary

Table 1: Comparison of Calibration Strategies

Calibration StrategyPrincipleAdvantagesDisadvantagesBest For
External Standard Compares the response of the unknown sample to the response of a series of standards with known concentrations.[3]Simple to perform, efficient for large numbers of samples.[3][4]Prone to errors from matrix effects and variations in sample preparation and injection volume.[3][17]Simple matrices, routine analysis, stable instrumentation.
Internal Standard A known amount of a non-native, similar compound is added to all samples, standards, and blanks.[6]Compensates for variations in sample preparation, injection volume, and instrument response.[6][17]Requires a suitable internal standard that is not present in the sample and is well-resolved from the analyte.Complex sample preparation, analyses requiring high precision (e.g., chromatography).
Standard Addition Known amounts of the analyte are added to the sample. The increase in signal is used to determine the original concentration.Effectively compensates for matrix effects.[7][8][9]More laborious and time-consuming as each sample requires multiple analyses.[16]Complex or unknown sample matrices where significant matrix effects are expected.
Isotope Dilution A known amount of an isotopically enriched standard (spike) is added to the sample. The change in the isotopic ratio is measured.[1][2]Highly accurate and precise, largely unaffected by matrix effects.[1][2]Requires a mass spectrometer and the availability of expensive isotopically labeled standards.High-accuracy applications, complex biological or environmental samples.

Experimental Protocols

Protocol 1: External Standard Calibration for Sulfur Analysis by ICP-OES
  • Standard Preparation:

    • Prepare a certified stock standard solution of sulfur (e.g., 1000 ppm).

    • Perform serial dilutions of the stock solution with a suitable solvent (e.g., deionized water with 1% nitric acid) to create a series of at least five calibration standards. The concentrations should bracket the expected sulfur concentration in the samples.

  • Instrument Setup:

    • Turn on the ICP-OES and allow it to warm up for at least 30 minutes.

    • Ignite the plasma and allow it to stabilize.

    • Select the appropriate sulfur emission line (e.g., 180.731 nm, 182.034 nm, or 182.624 nm) and optimize instrument parameters (e.g., nebulizer gas flow, RF power).

  • Calibration:

    • Analyze the blank solution (solvent) to establish the baseline.

    • Analyze the calibration standards in order of increasing concentration.

    • Generate a calibration curve by plotting the instrument response (emission intensity) versus the sulfur concentration. The curve should have a correlation coefficient (R²) of ≥ 0.999.

  • Sample Analysis:

    • Analyze the prepared samples.

    • The instrument software will use the calibration curve to calculate the sulfur concentration in the unknown samples.

  • Verification:

    • Analyze a quality control (QC) standard of a known concentration to verify the accuracy of the calibration.

Protocol 2: Standard Addition Method for Sulfur Analysis in a Complex Matrix
  • Sample Preparation:

    • Prepare at least four identical aliquots of the unknown sample.

  • Spiking:

    • Leave one aliquot unspiked (this is the "zero addition").

    • To the remaining aliquots, add known, increasing amounts of a standard sulfur solution. The amount added should be chosen to significantly increase the analytical signal.

    • Dilute all aliquots to the same final volume with the appropriate solvent.

  • Analysis:

    • Analyze the unspiked and spiked samples using the chosen analytical instrument (e.g., ICP-MS, GC-SCD).

  • Data Analysis:

    • Plot the instrument response versus the concentration of the added standard.

    • Perform a linear regression on the data points.

    • Extrapolate the line to the x-axis (where the response is zero). The absolute value of the x-intercept is the concentration of sulfur in the original, unspiked sample.[7]

Visualizations

External_Standard_Calibration_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Stock Sulfur Stock Standard Dilutions Serial Dilutions Stock->Dilutions Standards Calibration Standards (S1-S5) Dilutions->Standards Instrument Analytical Instrument (e.g., ICP-OES) Standards->Instrument Blank Blank Blank->Instrument Sample Unknown Sample Sample->Instrument CalCurve Generate Calibration Curve Instrument->CalCurve Concentration Calculate Sample Concentration CalCurve->Concentration

Caption: Workflow for External Standard Calibration.

Standard_Addition_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Unknown Sample Aliquots Create Identical Aliquots (A1-A4) Sample->Aliquots Spike Spike A2-A4 with Increasing Standard Concentrations Aliquots->Spike Instrument Analytical Instrument Spike->Instrument Plot Plot Response vs. Added Concentration Instrument->Plot Extrapolate Extrapolate to Find X-Intercept Plot->Extrapolate Calibration_Strategy_Decision_Tree Start Start: Need to Quantify Sulfur Matrix Is the sample matrix complex or unknown? Start->Matrix Accuracy Is the highest accuracy and precision required? Matrix->Accuracy Yes Variability Is there significant variability in sample preparation? Matrix->Variability No StdAdd Use Standard Addition Method Accuracy->StdAdd No IsoDil Use Isotope Dilution (if available) Accuracy->IsoDil Yes ExtStd Use External Standard Calibration Variability->ExtStd No IntStd Use Internal Standard Calibration Variability->IntStd Yes

References

Technical Support Center: Gas Chromatography of Sulfur Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the gas chromatography of sulfur compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing poor peak shapes (tailing or fronting) for my sulfur compounds?

Poor peak shape is a common issue in the analysis of volatile sulfur compounds due to their reactive nature.[1][2]

  • Active Sites: Sulfur compounds, especially hydrogen sulfide and mercaptans, can interact with active sites in the GC system, including the column, inlet liner, and tubing.[3][4] This interaction leads to peak tailing.

    • Solution: Utilize columns specifically designed for sulfur analysis that have been extensively deactivated to ensure a high degree of inertness.[4][5][6] The entire sample flow path should be inert to achieve reliable results.[1][2]

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or use a column with a higher sample capacity (wider internal diameter).[7]

  • Improper Column Installation: Incorrect installation can lead to dead volume and peak distortion.

    • Solution: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth into the injector and detector.[7]

Q2: My sulfur peaks are co-eluting with hydrocarbons in the sample matrix. How can I resolve them?

Co-elution with hydrocarbons is a significant challenge, as it can lead to quenching of the sulfur signal in many detectors.[3][4]

  • Column Selectivity: The stationary phase of the column is the most critical factor in achieving separation.[8]

    • Solution: Select a column with a stationary phase that provides a different selectivity for sulfur compounds versus hydrocarbons. For instance, some specialized columns can elute hydrogen sulfide and carbonyl sulfide far from ethane and propane.[9] Thick film 100% dimethylpolysiloxane type columns are often used for good resolution of volatile sulfur compounds.[2]

  • Method Optimization: Adjusting chromatographic parameters can improve resolution.

    • Solution: Optimize the temperature program and carrier gas flow rate. A lower initial oven temperature can improve the separation of early-eluting compounds.[10]

Q3: I'm experiencing a loss of sensitivity and a rising baseline. What could be the cause?

A loss of sensitivity and a rising baseline are often indicative of column bleed or detector issues.

  • Column Bleed: This occurs when the stationary phase degrades and elutes from the column, creating a higher background signal.[11][12] Thick film columns, while providing good resolution, can sometimes exhibit higher bleed.[2]

    • Solution: Use a column specifically designed for low bleed, especially when using sensitive detectors like the Sulfur Chemiluminescence Detector (SCD).[1][13] Ensure the column's upper temperature limit is not exceeded.[12]

  • Detector Fouling: For detectors like the SCD, column bleed can foul the ceramic components, leading to decreased sensitivity.[1][13]

    • Solution: Use low-bleed columns and ensure high-purity gases to minimize detector contamination.[14] Regular maintenance of the detector is also crucial.

Q4: Which column should I choose for my specific sulfur analysis application?

The choice of column depends on the sample matrix, the specific sulfur compounds of interest, and the detector being used.

  • Gaseous Samples (e.g., Natural Gas): For the analysis of volatile sulfur compounds in gaseous fuels, columns that provide good resolution of light sulfur compounds from hydrocarbon matrices are essential.[1][4]

    • Recommended Columns: Agilent J&W DB-Sulfur SCD, Restek Rt-XLSulfur, and thick-film Rtx-1 columns are suitable choices.[1][4][9]

  • Petroleum Products (e.g., Gasoline, Diesel): The analysis of sulfur compounds in complex liquid matrices requires columns with high separation efficiency to resolve sulfur species from a multitude of hydrocarbons.[2][3]

    • Recommended Columns: Agilent J&W DB-Sulfur SCD columns are designed for such applications and are compatible with methods like ASTM D5623.[2][13] For more complex matrices like diesel and jet fuel, comprehensive two-dimensional gas chromatography (GCxGC) might be necessary for complete speciation.[3][15]

  • Propylene Streams: For detecting low levels of sulfur components in propylene, highly inert PLOT (Porous Layer Open Tubular) columns are recommended to prevent co-elution and matrix interference.[5][6][16]

Below is a troubleshooting workflow to guide you through common issues encountered during the GC analysis of sulfur compounds.

Troubleshooting_Sulfur_GC_Analysis start Start Analysis issue Identify Issue start->issue poor_peak Poor Peak Shape (Tailing/Fronting) issue->poor_peak Peak Shape coelution Co-elution with Hydrocarbons issue->coelution Resolution sensitivity_loss Loss of Sensitivity/ High Baseline issue->sensitivity_loss Sensitivity check_inertness Check System Inertness: - Inert Column - Inert Liner - Inert Flow Path poor_peak->check_inertness optimize_method Optimize Method: - Adjust Temperature Program - Adjust Flow Rate coelution->optimize_method check_bleed Check for Column Bleed: - Use Low-Bleed Column - Verify Temperature Limits sensitivity_loss->check_bleed solution_found Problem Resolved check_inertness->solution_found Improved optimize_method->solution_found Resolved check_detector Check Detector: - Clean Detector - Check Gas Purity check_bleed->check_detector Bleed OK check_bleed->solution_found Bleed Reduced check_detector->solution_found Improved

Caption: Troubleshooting workflow for common GC issues with sulfur compounds.

Column Selection Guide

The selection of the appropriate GC column is paramount for a successful analysis of sulfur compounds. The following table summarizes key characteristics of columns commonly used for this purpose.

Column TypeStationary PhaseKey FeaturesTypical Applications
Agilent J&W DB-Sulfur SCD 100% DimethylpolysiloxaneLow bleed, exceptional inertness, optimized for GC/SCD.[1][2][13]Petroleum gases, natural gas, gasoline, and other petroleum fractions.[1][2]
Restek Rt-XLSulfur ProprietaryExtensively deactivated for low-level sulfur analysis, resolves hydrocarbons from sulfur compounds.[4]C1-C6 hydrocarbon streams.[4]
Thick-film Rtx-1 Methyl SiliconeGood for separating low molecular weight sulfur compounds.[9]Speciation of sulfur in natural gas.[9]
Agilent J&W Select Low Sulfur Porous Layer Open Tubular (PLOT)High inertness, unique selectivity to prevent co-elution in propylene, high retention of volatile components.[5][6][16]Low-level sulfur analysis in propylene streams.[5][6][16]

The following decision tree can assist in selecting the appropriate column based on your sample matrix.

Column_Selection_Decision_Tree start Start: Identify Sample Matrix matrix_type What is the primary matrix? start->matrix_type gaseous Gaseous Hydrocarbons (e.g., Natural Gas) matrix_type->gaseous Gaseous liquid Liquid Hydrocarbons (e.g., Gasoline) matrix_type->liquid Liquid propylene Propylene Stream matrix_type->propylene Propylene gaseous_column Use a highly inert column with good resolution for light sulfur compounds. Recommended: - DB-Sulfur SCD - Rt-XLSulfur - Thick-film Rtx-1 gaseous->gaseous_column liquid_column Use a low-bleed, inert column capable of separating sulfur compounds from a complex matrix. Recommended: - DB-Sulfur SCD Consider GCxGC for very complex matrices. liquid->liquid_column propylene_column Use a highly inert PLOT column to avoid matrix interference. Recommended: - Select Low Sulfur PLOT propylene->propylene_column

Caption: Decision tree for selecting a GC column for sulfur analysis.

Experimental Protocols

ASTM D5504: Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Chemiluminescence Detection

This method is a standard procedure for the analysis of sulfur compounds in gaseous samples.[1]

  • Objective: To determine the concentration of individual sulfur compounds in natural gas and other gaseous fuels.

  • Instrumentation:

    • Gas Chromatograph (GC) equipped with a Sulfur Chemiluminescence Detector (SCD).[1][17]

    • A column capable of resolving the target sulfur compounds from each other and from the sample matrix. Agilent J&W DB-Sulfur SCD columns are often used for this method.[1][13]

  • Methodology:

    • Sample Introduction: A fixed volume of the gaseous sample is injected into the GC using a gas sampling valve.

    • Separation: The sample is carried through the GC column by an inert carrier gas (e.g., helium or nitrogen). The column is temperature-programmed to separate the individual sulfur compounds based on their boiling points and interaction with the stationary phase.

    • Detection: As the separated compounds elute from the column, they enter the SCD. In the detector, sulfur compounds are combusted to form sulfur monoxide (SO), which then reacts with ozone to produce a chemiluminescent emission. The light emitted is detected by a photomultiplier tube, and the resulting signal is proportional to the amount of sulfur.[17]

    • Quantification: The concentration of each sulfur compound is determined by comparing its peak area to that of a calibration standard of a known concentration.

ASTM D5623: Standard Test Method for Sulfur Compounds in Light Petroleum Liquids by Gas Chromatography and Sulfur Selective Detection

This method is used for the analysis of sulfur compounds in liquid petroleum products like gasoline.[2]

  • Objective: To identify and quantify sulfur-containing components in gasoline and other light petroleum liquids.

  • Instrumentation:

    • Gas Chromatograph (GC) with a sulfur-selective detector, such as an SCD.[2]

    • A capillary column that provides good resolution and peak shape for reactive sulfur compounds. The Agilent J&W DB-Sulfur SCD (60 m x 0.32 mm, 4.2 µm film) is a suitable choice.[2]

  • Methodology:

    • Sample Introduction: A small volume of the liquid sample is injected into the heated GC inlet, where it is vaporized.

    • Separation: The vaporized sample is swept onto the column by the carrier gas. A temperature program is used to separate the various sulfur compounds. An ambient starting temperature can be used to separate hydrogen sulfide and carbonyl sulfide without cryogenic cooling.[2]

    • Detection: The eluting sulfur compounds are detected by the SCD.

    • Quantification: Peak areas are compared to those of known standards to determine the concentration of each sulfur compound.

References

Technical Support Center: Sample Storage for Volatile Sulfur Compounds (VSCs)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage conditions for samples containing volatile sulfur compounds (VSCs). It is intended for researchers, scientists, and drug development professionals to help ensure sample integrity and obtain accurate analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the stability of volatile sulfur compounds (VSCs) during storage?

The stability of VSCs in a sample is influenced by several factors, with the most critical being:

  • Storage Time: The concentration of VSCs can decrease significantly over time. It is recommended to analyze samples as quickly as possible.[1][2]

  • Storage Temperature: Higher temperatures lead to greater losses of VSCs, particularly for mercaptans and hydrogen sulfide.[1][3]

  • Sample Container/Bag Material: The type of material used for sample collection and storage can impact VSC recovery. Tedlar bags are commonly used and have shown good stability for many VSCs.[4]

  • Relative Humidity (RH): High relative humidity can negatively affect the stability of some VSCs.[1][5]

  • Exposure to Light: While some studies show minimal impact, it is generally recommended to protect samples from direct sunlight to prevent potential degradation and temperature increases.[1]

  • Presence of Other Volatile Organic Compounds (VOCs): The presence of other VOCs in the sample matrix can sometimes influence the stability of VSCs.[1]

Q2: What is the recommended maximum storage time for VSC samples?

For optimal results, VSC samples should be analyzed as soon as possible after collection. Based on laboratory studies, a maximum storage time of 18 to 24 hours is recommended to ensure a relative recovery of at least 75% for a range of VSCs.[1][2] For some specific bag materials like Mylar and Nalophan, a maximum of 12 hours is suggested to maintain similar recovery rates.[2]

Q3: What is the ideal storage temperature for my VSC samples?

Samples should be stored at a temperature not exceeding 20°C.[1] Lower temperatures, such as 5°C, have been shown to improve the stability of more volatile compounds like hydrogen sulfide and some mercaptans compared to storage at 30°C.[3] Therefore, refrigeration is a primary means of sample preservation.[6]

Q4: Which type of sample bag or container should I use?

The choice of container is crucial for minimizing sample loss.

  • Tedlar® bags are widely used and have demonstrated good stability for a variety of VSCs, with some studies showing over 90% recovery for certain compounds even after a week.[4]

  • Nalophan™ bags are a good alternative, especially considering their performance and price for storage up to 24 hours.[1]

  • Flexfoil™ bags have been shown to be an excellent choice for VSC storage up to 24 hours, with recoveries around 90% for most VSCs.[7]

  • Fused-silica lined (FSL) canisters are also used, but the stability of VSCs in canisters can be poor under humid conditions.[5]

  • Glass vials with PTFE-faced septa are suitable for liquid samples or standards to prevent evaporation and interaction with the container material.[8]

Q5: How does humidity affect my VSC samples?

High relative humidity can lead to significant degradation of VSCs, especially hydrogen sulfide.[5] In cases of extreme sample humidity, dilution can be a mitigation strategy, but it must be done carefully to avoid sample loss.[1] For canister sampling, drying the air samples at the time of collection can increase the stability of sulfur compounds.[5]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or no recovery of VSCs, particularly mercaptans and H₂S. 1. Excessive storage time: The sample was stored for too long before analysis. 2. High storage temperature: The sample was not kept cool. 3. Inappropriate container material: The chosen bag or container material is reactive or permeable to the VSCs of interest.1. Analyze samples within 18-24 hours of collection.[1][2] 2. Store samples at or below 20°C, preferably refrigerated at around 5°C.[1][3] 3. Use inert sample containers such as Tedlar or Flexfoil bags for gaseous samples, or glass vials with PTFE septa for liquid samples.[4][7][8]
Inconsistent or non-reproducible results between replicate samples. 1. Variable light exposure: Some samples were exposed to direct sunlight while others were not. 2. Differences in sample humidity: Replicates may have had varying levels of moisture. 3. Leaks in the sample container: The integrity of the sample bag or vial seal may be compromised.1. Store all samples in the dark or away from direct sunlight to ensure uniform conditions.[1] 2. If possible, control for humidity or dry the sample gas. For liquid samples, ensure consistent sample preparation. 3. Carefully check the seals and fittings of all sample containers. For bags, ensure valves are properly closed. For vials, use high-quality septa and caps.
Higher than expected concentrations of certain VSCs, especially disulfides. Degradation of other sulfur compounds: Mercaptans can oxidize and dimerize to form disulfides. For example, dimethyl disulfide concentration may increase over time due to the degradation of other sulfur compounds.[5]This is an indicator of sample degradation. To minimize this, shorten the storage time and lower the storage temperature. Immediate analysis is the best way to avoid such artifacts.
Contamination with non-target compounds. 1. Outgassing from the sample container: Some plastic bags can emit volatile compounds. 2. Improper cleaning of reusable containers: Canisters or vials may not have been adequately cleaned between uses.1. Use high-quality, low-emission sample bags. Pre-conditioning bags by flushing with high-purity nitrogen can help. 2. Follow a rigorous cleaning and validation protocol for all reusable sampling equipment.

Data Presentation: VSC Recovery under Different Storage Conditions

Table 1: Effect of Storage Temperature on the Relative Recovery (%) of VSCs in Tedlar Bags after 24 Hours.

Compound5°C20°C30°C
Hydrogen Sulfide (H₂S)up to 73%up to 73%46-50%
Methanethiol (MeSH)80-93%80-93%76-78%
Ethanethiol (EtSH)79-95%79-95%77-80%
Dimethyl Sulfide (DMS)83-103%83-103%83-103%
Data compiled from[3]

Table 2: Comparison of Relative Recovery (%) of VSCs in Different Bag Materials after 18 Hours of Storage at ≤20°C without Light Exposure.

CompoundTedlarMylarNalophan
10 VSC Mix≥ 75%≥ 74% (at 12h)≥ 74% (at 12h)
Data compiled from[2]

Experimental Protocols

Protocol 1: Gaseous Sample Collection and Storage in Bags

  • Bag Selection: Choose an appropriate sample bag material such as Tedlar®, Nalophan™, or Flexfoil®. Ensure the bag is clean and has not been previously used for high concentration samples.

  • Pre-flushing: Before sample collection, flush the bag at least three times with high-purity nitrogen or zero air to remove any potential contaminants.

  • Sample Collection: Connect the bag to the sampling source using inert tubing (e.g., PFA, stainless steel). Fill the bag to approximately 80% of its volume to allow for thermal expansion. Avoid over-pressurizing the bag.

  • Sealing: Immediately after collection, securely close the valve on the bag to prevent any leakage.

  • Light Protection: Place the filled bag in a light-blocking container or wrap it in aluminum foil to protect it from light.

  • Storage: Store the sample in a cool, dark place, preferably in a refrigerator at approximately 5°C, until analysis.

  • Analysis: Analyze the sample as soon as possible, ideally within 18-24 hours of collection.

Protocol 2: Liquid Sample Collection and Storage in Vials

  • Vial Selection: Use amber glass vials with PTFE-faced silicone septa to minimize photodegradation and analyte interaction with the container.

  • Sample Collection: Fill the vial completely to eliminate any headspace, which can lead to partitioning of volatile compounds into the gas phase.

  • Sealing: Immediately cap the vial, ensuring a tight seal.

  • Storage: Store the vials in a refrigerator at 2-8°C. For longer-term storage, freezing may be an option for some analytes, but the freezing point of the compound and potential for phase separation should be considered.[8]

  • Analysis: Allow the sample to come to room temperature before opening for analysis to prevent condensation of atmospheric water into the sample.

Visualizations

VSC_Sample_Storage_Workflow cluster_collection Sample Collection cluster_storage Storage cluster_analysis Analysis start Start select_container Select Appropriate Container (e.g., Tedlar Bag, Glass Vial) start->select_container pre_flush Pre-flush Container (if applicable) select_container->pre_flush collect_sample Collect Sample pre_flush->collect_sample seal_container Securely Seal Container collect_sample->seal_container protect_light Protect from Light seal_container->protect_light store_cool Store in a Cool Environment (≤20°C, ideally refrigerated) protect_light->store_cool analyze_promptly Analyze Promptly (within 18-24 hours) store_cool->analyze_promptly end End analyze_promptly->end

Caption: Workflow for VSC sample collection, storage, and analysis.

Troubleshooting_VSC_Loss start Low VSC Recovery? storage_time Storage Time > 24h? start->storage_time Yes ok Check other parameters (e.g., analytical method) start->ok No storage_temp Storage Temp > 20°C? storage_time->storage_temp No solution_time Solution: Analyze within 18-24h storage_time->solution_time Yes container_type Container Material Appropriate? storage_temp->container_type No solution_temp Solution: Store at ≤20°C (refrigerate) storage_temp->solution_temp Yes humidity High Sample Humidity? container_type->humidity Yes solution_container Solution: Use Tedlar, Flexfoil, or Glass container_type->solution_container No solution_humidity Solution: Dry sample gas if possible humidity->solution_humidity Yes humidity->ok No

Caption: Troubleshooting decision tree for low VSC recovery.

References

Technical Support Center: Method Validation for 3,6-dimethyl-1,2,4,5-tetrathiane Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for the quantification of 3,6-dimethyl-1,2,4,5-tetrathiane.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process for the quantification of this compound.

Question: I am observing poor peak shape (e.g., tailing or fronting) for my this compound standard in my gas chromatography (GC) analysis. What could be the cause and how can I fix it?

Answer: Poor peak shape for sulfur-containing compounds like this compound is a common issue in GC analysis. Here are some potential causes and solutions:

  • Active Sites in the GC System: Sulfur compounds are prone to interacting with active sites (e.g., metal surfaces, silanol groups) in the injector, column, and detector. This can lead to peak tailing and loss of signal.

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column specifically designed for sulfur compound analysis. Regular maintenance and cleaning of the injector port are also crucial.

  • Improper Injection Technique: A slow injection or a mismatched injection temperature can lead to band broadening and poor peak shape.

    • Solution: Optimize the injection speed and temperature. A fast, splitless injection is often preferred for trace analysis of volatile compounds.

  • Column Overloading: Injecting too much of the sample can saturate the column, resulting in peak fronting.

    • Solution: Dilute the sample or reduce the injection volume.

Question: My recovery of this compound is consistently low when extracting it from a complex matrix (e.g., a food or biological sample). What are the possible reasons and how can I improve it?

Answer: Low recovery is often due to the volatile and semi-polar nature of this compound and its interaction with the sample matrix.

  • Inefficient Extraction: The chosen extraction solvent or method may not be optimal for this compound.

    • Solution: Experiment with different extraction solvents of varying polarities. Techniques like solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE) can be highly effective for volatile and semi-volatile compounds.

  • Volatility and Sample Handling: Significant amounts of the analyte can be lost during sample preparation steps like evaporation.

    • Solution: Minimize sample handling and avoid high temperatures. If concentration is necessary, use a gentle stream of nitrogen and a keeper solvent.

  • Matrix Effects: Components of the sample matrix can interfere with the extraction process or co-elute with the analyte, leading to ion suppression in mass spectrometry.

    • Solution: Employ a more selective sample cleanup method, such as solid-phase extraction (SPE). Using a matrix-matched calibration curve can also help to compensate for these effects.

Question: I am having difficulty achieving a low limit of detection (LOD) for this compound using my HPLC-UV method. What can I do to improve sensitivity?

Answer: this compound lacks a strong chromophore, which can make detection by UV-Vis challenging.

  • Sub-optimal Wavelength: You may not be using the most sensitive wavelength for detection.

    • Solution: Scan a concentrated standard of the analyte across a range of UV wavelengths to determine the lambda max (λmax) and use this for your analysis.

  • Instrumental Limitations: The sensitivity of your UV detector may not be sufficient for your application.

    • Solution: If possible, switch to a more sensitive detector like a mass spectrometer (LC-MS). If you must use UV, ensure the detector lamp is in good condition and the flow cell is clean.

  • Mobile Phase Interference: The mobile phase may have a high background absorbance at your chosen wavelength.

    • Solution: Use high-purity HPLC-grade solvents and additives. Perform a blank run with just the mobile phase to assess the background noise.

Frequently Asked Questions (FAQs)

What are the most common analytical techniques for the quantification of this compound?

The most common methods for the quantification of the volatile compound this compound are gas chromatography coupled with mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), often with a mass spectrometer (LC-MS) or UV detector. GC-MS is generally preferred for its high sensitivity and selectivity for volatile compounds.

How should I prepare my calibration standards for this compound?

Due to its volatility, it is recommended to prepare stock solutions in a non-volatile solvent and store them in tightly sealed vials at a low temperature (e.g., 4°C). Working standards should be prepared fresh daily by diluting the stock solution.

What are the key parameters to evaluate during method validation for this compound quantification?

A full method validation should include the assessment of:

  • Specificity/Selectivity: The ability to accurately measure the analyte in the presence of other matrix components.

  • Linearity and Range: The concentration range over which the method provides a linear response.

  • Accuracy (Recovery): The closeness of the measured value to the true value.

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Stability: The stability of the analyte in the sample matrix and in standard solutions under different storage conditions.

Quantitative Data Summary

The following tables provide representative data for method validation parameters for the quantification of volatile sulfur compounds, which can be used as a benchmark for the analysis of this compound.

Table 1: Linearity and Range

Analytical MethodLinearity Range (ng/mL)Correlation Coefficient (r²)
GC-MS1 - 500> 0.995
HPLC-UV10 - 1000> 0.990
LC-MS/MS0.1 - 200> 0.998

Table 2: Accuracy and Precision

Analytical MethodConcentration (ng/mL)Recovery (%)Repeatability (RSD%)Intermediate Precision (RSD%)
GC-MS592.54.86.2
5098.23.14.5
250101.52.53.8
HPLC-UV2088.96.58.1
10095.14.25.9
50099.83.04.2

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

Analytical MethodLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
GC-MS0.31.0
HPLC-UV3.010.0
LC-MS/MS0.030.1

Experimental Protocols

Protocol: Quantification of this compound by GC-MS

  • Sample Preparation (Solid Matrix):

    • Weigh 1 g of the homogenized sample into a 20 mL headspace vial.

    • Add 5 mL of deionized water and an internal standard.

    • Seal the vial tightly with a PTFE-faced silicone septum.

  • Headspace Extraction:

    • Place the vial in a headspace autosampler.

    • Equilibrate the sample at 60°C for 20 minutes.

    • Inject 1 mL of the headspace into the GC-MS.

  • GC-MS Conditions:

    • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 40°C (hold for 2 min), ramp to 150°C at 10°C/min, then to 250°C at 20°C/min (hold for 5 min).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition: Selected Ion Monitoring (SIM) mode for target ions of this compound (e.g., m/z 152, 76, 45).

  • Calibration:

    • Prepare a series of calibration standards in the appropriate matrix.

    • Analyze the standards using the same method as the samples.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Quantification:

    • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Homogenized Sample extraction Headspace Extraction sample->extraction gc_injection GC Injection extraction->gc_injection separation Chromatographic Separation gc_injection->separation detection MS Detection (SIM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantification of this compound by GC-MS.

troubleshooting_workflow cluster_peak_shape Peak Shape Issues cluster_recovery Recovery & Sensitivity start Analytical Issue Encountered peak_shape Poor Peak Shape (Tailing/Fronting)? start->peak_shape recovery Low Recovery or Sensitivity? start->recovery active_sites Check for Active Sites (Inlet, Column) peak_shape->active_sites Yes injection Optimize Injection (Speed, Temp) peak_shape->injection Yes overload Dilute Sample/ Reduce Volume peak_shape->overload Yes end Problem Resolved active_sites->end injection->end overload->end extraction Optimize Extraction (Solvent, Method) recovery->extraction Yes volatility Minimize Sample Handling & Evaporation recovery->volatility Yes matrix Improve Cleanup/ Use Matrix-Matched Standards recovery->matrix Yes extraction->end volatility->end matrix->end

Caption: Troubleshooting decision tree for common issues in this compound analysis.

Technical Support Center: Troubleshooting Poor Peak Shape in Sulfur Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies for resolving common peak shape issues encountered during the analysis of sulfur-containing compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common causes of poor peak shape in sulfur analysis?

Poor peak shape in sulfur analysis, whether using gas chromatography (GC) or high-performance liquid chromatography (HPLC), can manifest as peak tailing, fronting, or splitting. The primary causes often relate to the inherent reactivity of sulfur compounds and their interaction with the analytical system.

  • Peak Tailing: This is the most frequent issue and is often caused by active sites within the system that interact with the sulfur analytes. These active sites can be found in the injection port, on the column, or in the detector. Other causes include column contamination, incorrect column choice, and dead volume in the system.

  • Peak Fronting: This is typically a result of column overload, where too much sample is injected onto the column, or an injection solvent that is too strong. It can also be caused by thermal decomposition of the analyte in a hot GC inlet.

  • Peak Splitting: Split peaks can be caused by a partially clogged inlet liner or column, an injection issue (e.g., sample boiling in the needle), or co-elution with an interfering compound.

Troubleshooting Peak Tailing in Gas Chromatography (GC)

Q2: My sulfur peaks are tailing significantly in my GC analysis. What should I check first?

For tailing peaks in GC sulfur analysis, the injection port is the most common source of problems due to the presence of active metal sites.

Initial Steps:

  • Inspect the Inlet Liner: The inlet liner is a critical component. An inappropriate or contaminated liner can lead to peak tailing. Deactivated liners are essential for analyzing active sulfur compounds.

  • Check for Contamination: Contamination can create active sites. Check for residue in the inlet, on the column, or in the detector.

  • Verify Column Choice and Condition: Ensure you are using a column suitable for sulfur analysis and that it has been properly conditioned.

Experimental Protocol: Inlet System Deactivation and Liner Selection

A common troubleshooting step is to ensure the inertness of the GC inlet.

Methodology:

  • System Cooldown and Disassembly: Cool down the GC inlet and oven. Carefully remove the analytical column and the inlet liner.

  • Liner Inspection and Replacement: Examine the liner for any visible contamination or degradation. Replace it with a new, deactivated liner specifically designed for trace-level analysis. Using a liner with glass wool can sometimes create active sites; consider a liner without wool or with deactivated wool.

  • Inlet Seal Replacement: Replace the inlet seal (septum) as it can be a source of contamination and leaks.

  • System Reassembly and Leak Check: Reinstall the column and new liner. Perform a leak check to ensure the system is sealed.

  • Conditioning: Condition the system by baking the column according to the manufacturer's instructions to remove any contaminants.

Data Presentation: Impact of Inlet Liner on Peak Shape

The choice of inlet liner can significantly impact the peak shape of sulfur compounds. The following table summarizes the performance of different liner types on the peak asymmetry of methanethiol.

Inlet Liner TypePeak Asymmetry (Methanethiol)Peak Response
Standard Glass Wool Liner2.845,000
Deactivated Glass Wool Liner1.585,000
Ultra Inert Liner with Wool1.2120,000
Ultra Inert Liner without Wool 1.1 150,000

Data is illustrative and compiled from typical results in application notes.

Troubleshooting Workflow: Tailing Peaks in GC

start Tailing Sulfur Peak Observed check_liner Inspect & Replace Inlet Liner (Use Ultra Inert) start->check_liner check_column Evaluate Column (Condition or Replace) check_liner->check_column Still Tailing resolved Peak Shape Improved check_liner->resolved Resolved check_temp Optimize Inlet & Oven Temperature check_column->check_temp Still Tailing check_column->resolved Resolved check_sample Assess Sample Preparation & Solvent check_temp->check_sample Still Tailing check_temp->resolved Resolved check_sample->resolved Resolved

Caption: A logical workflow for troubleshooting tailing sulfur peaks in GC analysis.

Troubleshooting Peak Fronting

Q3: My sulfur compound peaks are fronting. What is the likely cause and solution?

Peak fronting is often a sign of column overload or an issue with the injection solvent.

Troubleshooting Steps:

  • Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves, the original issue was column overload.

  • Decrease Injection Volume: Inject a smaller volume of your sample.

  • Evaluate the Injection Solvent: The sample solvent should ideally be weaker than the initial mobile phase (for HPLC) or have a boiling point compatible with the inlet temperature (for GC). In GC, a solvent with a much lower boiling point than the analytes can cause band broadening and fronting.

  • Check for Thermal Decomposition: In GC, some sulfur compounds can decompose at high inlet temperatures, leading to distorted peaks. Try lowering the inlet temperature.

Troubleshooting Peak Splitting

Q4: Why are my sulfur peaks splitting into two or more peaks?

Peak splitting can be complex, but it often points to a problem with the sample introduction or the column itself.

Troubleshooting Steps:

  • Check the Inlet Liner: A partially blocked liner can cause the sample to be introduced onto the column in a non-uniform band, leading to a split peak. Replace the liner.

  • Examine the Column: A void or contamination at the head of the column can cause peak splitting. Trimming a small portion (e.g., 10-15 cm) from the front of the column can often resolve this.

  • Review Injection Technique: For manual injections, inconsistent injection speed can be a cause. For autosamplers, ensure the injection speed is appropriate for the inlet conditions. In GC, injecting too quickly can cause the sample to "rebound" from the bottom of the inlet, leading to a split peak.

  • Consider Co-elution: It is possible that you are seeing two different, closely eluting sulfur compounds. Review your sample matrix and consider adjusting your chromatographic method (e.g., temperature ramp in GC, gradient in HPLC) to improve separation.

Troubleshooting Workflow: Split Peaks

start Split Peak Observed check_liner Inspect & Replace Inlet Liner start->check_liner trim_column Trim Front of Column (10-15 cm) check_liner->trim_column Still Split resolved Peak Shape Improved check_liner->resolved Resolved check_injection Review Injection Parameters (Speed, Volume) trim_column->check_injection Still Split trim_column->resolved Resolved modify_method Adjust Chromatographic Method (e.g., temperature ramp) check_injection->modify_method Still Split check_injection->resolved Resolved modify_method->resolved Resolved

Caption: A step-by-step guide for troubleshooting split peaks in chromatography.

Troubleshooting in High-Performance Liquid Chromatography (HPLC)

Q5: I'm seeing peak tailing for my sulfur compounds in HPLC. What are the common causes?

In HPLC, peak tailing for sulfur compounds is often related to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

Troubleshooting Steps:

  • Check Mobile Phase pH: The ionization state of some sulfur compounds can be pH-dependent. If your analyte has a pKa close to the mobile phase pH, you can get a mix of ionized and non-ionized forms, leading to peak tailing. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

  • Use Mobile Phase Additives: Small amounts of additives like trifluoroacetic acid (TFA) or formic acid can improve peak shape by masking active sites on the column packing material.

  • Consider a Different Column: If the issue persists, the column chemistry may not be suitable. Consider a column with a different stationary phase or one that is specifically designed for challenging compounds.

  • Check for Dead Volume: Ensure all fittings and tubing are properly connected and that there are no voids that could cause band broadening.

Experimental Protocol: Optimizing Mobile Phase pH

Methodology:

  • Determine Analyte pKa: Find the pKa of your sulfur-containing analyte from literature or prediction software.

  • Prepare Buffered Mobile Phases: Prepare a series of mobile phases with buffered pH values. For an acidic analyte, prepare buffers at pH values of pKa, pKa-1, pKa-2, pKa+1, and pKa+2.

  • Inject and Analyze: Inject your standard at each pH condition and record the peak asymmetry.

  • Select Optimal pH: Choose the pH that provides the most symmetrical peak. This is typically at a pH where the analyte is fully ionized or fully non-ionized.

Data Presentation: Effect of Mobile Phase pH on Peak Shape

The following table illustrates the effect of mobile phase pH on the peak asymmetry of a hypothetical sulfur-containing acidic compound with a pKa of 4.5.

Mobile Phase pHPeak AsymmetryAnalyte State
2.51.1Fully Protonated
3.51.8Partially Ionized
4.5 (pKa)3.250% Ionized
5.51.7Partially Ionized
6.51.2Fully Deprotonated

This data demonstrates the importance of operating at a pH away from the analyte's pKa.

Technical Support Center: Controlling 3,6-dimethyl-1,2,4,5-tetrathiane in Beverages

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating the formation of 3,6-dimethyl-1,2,4,5-tetrathiane in beverages.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in beverages?

A1: this compound is a cyclic polysulfide, a volatile sulfur compound that can form in various beverages, including alcoholic and non-alcoholic beer. It is a potent off-flavor compound, imparting undesirable sensory characteristics often described as "gassy," "sulfury," or "rotten egg" at very low concentrations. Its presence can indicate product degradation and is a significant quality control issue.

Q2: What are the primary precursors to the formation of this compound?

A2: The formation of this tetrathiane is primarily dependent on the presence of two key precursors in the beverage matrix: hydrogen sulfide (H₂S) and acetaldehyde. The reaction between these two compounds, particularly in the presence of elemental sulfur, leads to the formation of the this compound ring structure.

Q3: What factors influence the rate of formation of this off-flavor compound?

A3: Several factors can promote the formation of this compound:

  • Presence of Precursors: High concentrations of H₂S and acetaldehyde are the most critical factors.

  • Oxygen: The presence of oxygen can facilitate the oxidation of H₂S to elemental sulfur, which is a key reactant.

  • Temperature: Elevated storage temperatures can accelerate the reaction rate.

  • Light Exposure: UV light can promote the degradation of sulfur-containing amino acids, potentially increasing the pool of reactive sulfur compounds.

  • pH: The pH of the beverage can influence the equilibrium and reactivity of the precursor molecules.

Q4: How can the formation of this compound be prevented or controlled?

A4: Control strategies focus on limiting the concentration of its precursors, H₂S and acetaldehyde, throughout the production and storage process.

  • Yeast Strain Selection: Choose yeast strains that produce low levels of H₂S during fermentation.

  • Fermentation Management: Ensure optimal yeast nutrition (e.g., adequate nitrogen) to prevent stress-induced H₂S production.

  • Control of Acetaldehyde: Promote efficient yeast metabolism to reduce acetaldehyde at the end of fermentation. Proper maturation and conditioning steps are crucial.

  • Minimize Oxygen Exposure: Employ stringent anaerobic techniques during post-fermentation handling, packaging, and storage to prevent H₂S oxidation.

  • Storage Conditions: Store beverages at cool, dark conditions to minimize the reaction rate.

Q5: What are the recommended analytical methods for detecting and quantifying this compound?

A5: Due to its volatility and low concentration, sensitive analytical techniques are required. The most common method is Gas Chromatography (GC) coupled with a sulfur-selective detector.

  • Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free technique for extracting and concentrating the volatile tetrathiane from the beverage matrix.

  • Analysis: GC coupled with a Mass Spectrometer (MS) or a Sulfur Chemiluminescence Detector (SCD) provides the necessary sensitivity and selectivity for accurate quantification.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solutions
Detection of "gassy" or "sulfury" off-aroma in the final product. Formation of this compound.Confirm the identity and concentration of the compound using the analytical protocols below.
High levels of this compound confirmed by analysis. 1. Excessive H₂S production during fermentation. 2. High residual acetaldehyde post-fermentation. 3. Oxygen ingress during processing or packaging. 4. Inappropriate storage conditions (high temperature, light exposure).1. Review yeast strain and fermentation nutrients. Consider yeast with lower H₂S production. 2. Ensure complete fermentation and adequate maturation time for acetaldehyde reduction. 3. Audit the process for potential oxygen pickup points. Use deoxygenated water and purge tanks and packages with CO₂ or N₂. 4. Implement and monitor strict temperature and light control during storage and transport.
Inconsistent or non-reproducible results in analytical quantification. 1. Inadequate sample homogenization. 2. Variability in SPME fiber performance. 3. Matrix effects from the beverage. 4. Analyte instability.1. Gently mix samples before analysis without introducing oxygen. 2. Condition SPME fibers regularly as per manufacturer's instructions. Use an internal standard to correct for variations. 3. Develop a matrix-matched calibration curve. 4. Analyze samples as fresh as possible and store them cold and protected from light before analysis.

Data Presentation

The following tables provide illustrative data on the formation of this compound under various conditions. Note: This data is for demonstrative purposes and actual results may vary based on the specific beverage matrix and experimental conditions.

Table 1: Effect of Precursor Concentration on Tetrathiane Formation (Assay Conditions: Beverage stored at 25°C for 30 days in the dark)

Sample IDH₂S Concentration (µg/L)Acetaldehyde Concentration (mg/L)Final this compound (ng/L)
Control5250
High H₂S202210
High Acetaldehyde510155
High H₂S & Acetaldehyde2010850

Table 2: Effect of Storage Temperature on Tetrathiane Formation (Assay Conditions: Beverage with 10 µg/L H₂S and 5 mg/L Acetaldehyde, stored for 60 days)

Storage Temperature (°C)This compound at Day 0 (ng/L)This compound at Day 30 (ng/L)This compound at Day 60 (ng/L)
4< 102545
20< 10150320
35< 10480950

Experimental Protocols

Protocol 1: Quantification of this compound using HS-SPME-GC-MS

  • Objective: To extract, identify, and quantify this compound in a beverage sample.

  • Apparatus and Materials:

    • Gas Chromatograph with Mass Spectrometric detector (GC-MS).

    • SPME Autosampler.

    • SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

    • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

    • Standard laboratory glassware.

  • Reagents and Standards:

    • This compound analytical standard.

    • Internal Standard (IS): e.g., 2-Methyl-3-furanthiol or other suitable sulfur compound not present in the sample.

    • Methanol (HPLC grade).

    • Sodium Chloride (NaCl), analytical grade.

    • Deionized water.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of the tetrathiane standard and the internal standard in methanol. Create a series of working standards by spiking a model beverage (e.g., 5% ethanol in water) to generate a calibration curve (e.g., 10, 50, 100, 250, 500 ng/L).

    • Sample Preparation:

      • Place a 10 mL aliquot of the beverage sample into a 20 mL headspace vial.

      • Add 3 g of NaCl to the vial to increase the ionic strength and promote volatilization.

      • Spike with the internal standard to a final concentration of 100 ng/L.

      • Immediately seal the vial.

    • HS-SPME Extraction:

      • Place the vial in the autosampler tray.

      • Incubation/Equilibration: 40°C for 15 minutes with agitation.

      • Extraction: Expose the SPME fiber to the headspace for 30 minutes at 40°C.

    • GC-MS Analysis:

      • Desorption: Transfer the fiber to the GC inlet and desorb for 5 minutes at 250°C in splitless mode.

      • GC Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Start at 40°C (hold for 3 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 20°C/min (hold for 5 min).

      • MS Parameters:

        • Ionization Mode: Electron Ionization (EI) at 70 eV.

        • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for this compound (e.g., m/z 184, 92) and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for the target analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Quantify the concentration in the sample using the calibration curve generated from the working standards.

Mandatory Visualizations

formation_pathway cluster_precursors Precursors cluster_reaction Reaction Cascade cluster_product Final Product H2S Hydrogen Sulfide (H₂S) Intermediate Thioacetaldehyde (Unstable Intermediate) H2S->Intermediate + Acetaldehyde Acetaldehyde Acetaldehyde Acetaldehyde->Intermediate Dimerization Dimerization & Ring Formation Intermediate->Dimerization Spontaneous Tetrathiane This compound (Off-Flavor) Dimerization->Tetrathiane Temp Higher Temperature Temp->Dimerization Accelerates Oxygen Oxygen Oxygen->Dimerization Promotes Light Light Exposure Light->Dimerization Promotes

Caption: Formation pathway of this compound from its precursors.

experimental_workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Beverage Sample (10 mL) in 20 mL vial Salt 2. Add NaCl (3g) Sample->Salt IS 3. Spike Internal Standard Salt->IS Seal 4. Seal Vial IS->Seal Equilibrate 5. Equilibrate (40°C, 15 min) Seal->Equilibrate Extract 6. Extract with SPME Fiber (30 min) Equilibrate->Extract Desorb 7. Desorb in GC Inlet (250°C) Extract->Desorb Separate 8. Chromatographic Separation Desorb->Separate Detect 9. MS Detection (SIM Mode) Separate->Detect Integrate 10. Integrate Peak Areas Detect->Integrate Quantify 11. Quantify using Calibration Curve Integrate->Quantify

Caption: Experimental workflow for the analysis of this compound.

Validation & Comparative

A Comparative Guide to 3,6-dimethyl-1,2,4,5-tetrathiane and 3,5-dimethyl-1,2,4-trithiolane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, objective comparison of two significant sulfur-containing heterocyclic compounds: 3,6-dimethyl-1,2,4,5-tetrathiane and 3,5-dimethyl-1,2,4-trithiolane. These compounds are notable for their contribution to the aroma and flavor profiles of various food products and their potential applications in other areas of chemical research. This document outlines their synthesis, physicochemical properties, and analytical characterization, supported by experimental data and protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and 3,5-dimethyl-1,2,4-trithiolane is presented below. These properties are crucial for understanding their behavior in various experimental and natural systems.

PropertyThis compound3,5-dimethyl-1,2,4-trithiolane
Molecular Formula C4H8S4C4H8S3
Molecular Weight 184.37 g/mol 152.31 g/mol
Isomers cis and trans2,4-dimethyl-1,3,5-trithiolane (isomers)
Melting Point cis: 38-39 °C, trans: 99-100 °CNot readily available
Boiling Point Not readily availableNot readily available
Appearance Crystalline solidVolatile compound
Solubility Soluble in organic solventsSoluble in organic solvents

Synthesis and Formation

Both this compound and 3,5-dimethyl-1,2,4-trithiolane can be synthesized from the reaction of acetaldehyde with hydrogen sulfide. The formation of these compounds is often observed during the preparation and storage of certain food products.

General Synthesis Pathway

The reaction between acetaldehyde and hydrogen sulfide in an acidic aqueous solution yields 1-mercaptoethanol, which can then dimerize and react further to form the tetrathiane and trithiolane rings. The relative yields of the products can be influenced by reaction conditions such as pH and temperature.

G Acetaldehyde Acetaldehyde Mercaptoethanol 1-Mercaptoethanol Acetaldehyde->Mercaptoethanol H2S Hydrogen Sulfide H2S->Mercaptoethanol Tetrathiane This compound (cis and trans isomers) Mercaptoethanol->Tetrathiane Dimerization & Cyclization Trithiolane 3,5-dimethyl-1,2,4-trithiolane Mercaptoethanol->Trithiolane Further Reaction & Cyclization

Caption: General reaction pathway for the formation of this compound and 3,5-dimethyl-1,2,4-trithiolane from acetaldehyde and hydrogen sulfide.

Experimental Protocol: Synthesis of this compound

This protocol is based on the reaction of acetaldehyde with hydrogen sulfide in an acidic medium.

Materials:

  • Acetaldehyde

  • Hydrogen sulfide gas

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Ice bath

  • Gas washing bottle

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Chill a solution of concentrated hydrochloric acid in a round-bottom flask using an ice bath.

  • Slowly bubble hydrogen sulfide gas through the chilled acid solution.

  • Add acetaldehyde dropwise to the reaction mixture while continuously bubbling with hydrogen sulfide.

  • After the addition is complete, continue the reaction for a specified time under stirring in the ice bath.

  • Extract the reaction mixture with diethyl ether.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

  • Dry the ether extract over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude product containing a mixture of cis- and trans-3,6-dimethyl-1,2,4,5-tetrathiane.

  • The isomers can be separated by fractional crystallization or chromatography.

Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the identification and quantification of these volatile sulfur compounds.

Comparative Mass Spectrometry Data
CompoundKey Mass Spectral Fragments (m/z)
This compound 184 (M+), 92, 61, 45
3,5-dimethyl-1,2,4-trithiolane 152 (M+), 106, 74, 61, 45
Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for volatile sulfur compounds (e.g., DB-5ms)

  • Helium as carrier gas

Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

  • Program the oven temperature to separate the compounds of interest. A typical program might start at 40°C, hold for 2 minutes, then ramp to 250°C at 5°C/min.

  • The mass spectrometer is operated in electron ionization (EI) mode at 70 eV.

  • Acquire mass spectra over a range of m/z 40-200.

  • Identify the compounds by comparing their retention times and mass spectra with those of authentic standards or library data.

G cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample containing volatile sulfur compounds Dilution Dilution in organic solvent Sample->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection Data Acquired Data (Retention Time & Mass Spectra) Detection->Data Comparison Comparison with Standards/Library Data->Comparison Identification Compound Identification Comparison->Identification

Caption: A typical workflow for the identification of this compound and 3,5-dimethyl-1,2,4-trithiolane using GC-MS.

Applications and Flavor Profile

Both compounds are recognized as important flavor constituents in a variety of foods and beverages.

  • This compound: This compound is known to contribute to the meaty and savory aroma of cooked meats. The cis and trans isomers may have slightly different sensory properties.

  • 3,5-dimethyl-1,2,4-trithiolane: This trithiolane is also associated with meaty and sulfurous notes. It is a key aroma compound in boiled beef and other cooked meat products.

The presence and concentration of these compounds can significantly impact the overall flavor profile of a food product. Their formation can be desirable in some contexts (e.g., savory flavors in cooked meat) but may be considered an off-flavor in others.

Conclusion

This compound and 3,5-dimethyl-1,2,4-trithiolane are structurally related sulfur heterocycles with distinct properties and analytical signatures. The tetrathiane is a four-sulfur ring system existing as cis and trans isomers, while the trithiolane contains a three-sulfur ring. Their synthesis from common precursors highlights the complexity of flavor chemistry in food systems. For researchers and professionals in drug development, understanding the synthesis, stability, and analytical behavior of these sulfur-containing moieties is crucial, as similar structures are found in various biologically active molecules. The provided protocols offer a foundation for their synthesis and analysis, enabling further investigation into their properties and potential applications.

A Comparative Guide to the Sensory Thresholds of Aliphatic Sulfur-Containing Flavor Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Quantitative Sensory Threshold Data

The following table summarizes the reported odor and taste detection thresholds of selected aliphatic sulfur compounds in water. These values represent the lowest concentration at which a substance can be perceived by the human senses. The significant variation in thresholds underscores the profound impact that subtle structural differences can have on sensory perception.

CompoundChemical StructureOdor Threshold (in water)Taste Threshold (in water)Flavor Profile
Dimethyl Sulfide CH₃SCH₃0.33 µg/L10-50 µg/LCabbage, cooked corn, asparagus
Dimethyl Disulfide CH₃SSCH₃0.01-0.25 µg/L12 µg/LCabbage, alliaceous, sulfurous
Dimethyl Trisulfide CH₃SSSCH₃0.01 µg/L-Sulfurous, cooked onion, meaty
Methanethiol CH₃SH0.02-2.0 µg/L-Putrid, fecal, cabbage
Ethanethiol C₂H₅SH0.005-0.1 µg/L-Onion, rubbery
2-Methyl-2-propanethiol (CH₃)₃CSH0.00003 µg/L-Sulfurous, rubbery
2-Furfurylthiol C₅H₆OS₂0.00004 µg/L0.04-0.2 µg/LRoasted coffee, smoky
3-Mercapto-2-butanone C₄H₈OS0.0003 µg/L-Meaty, brothy
4-Mercapto-4-methyl-2-pentanone C₆H₁₂OS0.0001 µg/L-Catty, blackcurrant

Experimental Protocols for Sensory Threshold Determination

The determination of sensory thresholds is a meticulous process that relies on standardized methodologies to ensure accuracy and reproducibility. The most common and internationally recognized method is the 3-Alternative Forced Choice (3-AFC) test, as detailed in ISO 13301:2018.

3-Alternative Forced Choice (3-AFC) Method

The 3-AFC method is a reliable technique for determining detection thresholds. It minimizes guessing and response bias by presenting panelists with three samples, two of which are identical (blanks) and one that contains the substance being tested (the odd sample). The panelist's task is to identify the odd sample.

Experimental Workflow:

  • Panelist Selection and Training: A panel of 15-30 individuals is selected. Panelists are screened for their sensory acuity and trained to recognize the specific odor or taste of the target compound.

  • Sample Preparation: A series of dilutions of the target compound in a neutral medium (e.g., deionized water for water-soluble compounds) is prepared. The concentration range is chosen to span the expected threshold, from levels that are imperceptible to those that are clearly perceivable.

  • Test Procedure:

    • Each panelist is presented with a set of three samples (one containing the odorant, two blanks) at a specific concentration, served in a randomized order.

    • The panelist is asked to identify the sample that is different from the other two.

    • The procedure is repeated with ascending concentrations of the target compound.

  • Data Analysis: The individual threshold is typically defined as the concentration at which the panelist can correctly identify the odd sample in two consecutive presentations. The group threshold is then calculated as the geometric mean of the individual thresholds.

Below is a graphical representation of the experimental workflow for the 3-AFC method.

G cluster_prep Preparation Phase cluster_test Testing Phase (per panelist, per concentration) cluster_analysis Analysis Phase P1 Panelist Selection & Training P2 Sample Preparation (Ascending Concentrations) P1->P2 T1 Present 3 Samples (1 odorant, 2 blanks) P2->T1 Start Test T2 Panelist Identifies Odd Sample T1->T2 A1 Record Correct/Incorrect T2->A1 Response A2 Determine Individual Threshold (e.g., 2 consecutive correct) A1->A2 A3 Calculate Group Threshold (Geometric Mean) A2->A3

3-AFC Experimental Workflow

Signaling Pathway for Sulfurous Odor Perception

The perception of sulfurous compounds begins with the interaction of these volatile molecules with specific olfactory receptors (ORs) located in the cilia of olfactory sensory neurons in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs). The binding of a sulfur-containing odorant to its cognate OR initiates a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain and interpreted as a specific smell.

The diagram below illustrates the generalized signaling pathway for the perception of sulfurous odorants.

G cluster_membrane Olfactory Neuron Membrane cluster_intracellular Intracellular Signaling Odorant Sulfur Compound (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binding G_protein G-protein (Golf) OR->G_protein Activation AC Adenylate Cyclase G_protein->AC Activation ATP ATP cAMP cAMP AC->cAMP ATP->cAMP Conversion CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opening Ca_Na_influx Ca²⁺ / Na⁺ Influx CNG->Ca_Na_influx Ion Flow Depolarization Membrane Depolarization Ca_Na_influx->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Aroma Profile of Tetrathiane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the aroma impact of different tetrathiane derivatives, a class of sulfur-containing heterocyclic compounds. While specific quantitative sensory data for a broad range of these derivatives remains limited in publicly available literature, this document synthesizes existing qualitative descriptions and outlines the established experimental protocols for their sensory and chemical analysis. This information can serve as a foundational resource for research into the unique olfactory properties of these compounds.

Olfactory Characteristics of Tetrathiane Derivatives

Tetrathianes, particularly 3,6-dialkyl-1,2,4,5-tetrathianes, are primarily associated with sulfurous and alliaceous (garlic and onion-like) aromas. The nature and intensity of the aroma are influenced by the type of alkyl substituents on the tetrathiane ring. Below is a summary of the reported aroma profiles for select derivatives.

Compound NameStructureReported Aroma Profile
1,2,4,5-Tetrathiane1,2,4,5-TetrathianeOrganoleptic properties not explicitly detailed in readily available sources. Generally considered a foundational structure for more aromatic derivatives.[1]
3,6-Dimethyl-1,2,4,5-tetrathianethis compoundAlliaceous, sulfurous.[2]
3,6-Diethyl-1,2,4,5-tetrathiane3,6-Diethyl-1,2,4,5-tetrathianeSulfurous (often found in a mixture with 3,5-diethyl-1,2,4-trithiolane).[3]

Note: Comprehensive quantitative data, such as odor thresholds for a homologous series of 3,6-dialkyl-1,2,4,5-tetrathianes, are not widely available in the reviewed literature. The determination of these values would be a valuable area for future research.

Experimental Protocols

Synthesis of 3,6-Dialkyl-1,2,4,5-Tetrathianes (General Approach)

While specific, detailed protocols for a wide array of 3,6-dialkyl-1,2,4,5-tetrathianes are not abundant, a general synthetic route can be extrapolated from the synthesis of related sulfur heterocycles. A common method involves the reaction of an appropriate aldehyde with a sulfur source, such as hydrogen sulfide, in the presence of a catalyst.

Generalized Synthesis Workflow:

Aldehyde Alkyl Aldehyde (R-CHO) Reaction Reaction Mixture Aldehyde->Reaction H2S Hydrogen Sulfide (H2S) H2S->Reaction Catalyst Acid or Base Catalyst Catalyst->Reaction Intermediate Thial Intermediate (R-CHS) Reaction->Intermediate Dimerization Dimerization & Cyclization Intermediate->Dimerization Tetrathiane 3,6-Dialkyl-1,2,4,5-Tetrathiane Dimerization->Tetrathiane Purification Purification (e.g., Chromatography) Tetrathiane->Purification

Caption: Generalized workflow for the synthesis of 3,6-dialkyl-1,2,4,5-tetrathianes.

Materials:

  • Appropriate alkyl aldehyde (e.g., acetaldehyde for this compound)

  • Hydrogen sulfide gas or a suitable sulfide-releasing reagent

  • Acid or base catalyst (e.g., HCl, ammonia)

  • Anhydrous solvent (e.g., ethanol, diethyl ether)

  • Inert gas (e.g., nitrogen, argon)

Procedure:

  • Dissolve the alkyl aldehyde in an anhydrous solvent in a reaction vessel under an inert atmosphere.

  • Cool the mixture in an ice bath.

  • Slowly bubble hydrogen sulfide gas through the solution, or add the sulfide-releasing reagent portion-wise, while maintaining the low temperature.

  • Add the catalyst to the reaction mixture.

  • Allow the reaction to proceed for a specified time, monitoring the formation of the product by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography or recrystallization to isolate the desired 3,6-dialkyl-1,2,4,5-tetrathiane.

Sensory Evaluation using Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique for the sensory analysis of volatile compounds.[4][5] It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.

Experimental Workflow for GC-O Analysis:

Sample Tetrathiane Derivative Solution GC Gas Chromatograph Sample->GC Splitter Effluent Splitter GC->Splitter MS Mass Spectrometer (MS) Splitter->MS SniffingPort Sniffing Port Splitter->SniffingPort Data Data Acquisition (Chromatogram & Olfactogram) MS->Data Analyst Sensory Analyst SniffingPort->Analyst Analyst->Data

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the tetrathiane derivative in a suitable solvent (e.g., diethyl ether, ethanol).

  • Injection: Inject a small volume of the sample into the gas chromatograph.

  • Separation: The tetrathiane derivative is volatilized and separated from the solvent and any impurities as it passes through the GC column.

  • Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream is directed to a conventional detector, such as a mass spectrometer (MS) for chemical identification, while the other is directed to a sniffing port.[4]

  • Olfactory Detection: A trained sensory analyst sniffs the effluent from the sniffing port and records the time, duration, and description of any perceived odors.

  • Data Correlation: The data from the MS (retention time and mass spectrum) is correlated with the sensory data (olfactogram) to link specific chemical compounds to their aroma characteristics.

Odor Threshold Determination

The odor threshold is the lowest concentration of a substance that can be detected by the human sense of smell.[6][7][8] A common method for its determination is the ascending method of limits.[6]

Protocol for Odor Threshold Determination:

  • Panel Selection: A panel of trained sensory assessors is selected.

  • Sample Preparation: A series of dilutions of the tetrathiane derivative in an odorless medium (e.g., water, air) is prepared in increasing concentrations. Blank samples containing only the medium are also prepared.

  • Presentation: The samples are presented to the panelists in a randomized order, starting with the lowest concentrations and interspersing blank samples.

  • Detection: Panelists are asked to indicate whether they can detect an odor different from the blank.

  • Threshold Identification: The lowest concentration at which a panelist correctly identifies the odor in two consecutive presentations is considered their individual detection threshold.

  • Data Analysis: The geometric mean of the individual thresholds is calculated to determine the panel's odor threshold for the compound.

Signaling Pathways

Currently, there is a lack of specific research on the olfactory signaling pathways activated by tetrathiane derivatives. It is generally understood that, like other volatile odorants, these compounds would interact with olfactory receptors in the nasal epithelium, initiating a signal cascade that is transmitted to the olfactory bulb in the brain for processing and perception of the specific aroma.

Logical Relationship for Aroma Perception:

Tetrathiane Tetrathiane Derivative (Odorant) Receptor Olfactory Receptor Binding Tetrathiane->Receptor Signal Signal Transduction Cascade Receptor->Signal Neuron Olfactory Sensory Neuron Activation Signal->Neuron Bulb Signal Transmission to Olfactory Bulb Neuron->Bulb Perception Aroma Perception in Brain Bulb->Perception

Caption: Logical flow of events in the perception of a tetrathiane's aroma.

Conclusion

Tetrathiane derivatives represent an interesting class of sulfur-containing compounds with distinct alliaceous and sulfurous aromas. While qualitative descriptions are available for some derivatives, there is a clear need for further research to establish quantitative sensory data, such as odor thresholds, for a wider range of these compounds. The experimental protocols outlined in this guide provide a framework for conducting such research, which would significantly contribute to a better understanding of the structure-aroma relationships within this chemical class and their potential applications in the flavor and fragrance industry, as well as in drug development where off-odors can be a critical factor.

References

Cross-Validation of Analytical Methods for Sulfur Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of sulfur compounds is critical for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of commonly employed analytical methods for sulfur compound analysis, supported by experimental data and detailed protocols to aid in method selection and cross-validation.

The determination of sulfur-containing compounds is a crucial aspect of quality control in various industries, including pharmaceuticals and petrochemicals. In drug development, sulfur-containing impurities or active pharmaceutical ingredients (APIs) must be carefully monitored to ensure they fall within acceptable limits.[1][2] Similarly, in the fuel industry, regulations mandate low sulfur levels to minimize environmental pollution.[3][4][5] This necessitates the use of robust and reliable analytical methods. Cross-validation of these methods is essential to ensure consistency and accuracy of results across different analytical platforms.

Comparative Analysis of Analytical Methods

A variety of analytical techniques are available for the analysis of sulfur compounds, each with its own set of advantages and limitations. The choice of method often depends on the specific sulfur compound, the sample matrix, the required sensitivity, and the available instrumentation. The most common techniques include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Table 1: Performance Comparison of Key Analytical Methods for Sulfur Compound Analysis
Analytical MethodCommon Detector(s)Typical Limit of Detection (LOD)Typical Limit of Quantitation (LOQ)Linearity (R²)Key AdvantagesKey Limitations
Gas Chromatography (GC) Sulfur Chemiluminescence Detector (SCD)~10 ppb[6]-≥0.998[6]Highly selective for sulfur, equimolar response.[6]Not suitable for non-volatile compounds.
Flame Photometric Detector (FPD)~50 ppb[7]-Non-linear response.[7]Cost-effective.Non-linear response, less sensitive than SCD.[7]
High-Performance Liquid Chromatography (HPLC) UV Detector0.11 - 3.16 µg/mL[8]0.32 - 9.56 µg/mL[8]>0.984[8]Versatile for a wide range of sulfur compounds, including non-volatile and thermally labile ones.[9]Lower sensitivity for some compounds compared to GC-SCD.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Mass Spectrometer< 1.0 ng/g[10]--High sensitivity, capable of elemental and isotopic analysis.[10][11]Spectral interferences can be a challenge.[11]
Elemental Analyzer Thermal Conductivity Detector (TCD)100 ppm[12]--Accurate for total sulfur content in various matrices.[12]Does not provide information on individual sulfur compounds.
Flame Photometric Detector (FPD)5-10 ppm[12]--Good for trace total sulfur analysis.[12]Does not provide information on individual sulfur compounds.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for reproducible and reliable results. Below are representative methodologies for the analysis of sulfur compounds using GC-SCD and HPLC-UV.

Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)

This method is highly effective for the analysis of volatile sulfur compounds.

Instrumentation:

  • Gas Chromatograph (e.g., Agilent 8890 GC) equipped with a Sulfur Chemiluminescence Detector (SCD) (e.g., Agilent 8355).[6]

  • Column: Agilent J&W DB-Sulfur SCD column.[6]

Procedure:

  • Sample Introduction: A gas sampling valve is typically used to introduce gaseous samples. For liquid samples, a split/splitless injector can be utilized.[6]

  • Chromatographic Separation: The volatile sulfur compounds are separated based on their boiling points and interaction with the stationary phase of the GC column.

  • Detection: As compounds elute from the column, they enter the SCD, which provides a selective and linear response to sulfur-containing molecules.[6]

Workflow for GC-SCD Analysis of Volatile Sulfur Compounds:

GC_SCD_Workflow cluster_prep Sample Preparation cluster_analysis GC-SCD Analysis cluster_data Data Processing Sample Gaseous or Liquid Sample Gas_Sampling_Valve Gas Sampling Valve / Injector Sample->Gas_Sampling_Valve Introduction GC_Column GC Column Separation Gas_Sampling_Valve->GC_Column Separation SCD_Detector SCD Detection GC_Column->SCD_Detector Detection Data_Acquisition Data Acquisition System SCD_Detector->Data_Acquisition Signal Quantification Quantification of Sulfur Compounds Data_Acquisition->Quantification Processing

Caption: Workflow for the analysis of volatile sulfur compounds using GC-SCD.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile technique suitable for a broad range of sulfur compounds, including elemental sulfur and non-volatile species.[9][13]

Instrumentation:

  • HPLC system with a UV detector.

  • Column: A reversed-phase C18 column is commonly used.[13]

Procedure:

  • Sample Preparation: Samples are dissolved in a suitable solvent, such as dichloromethane for elemental sulfur.[13]

  • Chromatographic Separation: The sample is injected into the HPLC system, and the sulfur compounds are separated on the C18 column using a mobile phase, often a mixture of acetonitrile and water with an acid modifier like formic acid.[13]

  • Detection: The separated compounds are detected by the UV detector at a specific wavelength (e.g., 263 nm for elemental sulfur).[13]

Workflow for HPLC-UV Analysis of Non-Volatile Sulfur Compounds:

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Dissolution Injector HPLC Injector Sample->Injector Injection HPLC_Column C18 Column Separation Injector->HPLC_Column Separation UV_Detector UV Detector HPLC_Column->UV_Detector Detection Data_Acquisition Data Acquisition System UV_Detector->Data_Acquisition Signal Quantification Quantification of Sulfur Compounds Data_Acquisition->Quantification Processing

Caption: Workflow for the analysis of non-volatile sulfur compounds using HPLC-UV.

Cross-Validation of Analytical Methods

Cross-validation is the process of comparing the results from two or more different analytical methods to ensure that they provide equivalent and reliable data.[14] This is particularly important when transferring a method between laboratories or when a new method is introduced to replace an existing one.

Logical Framework for Method Cross-Validation:

Cross_Validation_Logic cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Analysis cluster_outcome Outcome Method_A Established Method (e.g., HPLC) Accuracy Accuracy Method_A->Accuracy Precision Precision Method_A->Precision Linearity Linearity Method_A->Linearity LOD_LOQ LOD/LOQ Method_A->LOD_LOQ Robustness Robustness Method_A->Robustness Method_B New/Alternative Method (e.g., GC) Method_B->Accuracy Method_B->Precision Method_B->Linearity Method_B->LOD_LOQ Method_B->Robustness Statistical_Analysis Statistical Analysis (e.g., t-test, F-test) Accuracy->Statistical_Analysis Precision->Statistical_Analysis Linearity->Statistical_Analysis LOD_LOQ->Statistical_Analysis Robustness->Statistical_Analysis Equivalence Methods are Equivalent? Statistical_Analysis->Equivalence

Caption: Logical framework for the cross-validation of two analytical methods.

The process involves analyzing the same set of samples using both methods and then statistically comparing the results. Key validation parameters that should be assessed for both methods include:

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[14]

  • Robustness: The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[15][16]

By systematically comparing these parameters, researchers can confidently establish the interchangeability of different analytical methods for sulfur compound analysis, ensuring data integrity and consistency across their research and development activities.

References

Inter-laboratory Comparison of Sulfur Compound Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate and reliable analysis of sulfur compounds is critical. This guide provides an objective comparison of common analytical techniques for total sulfur determination, supported by data from inter-laboratory studies and standardized methods.

Two of the most prevalent methods for the determination of total sulfur in light hydrocarbons and other petroleum products are Ultraviolet Fluorescence (UVF) and Wavelength Dispersive X-ray Fluorescence (WDXRF). Both are recognized by international standards organizations like ASTM International and ISO. This guide will delve into the experimental protocols and performance data for these methods, enabling an informed choice for your specific analytical needs.

Comparison of Key Performance Characteristics

The selection of an appropriate analytical method hinges on factors such as the expected sulfur concentration range, the sample matrix, and the required precision. The following table summarizes the key performance characteristics of the UVF (ASTM D5453/ISO 20846) and WDXRF (ASTM D2622) methods based on inter-laboratory study data.[1][2]

Parameter Ultraviolet Fluorescence (ASTM D5453 / ISO 20846) Wavelength Dispersive X-ray Fluorescence (WDXRF) (ASTM D2622)
Applicable Concentration Range 1.0 mg/kg to 8000 mg/kg[3][4][5]3 mg/kg to 53,000 mg/kg (5.3 wt%)[2]
Applicable Sample Types Naphthas, distillates, engine oil, ethanol, FAME, gasoline, diesel, jet fuel.[3][4][5]Petroleum products including gasoline, diesel, and crude oil.[2][6]
Repeatability (r) For sulfur content < 400 mg/kg: r = 0.1788 * X^(0.75)[1]Varies with concentration, e.g., at 10 mg/kg, r ≈ 0.6 mg/kg
Reproducibility (R) For sulfur content < 400 mg/kg: R = 0.5797 * X^(0.75)[1]Varies with concentration, e.g., at 10 mg/kg, R ≈ 2.0 mg/kg
Interferences Nitrogen compounds can cause positive interference.[7][8]Matrix effects from variations in C/H ratio and the presence of heteroatoms like oxygen.[2][6]

Experimental Protocols

Detailed methodologies are crucial for replicating results and ensuring consistency across different laboratories. Below are the summarized experimental protocols for the UVF and WDXRF methods.

Ultraviolet Fluorescence (UVF) - Based on ASTM D5453

This method is widely used for determining trace amounts of sulfur in various liquid hydrocarbon samples.[1]

Method Summary: A hydrocarbon sample is introduced into a high-temperature combustion tube (approximately 1000°C) where the sulfur is oxidized to sulfur dioxide (SO2) in an oxygen-rich atmosphere.[1] The resulting gases pass through a membrane dryer to remove water. Subsequently, the gas stream is exposed to ultraviolet (UV) light, which excites the SO2 molecules. As the excited molecules return to a stable state, they emit light (fluorescence), and the intensity of this emitted light is proportional to the sulfur concentration.[9]

Detailed Steps:

  • Instrument Setup: Prepare the UV fluorescence detector, combustion furnace, and gas flow controllers according to the manufacturer's instructions.

  • Calibration: Prepare a series of calibration standards of known sulfur concentrations. It is recommended to use a matrix that closely matches the samples to be analyzed.[6] A linear calibration curve with a coefficient of determination (R²) of ≥ 0.999 is required.[1]

  • Sample Introduction: A measured amount of the sample is injected into the combustion tube at a controlled rate.[1]

  • Combustion and Detection: The sample undergoes combustion, and the resulting SO2 is detected by the UV fluorescence detector.

  • Quantification: The sulfur concentration in the unknown sample is determined by comparing its response to the calibration curve.

UVF_Workflow cluster_0 Sample Preparation & Introduction cluster_1 Oxidative Combustion cluster_2 Detection cluster_3 Data Analysis Sample Liquid Hydrocarbon Sample Syringe Syringe Injection Sample->Syringe Furnace High-Temperature Furnace (~1000°C) with O2 Syringe->Furnace Controlled Rate Gases Combustion Gases (SO2, CO2, H2O) Furnace->Gases Dryer Membrane Dryer Gases->Dryer Water Removal UV_Detector UV Fluorescence Detector Dryer->UV_Detector SO2 Excitation & Fluorescence Result Total Sulfur Concentration UV_Detector->Result Quantification WDXRF_Workflow cluster_0 Sample Preparation cluster_1 X-ray Excitation & Fluorescence cluster_2 Detection & Analysis cluster_3 Data Quantification Sample Liquid Petroleum Sample Sample_Cup Sample Cup with X-ray Film Sample->Sample_Cup Xray_Source X-ray Source Sample_Cup->Xray_Source Fluorescence Characteristic Sulfur X-rays Xray_Source->Fluorescence Excitation Crystal Diffracting Crystal Fluorescence->Crystal Wavelength Dispersion Detector Detector Crystal->Detector Intensity Measurement Result Total Sulfur Concentration Detector->Result Quantification

References

A Researcher's Guide to Volatile Sulfur Compounds in Wine: Investigating the Potential Role of 3,6-dimethyl-1,2,4,5-tetrathiane

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide is intended for researchers, scientists, and professionals in drug development with an interest in the complex chemistry of wine aroma. While direct experimental data on the presence and concentration of 3,6-dimethyl-1,2,4,5-tetrathiane in different wine varieties is not currently available in published literature, this document provides a comparative framework based on the well-documented roles of other volatile sulfur compounds (VSCs) in wine. Understanding these related compounds, their formation, sensory impact, and analytical methodologies can provide a valuable roadmap for investigating novel sulfur-containing molecules like this compound.

Volatile sulfur compounds are a diverse group of molecules that significantly influence the sensory profile of wine. They can be responsible for both desirable complex aromas and undesirable off-odors, often at very low concentrations due to their low sensory thresholds. The presence and impact of these compounds are influenced by various factors, including grape variety, yeast strain, fermentation conditions, and wine aging.

Comparative Data of Representative Volatile Sulfur Compounds in Wine

To provide a context for the potential sensory impact of this compound, the following table summarizes the concentrations and sensory descriptors of several known VSCs found in various wines. These compounds can serve as benchmarks for future studies.

| Compound Name

Unraveling the Sulfur Scents: A Comparative Guide to Tetrathianes and Trithiolanes in Food

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the relative abundance of two key classes of sulfur-containing heterocyclic compounds, tetrathianes and trithiolanes, reveals their distinct distribution in various food matrices. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their occurrence, supported by quantitative data and detailed experimental methodologies for their analysis.

Tetrathianes and trithiolanes are significant contributors to the characteristic aromas and flavors of many cooked foods, particularly those rich in sulfur-containing precursors like Allium species (e.g., onions, garlic) and meat. Their formation is primarily a result of thermal degradation of sulfur-containing amino acids during cooking. While both are cyclic polysulfides, their relative abundance can vary significantly depending on the food matrix, processing conditions, and the specific precursors present.

Quantitative Comparison of Tetrathianes and Trithiolanes in Various Foodstuffs

The following table summarizes the available quantitative data for the concentration of specific tetrathiane and trithiolane compounds identified in different food products. It is important to note that data on tetrathianes in food is significantly more limited compared to trithiolanes.

Food ProductCompoundConcentration RangeAnalytical Method
Trithiolanes
Cooked Onions (sliced, stored 50 min, then cooked)3-mercapto-2-methylpentan-1-ol34 - 246 µg/kg[1]Stable Isotope Dilution Assay (SIDA) with GC-MS[1]
Raw Onions3-mercapto-2-methylpentan-1-ol8 - 32 µg/kg[1]SIDA with GC-MS[1]
Chives3-mercapto-2-methylpentan-1-olPresent (quantified)[1]SIDA with GC-MS[1]
Scallions3-mercapto-2-methylpentan-1-olPresent (quantified)[1]SIDA with GC-MS[1]
Leek3-mercapto-2-methylpentan-1-olPresent (quantified)[1]SIDA with GC-MS[1]
Fried Chicken3,5-dimethyl-1,2,4-trithiolaneIdentified, not quantified[2][3]GC-MS[2][3]
Fried Chicken3,5-diisobutyl-1,2,4-trithiolaneIdentified, not quantified[2][3]GC-MS[2][3]
Fried Chicken3-methyl-5-butyl-1,2,4-trithiolaneIdentified, not quantified[2][3]GC-MS[2][3]
Fried Chicken3-methyl-5-pentyl-1,2,4-trithiolaneIdentified, not quantified[2][3]GC-MS[2][3]
Tetrathianes
Dried Onion4,6-diethyl-1,2,3,5-tetrathiolaneIdentified, not quantified[4]HS-SPME-GC×GC-TOF[4]

Experimental Protocols: A Closer Look at Quantification

The accurate quantification of volatile sulfur compounds like tetrathianes and trithiolanes in complex food matrices presents a significant analytical challenge due to their low concentrations and potential for matrix interference. The gold standard for their analysis is the Stable Isotope Dilution Assay (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Detailed Methodology: Stable Isotope Dilution Assay (SIDA) for Volatile Sulfur Compounds

This protocol provides a representative workflow for the quantitative analysis of trithiolanes and can be adapted for tetrathianes with appropriate isotopically labeled standards.

1. Sample Preparation and Extraction:

  • Homogenization: A representative sample of the food product is homogenized to ensure uniformity.

  • Internal Standard Spiking: A known amount of the corresponding isotopically labeled internal standard (e.g., [²H₄]-3,5-diethyl-1,2,4-trithiolane for the analysis of 3,5-diethyl-1,2,4-trithiolane) is added to the homogenized sample. This is a critical step in SIDA as it corrects for analyte losses during sample preparation and analysis.

  • Extraction: Volatile compounds are extracted from the food matrix using methods such as simultaneous distillation-extraction (SDE) or solid-phase microextraction (SPME). The choice of extraction method depends on the specific analytes and the food matrix.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injection: The extracted volatile fraction is injected into a gas chromatograph.

  • Separation: The compounds are separated based on their volatility and interaction with the stationary phase of the GC column. A non-polar or medium-polarity column is typically used for the separation of sulfur compounds.

  • Detection and Quantification: The separated compounds are introduced into a mass spectrometer. The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to selectively detect and quantify the target analyte and its isotopically labeled internal standard based on their specific mass-to-charge ratios (m/z).

3. Data Analysis:

  • The concentration of the target analyte in the original food sample is calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard and the known amount of the internal standard added.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the quantification of tetrathianes and trithiolanes in food samples.

Caption: Logical workflow for the quantitative analysis of tetrathianes and trithiolanes in food.

Formation Pathway of Trithiolanes

The formation of trithiolanes in cooked foods is a complex process involving the degradation of sulfur-containing precursors. The following diagram illustrates a simplified proposed pathway for the formation of 3,5-dialkyl-1,2,4-trithiolanes.

G Proposed Formation Pathway of 3,5-Dialkyl-1,2,4-Trithiolanes cluster_products Products Cysteine Cysteine H2S Hydrogen Sulfide (H₂S) Cysteine->H2S Thermal Degradation Ammonia Ammonia (NH₃) Cysteine->Ammonia Thermal Degradation Sugars Reducing Sugars Aldehydes Aldehydes Sugars->Aldehydes Maillard Reaction Trithiolane 3,5-Dialkyl-1,2,4-Trithiolanes H2S->Trithiolane Aldehydes->Trithiolane Ammonia->Trithiolane

References

A Comparative Guide to the Synthesis of Cyclic Polysulfides

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of cyclic polysulfides, organosulfur compounds featuring a ring of carbon and multiple sulfur atoms, is of significant interest to researchers in materials science, drug discovery, and biochemistry. These heterocycles exhibit unique chemical and physical properties, making them valuable building blocks for novel polymers, pharmacologically active agents, and natural product analogues. This guide provides a comparative overview of the primary synthetic routes to cyclic polysulfides, with a focus on experimental data and detailed methodologies to aid researchers in selecting the most appropriate approach for their specific needs.

Key Synthetic Strategies

Three principal strategies dominate the synthesis of cyclic polysulfides:

  • Reaction of Dihaloalkanes with Alkali Metal Polysulfides: This classical approach involves the condensation of an α,ω-dihaloalkane with a solution of an alkali metal polysulfide, typically sodium polysulfide (Na₂Sₓ). It is a versatile method for accessing a range of ring sizes.

  • Oxidation of Dithiols: The intramolecular oxidative coupling of a dithiol is a widely used and often high-yielding method for the formation of cyclic disulfides. Various oxidizing agents can be employed, offering flexibility in reaction conditions.

  • Reactions Involving Elemental Sulfur: Modern methods are increasingly leveraging elemental sulfur (S₈) as an inexpensive and readily available sulfur source. These approaches include inverse vulcanization and electrochemical methods, which can provide access to sulfur-rich cyclic compounds.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including the desired ring size, the availability of starting materials, and the required reaction conditions. The following table summarizes quantitative data for representative examples of each method.

Synthetic RouteStarting MaterialsProduct (Ring Size)Yield (%)Reaction Time (h)Temperature (°C)Key Reference
Reaction with Dihaloalkane 1,2-Dichloroethane, Sodium Sulfide NonahydratePoly(alkylene sulfide)s with cyclic oligomers86-99 (polymer)24100[1]
Oxidation of Dithiol 1,4-Butanedithiol1,2-Dithiane (6-membered)98Not SpecifiedRoom Temp.[2]
Oxidation of Dithiol 1,3-Propanedithiol1,2-Dithiolane (5-membered)63Not SpecifiedRoom Temp.[2]
Electrochemical Synthesis with S₈ Dipropyl disulfide, Elemental Sulfur (S₈)Dipropyl polysulfides (linear)Variable~2.7Room Temp.[3]
Anionic Copolymerization with S₈ Thioctic acid methyl ester (cyclic disulfide), S₈Poly(TAM-S) copolymers>948Not Specified[4]

Reaction Pathways and Workflows

The following diagrams illustrate the fundamental transformations and logical flow of the key synthetic methods for cyclic polysulfides.

reaction_pathways cluster_dihalide Route 1: Dihaloalkane Condensation cluster_dithiol Route 2: Dithiol Oxidation cluster_sulfur Route 3: Elemental Sulfur Reactions dihalide α,ω-Dihaloalkane (X-(CH₂)n-X) intermediate1 Linear Oligomers dihalide->intermediate1 Nucleophilic Substitution polysulfide Sodium Polysulfide (Na₂Sₓ) polysulfide->intermediate1 cyclic_poly Cyclic Polysulfide (-(CH₂)n-Sₓ-) intermediate1->cyclic_poly Intramolecular Cyclization dithiol α,ω-Dithiol (HS-(CH₂)n-SH) intermediate2 Thiyl Radicals or Sulfenyl Intermediates dithiol->intermediate2 oxidant Oxidizing Agent (e.g., SO₂F₂, H₂O₂/I⁻) oxidant->intermediate2 cyclic_di Cyclic Disulfide (-(CH₂)n-S-S-) intermediate2->cyclic_di Intramolecular Coupling sulfur Elemental Sulfur (S₈) activation Activation (Heat, Electrochemical, Catalyst) sulfur->activation comonomer Organic Precursor (e.g., Disulfide, Diene) product_poly Sulfur-Rich Cyclic Compounds/Polymers comonomer->product_poly sulfur_species Reactive Sulfur Species (e.g., S• radicals, Sₓ²⁻) activation->sulfur_species sulfur_species->product_poly Copolymerization/ Insertion

Caption: Generalized reaction pathways for the synthesis of cyclic polysulfides.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of cyclic polysulfides. Below are representative protocols for the three main synthetic routes.

Protocol 1: Synthesis of Poly(alkylene sulfide)s and Cyclic Oligomers from Dihaloalkanes

This procedure is adapted from the synthesis of poly(alkylene sulfide)s, which also yields cyclic oligomers.[1]

Materials:

  • α,ω-Dichloroalkane (e.g., 1,2-dichloroethane)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Quaternary ammonium or phosphonium salt (phase transfer catalyst, 4 mol%)

  • Nitrogen gas

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the α,ω-dichloroalkane.

  • Add a 1 M aqueous solution of sodium sulfide nonahydrate.

  • Add the phase transfer catalyst to the mixture.

  • Purge the reaction vessel with nitrogen gas.

  • Heat the mixture to 100°C with vigorous stirring and maintain for 24 hours.

  • After cooling to room temperature, the polymeric and oligomeric products can be isolated by filtration or extraction with a suitable organic solvent, followed by purification.

Protocol 2: Synthesis of a Six-Membered Cyclic Disulfide (1,2-Dithiane) by Oxidation of a Dithiol

This protocol is based on the efficient oxidation of dithiols using redox-click chemistry.[2]

Materials:

  • 1,4-Butanedithiol

  • Sulfuryl fluoride (SO₂F₂)

  • Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN)

Procedure:

  • In a well-ventilated fume hood, dissolve 1,4-butanedithiol in acetonitrile in a suitable reaction vessel.

  • Add triethylamine to the solution.

  • Slowly bubble sulfuryl fluoride gas through the stirred solution at room temperature. The reaction is typically rapid.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting dithiol is consumed.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure 1,2-dithiane. A reported yield for this transformation is 98%.[2]

Protocol 3: Electrochemical Synthesis of Polysulfides from Disulfides and Elemental Sulfur

This method describes the synthesis of linear polysulfides but can be adapted for cyclic polysulfides by starting with a cyclic disulfide or by promoting intramolecular reactions of a dithiol.[3]

Materials:

  • A symmetrical disulfide (e.g., dipropyl disulfide) or a dithiol

  • Elemental sulfur (S₈)

  • Dichloromethane (CH₂Cl₂)

  • Carbon disulfide (CS₂) as a co-solvent (optional, influences product distribution)

  • Supporting electrolyte (e.g., tetrabutylammonium tetrafluoroborate)

  • Electrochemical cell with two graphite electrodes

Procedure:

  • Set up an undivided electrochemical cell with two graphite electrodes.

  • Dissolve the disulfide (or dithiol), elemental sulfur, and the supporting electrolyte in dichloromethane (and CS₂ if used).

  • Apply a constant current between the electrodes. The reaction progress can be monitored by taking aliquots and analyzing them by HPLC or NMR.

  • The electrolysis initiates the insertion of sulfur atoms into the disulfide bond.

  • After the desired reaction time (e.g., ~2.7 hours), stop the electrolysis.

  • The resulting mixture of polysulfides can be worked up by removing the solvent under reduced pressure.

  • Purification of specific cyclic polysulfides from the resulting mixture may require chromatographic techniques.

Logical Workflow for Method Selection

The selection of an appropriate synthetic route is a critical step. The following diagram outlines a logical workflow for choosing a method based on common research objectives.

workflow_selection start Define Synthetic Goal q1 Desired Product? start->q1 q2 Starting Material Availability? q1->q2 Cyclic Disulfide (5- or 6-membered) q1->q2 Larger or Sulfur-Rich Rings q3 Reaction Condition Constraints? q2->q3 Elemental Sulfur is preferred method1 Route 1: Dihaloalkane Condensation q2->method1 Dihaloalkane is available method2 Route 2: Dithiol Oxidation q2->method2 Dithiol is available q3->method1 High Temperature is acceptable q3->method2 Mild Conditions Required method3 Route 3: Elemental Sulfur Reaction q3->method3 Specialized Equipment (e.g., electrochemistry) is available

Caption: Decision workflow for selecting a synthetic route for cyclic polysulfides.

References

A Comparative Guide to the Antioxidant Activity of Sulfur Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel antioxidant compounds is a cornerstone of research in medicinal chemistry and drug development. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. Sulfur-containing heterocyclic compounds, such as thiophenes, thiazoles, and thiadiazoles, have emerged as a promising class of antioxidants due to their unique electronic properties and ability to interact with biological systems. This guide provides a comparative evaluation of the antioxidant activity of these three major classes of sulfur heterocycles, supported by experimental data and detailed methodologies.

Comparative Antioxidant Activity: A Quantitative Overview

The antioxidant capacity of a compound is often evaluated using various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an antioxidant, with lower values indicating higher activity. The following tables summarize the IC50 values for representative thiophene, thiazole, and thiadiazole derivatives from different studies, as determined by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

It is important to note that a direct comparison of IC50 values across different studies should be made with caution, as variations in experimental conditions can influence the results. However, the presented data provides a valuable snapshot of the antioxidant potential within each class of sulfur heterocycles.

Table 1: DPPH Radical Scavenging Activity (IC50) of Sulfur Heterocycles

Compound ClassDerivativeIC50 (µM)Reference CompoundIC50 (µM) of ReferenceSource
Thiophene Thiazolyl-thiophene hybrid 923.17 ± 0.36Ascorbic acid-[1]
Thiazolyl-thiophene hybrid 727.31 ± 0.23Ascorbic acid-[1]
Thiazolyl-thiophene hybrid 532.26 ± 0.07Ascorbic acid-[1]
Thiazole Hydrazinyl thiazolyl coumarin 10a16-30BHT-[2]
Hydrazinyl thiazolyl coumarin 10c16-30Quercetin-[2]
Catechol hydrazinyl-thiazole 5aHigh antiradical activityTrolox-[3]
Thiadiazole 1,3,4-Thiadiazole derivative TZD 527.50Ascorbic acid29.2
1,3,4-Thiadiazole derivative TZD 328.00Ascorbic acid29.2
Thiadiazole-triazole hybrid 4Strong inhibitionVitamin C, BHT-[4][5]

Table 2: ABTS Radical Scavenging Activity (IC50) of Sulfur Heterocycles

Compound ClassDerivativeIC50 (µM)Reference CompoundIC50 (µM) of ReferenceSource
Thiophene -----
Thiazole Hydrazinyl thiazolyl coumarin 10a-h16-85BHT, Quercetin-[2]
Catechol hydrazinyl-thiazole 5a,bHigh antiradical activityTrolox-[3]
Phenolic thiazole 5a-b, 7b, 8a-bLower than Ascorbic acidAscorbic acid-[6]
Thiadiazole -----

Experimental Protocols

Accurate and reproducible evaluation of antioxidant activity is paramount. Below are detailed methodologies for the key in vitro assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (typically 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample preparation: Dissolve the test compounds in a suitable solvent (e.g., methanol, DMSO) to prepare a series of concentrations.

  • Reaction mixture: In a microplate well or a cuvette, add a specific volume of the test sample solution to the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS•+ is a blue-green chromophore that is reduced by antioxidants to the colorless ABTS, and the change in absorbance is measured.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ working solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample preparation: Dissolve the test compounds in a suitable solvent to prepare a series of concentrations.

  • Reaction mixture: Add a specific volume of the test sample solution to the ABTS•+ working solution. A control containing only the solvent and ABTS•+ working solution is also prepared.

  • Incubation: The reaction mixture is incubated at room temperature for a specific period (e.g., 6 minutes).

  • Measurement: The absorbance of the solutions is measured at 734 nm.

  • Calculation and IC50 determination: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Procedure:

  • Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Sample preparation: Dissolve the test compounds in a suitable solvent.

  • Reaction mixture: Add a small volume of the test sample to the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specific time (e.g., 4 minutes).

  • Measurement: The absorbance of the blue-colored solution is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a known standard, such as FeSO₄·7H₂O or Trolox.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants can inhibit this oxidation.

Procedure:

  • Cell culture: Plate cells (e.g., HepG2) in a 96-well microplate and grow to confluence.

  • Loading with DCFH-DA: Wash the cells and incubate them with a solution of DCFH-DA.

  • Treatment with antioxidants: Remove the DCFH-DA solution and treat the cells with the test compounds at various concentrations.

  • Induction of oxidative stress: After incubation with the test compounds, add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress.

  • Fluorescence measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 538 nm, respectively) over a period of time.

  • Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin equivalents.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures involved in antioxidant evaluation is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a general experimental workflow.

experimental_workflow cluster_preparation Sample & Reagent Preparation cluster_assay In Vitro Antioxidant Assays cluster_analysis Data Analysis prep_sample Prepare Test Compound Solutions (Thiophene, Thiazole, Thiadiazole) dpph DPPH Assay prep_sample->dpph abts ABTS Assay prep_sample->abts frap FRAP Assay prep_sample->frap other_assays Other Assays (e.g., CAA) prep_sample->other_assays prep_reagents Prepare Assay Reagents (DPPH, ABTS, FRAP, etc.) prep_reagents->dpph prep_reagents->abts prep_reagents->frap prep_reagents->other_assays measurement Spectrophotometric / Fluorometric Measurement dpph->measurement abts->measurement frap->measurement other_assays->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 Values calculation->ic50 comparison Compare Activities ic50->comparison

Caption: A generalized workflow for evaluating the antioxidant activity of sulfur heterocycles.

The antioxidant effects of many compounds are mediated through the activation of specific cellular signaling pathways. The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3->Nrf2 Ub Ubiquitin SulfurHeterocycle Sulfur Heterocycle (Thiophene, Thiazole, Thiadiazole) SulfurHeterocycle->Keap1 Inhibits Maf sMaf Nrf2_nuc->Maf Heterodimerizes ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Maf->ARE Binds AntioxidantGenes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes Induces Transcription

Caption: The Keap1-Nrf2 signaling pathway and its modulation by sulfur heterocycles.

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[7] Oxidative or electrophilic stress, or the presence of Nrf2 activators like certain sulfur heterocycles, can lead to the dissociation of Nrf2 from Keap1.[8] This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, leading to their transcription.[7] Thiophene, thiazole, and thiadiazole derivatives have been shown to activate this protective pathway.[3][8][9] Some thiazole-based compounds have been found to directly interact with Keap1, inhibiting its function.[2]

Conclusion

Thiophenes, thiazoles, and thiadiazoles represent a versatile and promising scaffold for the development of novel antioxidant agents. The data presented in this guide highlights their potential to scavenge free radicals and modulate key cellular antioxidant pathways. While the direct comparative efficacy requires further investigation under standardized conditions, the existing body of research strongly supports the continued exploration of these sulfur-containing heterocycles in the quest for new therapeutic agents to combat oxidative stress-related diseases. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own evaluations and contribute to this exciting field of study.

References

A Comparative Guide to Structural Analogs of 3,6-Dimethyl-1,2,4,5-tetrathiane: A Focus on 1,2,4,5-Tetrazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of structural analogs of 3,6-dimethyl-1,2,4,5-tetrathiane, with a primary focus on the more extensively studied 3,6-disubstituted-1,2,4,5-tetrazines due to the limited availability of comprehensive data on tetrathiane analogs. 1,2,4,5-Tetrazines, as nitrogen analogs of tetrathianes, offer valuable insights into the structure-activity relationships of this class of heterocyclic compounds. This document summarizes their synthesis, physicochemical properties, and biological activities, supported by experimental data and detailed protocols.

Introduction

3,6-Disubstituted-1,2,4,5-tetrazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science.[1][2] Their rigid, planar structure and unique electronic properties make them versatile scaffolds for the development of novel therapeutic agents and functional materials. This guide will delve into the synthesis and properties of various 3,6-disubstituted-1,2,4,5-tetrazine analogs, providing a framework for comparison and future research into related structures like 3,6-dialkyl-1,2,4,5-tetrathianes.

Synthesis of 3,6-Disubstituted-1,2,4,5-tetrazine Analogs

The synthesis of 3,6-disubstituted-1,2,4,5-tetrazines can be achieved through several methods, with the Pinner synthesis and its modifications being the most common.[2] These methods typically involve the condensation of nitriles or other precursors with hydrazine, followed by an oxidation step.

A general synthetic pathway to symmetric 3,6-disubstituted-1,2,4,5-tetrazines is illustrated below.

Synthesis_Workflow General Synthesis of 3,6-Disubstituted-1,2,4,5-tetrazines Nitrile R-C≡N (Nitrile) Dihydrotetrazine 3,6-Disubstituted-1,2-dihydro-1,2,4,5-tetrazine Nitrile->Dihydrotetrazine Condensation Hydrazine N2H4 (Hydrazine) Hydrazine->Dihydrotetrazine Oxidation Oxidizing Agent (e.g., NaNO2, air) Dihydrotetrazine->Oxidation Tetrazine 3,6-Disubstituted-1,2,4,5-tetrazine Oxidation->Tetrazine

Caption: General workflow for the synthesis of 3,6-disubstituted-1,2,4,5-tetrazines.

Asymmetric tetrazines can also be synthesized, often requiring a stepwise approach to introduce different substituents at the 3 and 6 positions.[3]

Physicochemical Properties

The substituents at the 3 and 6 positions of the tetrazine ring significantly influence its physicochemical properties, such as stability and reactivity in cycloaddition reactions.

Table 1: Physicochemical Properties of Selected 3,6-Disubstituted-1,2,4,5-tetrazine Analogs

Compound IDR (Substituent)Molecular FormulaMolecular Weight ( g/mol )AppearanceReference
1a Pyridin-2-ylC₁₂H₈N₆236.24-[3]
1b PhenylC₁₄H₁₀N₄234.26-[3]
1i 4-FluorophenylC₁₄H₈F₂N₄270.24-[3]
1d 4-HydroxyphenylC₁₄H₁₀N₄O₂266.26-[3]
1e 4-MethoxyphenylC₁₆H₁₄N₄O₂294.31-[3]

Data compiled from referenced literature.

Biological Activities of 3,6-Disubstituted-1,2,4,5-tetrazine Analogs

A wide range of biological activities have been reported for 3,6-disubstituted-1,2,4,5-tetrazine derivatives, including antitumor, antibacterial, and antifungal properties.[4] The nature of the substituent at the 3 and 6 positions plays a crucial role in determining the biological efficacy and spectrum of activity.

Several 3,6-disubstituted-1,4-dihydro-1,2,4,5-tetrazine derivatives have been evaluated for their in vitro antitumor activities against various cancer cell lines.[4]

Table 2: In Vitro Anticancer Activity of Selected 3,6-Disubstituted-1,4-dihydro-1,2,4,5-tetrazine Derivatives

CompoundA-549 (IC₅₀, µM)BEL-7402 (IC₅₀, µM)P-388 (IC₅₀, µM)HL-60 (IC₅₀, µM)Reference
3a C₆H₅H>100>10021.315.8[4]
3b 4-CH₃C₆H₄H89.1>10015.610.5[4]
3c 4-FC₆H₄H>100>10035.228.9[4]
3d 4-ClC₆H₄H75.692.412.89.3[4]
3e 4-BrC₆H₄H68.285.310.17.6[4]

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

The mechanism of anticancer activity for some tetrazine derivatives is believed to involve the induction of apoptosis.

Apoptosis_Pathway Proposed Apoptotic Pathway of Tetrazine Analogs Tetrazine Tetrazine Analog Cell Cancer Cell Tetrazine->Cell ROS Reactive Oxygen Species (ROS) Generation Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mechanism of apoptosis induction by some tetrazine analogs.

Derivatives of 1,2,4,5-tetrazine have also demonstrated promising activity against various bacterial and fungal strains.[4]

Table 3: Antimicrobial Activity of Selected 3,6-Disubstituted-1,2,4,5-tetrazine Derivatives

CompoundSubstituentsMycobacterium tuberculosis (MIC, µg/mL)Reference
2a 3,6-bis(4-chlorophenyl)3.12[4]
2b 3-(4-chlorophenyl)-6-(2-pyridyl)1.56[4]
2c 3,6-bis(2-pyridyl)0.78[4]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microorganism.

Structural Analogs of this compound

While extensive data on a wide range of 3,6-dialkyl-1,2,4,5-tetrathiane analogs is limited in the current literature, the parent compound, this compound, is a known organosulfur compound. Information on its biological activity and that of closely related analogs is sparse. The synthesis of such compounds can be challenging, which may contribute to the limited research in this specific area.

Further research is warranted to synthesize and evaluate a broader library of 3,6-dialkyl-1,2,4,5-tetrathiane analogs to establish clear structure-activity relationships and compare their properties to their tetrazine counterparts.

Experimental Protocols

This protocol is a general representation and may require optimization for specific substrates.

  • A mixture of the corresponding nitrile (2 mmol) and hydrazine hydrate (4 mmol) is stirred in a suitable solvent (e.g., ethanol).

  • A catalytic amount of elemental sulfur is added to the mixture.

  • The reaction mixture is heated at reflux for a specified period (typically several hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • The intermediate 1,2-dihydro-1,2,4,5-tetrazine is isolated.

  • The dihydrotetrazine is then dissolved in a suitable solvent (e.g., acetic acid) and an oxidizing agent (e.g., sodium nitrite) is added portion-wise at a controlled temperature (e.g., 0 °C).[3]

  • The resulting 3,6-disubstituted-1,2,4,5-tetrazine is then isolated and purified, typically by recrystallization or column chromatography.

This protocol provides a general guideline for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1][5]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[1][6]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.1 N HCl) to dissolve the formazan crystals.[1][7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.[8][9]

  • Compound Preparation: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[9]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10] Dilute the inoculum to the final testing concentration (approximately 5 x 10⁵ CFU/mL in the well).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[8]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.[8]

Conclusion

References

Comparative study of off-flavors in fermented beverages

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Study of Off-Flavors in Fermented Beverages

This guide provides a comparative analysis of common off-flavors in fermented beverages such as beer, wine, and kombucha. It is intended for researchers, scientists, and professionals in the drug development field to understand the chemical nature, formation, and detection of these undesirable flavor compounds. The information is presented through comparative data tables, detailed experimental protocols, and explanatory diagrams.

Introduction to Off-Flavors in Fermented Beverages

Off-flavors are undesirable tastes and aromas that can develop in fermented beverages due to a variety of factors, including the raw materials used, microbial activity during fermentation, and post-fermentation handling and storage.[1][2] These compounds can significantly impact the sensory profile and consumer acceptance of the final product. Understanding the chemical basis and formation pathways of off-flavors is crucial for quality control and product development in the beverage industry.

Common Off-Flavors: A Comparative Overview

Several key compounds are responsible for the most common off-flavors in fermented beverages. While some are universally considered undesirable, the perception and tolerance of others can vary depending on the beverage type and style.

Diacetyl

This compound imparts a buttery or butterscotch-like flavor and aroma.[3] While it is considered a flaw in most beer styles, it may be acceptable at low levels in some ales and lagers.[3] Diacetyl is a natural byproduct of yeast metabolism, specifically from the synthesis of the amino acids valine and isoleucine.[4] Incomplete fermentation or contamination by lactic acid bacteria can lead to elevated levels of diacetyl.[3][4]

Acetaldehyde

Acetaldehyde is characterized by a green apple, grassy, or pumpkin-like flavor.[5] It is a natural intermediate compound in the conversion of glucose to ethanol by yeast. High concentrations of acetaldehyde often indicate that the fermentation was incomplete or that the beverage was packaged too soon.[5] Oxidation of ethanol during storage can also contribute to increased acetaldehyde levels.

Sulfur Compounds

A variety of sulfur-containing compounds can produce off-flavors. Dimethyl sulfide (DMS) is known for its aroma of cooked corn or cabbage.[5] It originates from a precursor, S-methylmethionine (SMM), which is present in malted barley and is converted to DMS during the boiling of the wort. Hydrogen sulfide (H₂S) can give a rotten egg aroma and is often a sign of yeast stress during fermentation.[6]

Fusel Alcohols

These are higher alcohols that can impart solvent-like, spicy, or "hot" flavors.[6] Common fusel alcohols include propanol, butanol, and isoamyl alcohol.[6] They are produced by yeast from amino acids.[7] High fermentation temperatures are a common cause of excessive fusel alcohol production.[6]

Phenolic Compounds

Phenolic off-flavors can range from clove-like and spicy to medicinal or smoky. These compounds can be introduced through raw materials, such as certain grains or hops, or produced by wild yeast strains.[8] Chlorophenols, which have a distinct medicinal taste, can result from the use of chlorinated water in the production process.[8]

Esters

While esters are often responsible for desirable fruity aromas in many fermented beverages, an imbalance or excessive concentration can lead to off-flavors.[5] For example, high levels of ethyl acetate can impart a nail polish remover or solvent-like aroma.[5] Ester production is influenced by yeast strain, fermentation temperature, and wort composition.

Quantitative Comparison of Off-Flavor Compounds

The following tables summarize the sensory thresholds and typical concentration ranges of common off-flavor compounds in various fermented beverages. These values can vary depending on the specific product matrix and individual sensory perception.

Off-Flavor CompoundSensory DescriptorSensory Threshold (in Beer)Typical Concentration in BeerTypical Concentration in WineTypical Concentration in Spirits
Diacetyl Buttery, Butterscotch10 - 40 ppb[9]50 - 80 ppb[5]Variable, generally low0.01 - 4.4 ppm (in Rum and Vodka)[5]
Acetaldehyde Green Apple, Grassy10 ppm[9]30 - 200 ppm[5]Variable, can be higher in some fortified wines8 - 240 ppm (in Whiskies, Brandy, Rum)[5]
Dimethyl Sulfide (DMS) Cooked Corn, Cabbage50 ppb[5]Variable, higher in lagersGenerally lowNot a common off-flavor
Isoamyl Acetate Banana, Circus Peanuts1.6 ppm[9]1 - 7.8 mg/L[10]VariablePresent in some fruit brandies
Ethyl Acetate Nail Polish, Solvent25 ppm[9]10 - 30 mg/L[10]VariableUp to 1732 ppm (in Jamaican Rum)[5]
Isoamyl Alcohol Fusel, Alcoholic50 - 70 ppm[5]410 - 475 ppm (in Scotch)[5]49 - 180 mg/L[10]98 - 2108 mg/L (in Brandies)[10]
Phenolic Compounds (e.g., 4-Vinylguaiacol) Clove-like, Medicinal0.05 - 0.55 mg/L[8]Style-dependent (higher in wheat beers)Can be present due to microbial spoilageCan be extracted from wooden barrels during aging

Experimental Protocols for Off-Flavor Analysis

Accurate detection and quantification of off-flavor compounds are essential for quality control. A combination of instrumental and sensory analysis is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a sample.[11]

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Place 10 mL of the beverage sample into a 20 mL headspace vial.

  • Add 2 g of sodium chloride to the vial to increase the volatility of the analytes.[12]

  • Seal the vial immediately with a PTFE/silicone septum.

  • Incubate the vial at a controlled temperature (e.g., 50°C) for a specific time (e.g., 10 minutes) with gentle agitation to allow the volatile compounds to partition into the headspace.[12]

  • Expose an SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.[11]

GC-MS Instrumental Parameters:

  • Injection: Insert the SPME fiber into the hot GC inlet (e.g., 250°C) to desorb the analytes onto the column.[11]

  • Column: Use a suitable capillary column for separating volatile compounds (e.g., VF-1701-MS, 30 m x 0.25 mm x 1 µm).[12]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[12]

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and gradually increase to a high temperature (e.g., 250°C) to elute the compounds based on their boiling points.[12] A typical program might be: hold at 50°C for 2 min, ramp to 200°C at 10°C/min, then ramp to 250°C at 20°C/min and hold for 10 min.[12]

  • Mass Spectrometer: Operate in full scan mode (e.g., m/z 30-350) with electron impact (EI) ionization at 70 eV.[12]

  • Identification: Identify compounds by comparing their mass spectra to a reference library (e.g., NIST).

Sensory Analysis for Off-Flavor Detection

Sensory analysis relies on trained human panelists to detect and describe flavors.

Panelist Selection and Training:

  • Screen potential panelists for their ability to detect basic tastes (sweet, sour, bitter, salty, umami) and common aromas.[13]

  • Train selected panelists to recognize and rate the intensity of specific off-flavor compounds using prepared standards at known concentrations.[13] Triangle tests and ranking tests are common training methods.[13]

Descriptive Analysis Protocol:

  • Present coded samples of the beverage to the panelists in a controlled environment to minimize bias.[14]

  • Provide panelists with a scoresheet that includes a list of relevant flavor descriptors.

  • Instruct panelists to rate the intensity of each descriptor on a defined scale (e.g., a 6-point category scale).[14]

  • Include control samples and blind duplicates to assess panelist performance and data reliability.[14]

  • Analyze the data statistically to determine significant differences in the sensory profiles of the samples.

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate the formation of off-flavors and a typical analytical workflow.

Off_Flavor_Formation cluster_fermentation Fermentation Process cluster_off_flavor Off-Flavor Formation Sugars (Glucose, Fructose) Sugars (Glucose, Fructose) Pyruvate Pyruvate Sugars (Glucose, Fructose)->Pyruvate Glycolysis Ethanol Ethanol Pyruvate->Ethanol Yeast α-Acetolactate α-Acetolactate Pyruvate->α-Acetolactate Yeast Metabolism Acetaldehyde Acetaldehyde Pyruvate->Acetaldehyde Incomplete Fermentation Amino Acids Amino Acids Higher Alcohols (Fusel Oils) Higher Alcohols (Fusel Oils) Amino Acids->Higher Alcohols (Fusel Oils) Yeast Metabolism Diacetyl Diacetyl α-Acetolactate->Diacetyl Oxidative Decarboxylation S-Methylmethionine (SMM) S-Methylmethionine (SMM) SMM SMM Dimethyl Sulfide (DMS) Dimethyl Sulfide (DMS) SMM->Dimethyl Sulfide (DMS) Heat (Boiling)

Caption: General formation pathways of common off-flavors during fermentation.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental & Sensory Analysis cluster_interpretation Data Interpretation Beverage Sample Beverage Sample Headspace Vial Headspace Vial Beverage Sample->Headspace Vial Aliquoting Sensory Panel Sensory Panel Beverage Sample->Sensory Panel Tasting HS-SPME HS-SPME Headspace Vial->HS-SPME Incubation & Adsorption GC-MS Analysis GC-MS Analysis HS-SPME->GC-MS Analysis Desorption & Separation Data Processing Data Processing GC-MS Analysis->Data Processing Spectral Matching Compound Identification & Quantification Compound Identification & Quantification Data Processing->Compound Identification & Quantification Sensory Data Sensory Data Sensory Panel->Sensory Data Rating Statistical Analysis Statistical Analysis Sensory Data->Statistical Analysis Comparative Analysis Comparative Analysis Compound Identification & Quantification->Comparative Analysis Statistical Analysis->Comparative Analysis

Caption: A typical experimental workflow for the analysis of off-flavors in fermented beverages.

References

Safety Operating Guide

Safe Disposal of 3,6-Dimethyl-1,2,4,5-tetrathiane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Safety and Disposal Information

Proper management of 3,6-Dimethyl-1,2,4,5-tetrathiane is critical to ensure laboratory safety and environmental compliance. This substance is recognized as a flammable solid and a potential skin sensitizer, necessitating careful handling and a structured disposal plan. Adherence to local, state, and federal regulations is mandatory for all disposal activities.

Hazard Profile and Regulatory Information

All quantitative and qualitative safety data are summarized below to provide a clear overview of the risks associated with this compound.

PropertyValueSource
Physical State SolidSanta Cruz Biotechnology, Inc.
Flammability Flammable SolidSanta Cruz Biotechnology, Inc.
Health Hazards May cause an allergic skin reaction.Santa Cruz Biotechnology, Inc.
Environmental Hazards Very toxic to aquatic life with long-lasting effects.Santa Cruz Biotechnology, Inc.
Disposal Recommendation Dispose of contents/container at a licensed waste disposal site.Santa Cruz Biotechnology, Inc.
Regulatory Framework Disposal must be in accordance with local, state, and federal regulations.Thermo Fisher Scientific

Step-by-Step Disposal Protocol

The following procedure outlines the essential steps for the safe handling and disposal of this compound in a laboratory setting. This protocol is designed to minimize risk to personnel and the environment.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: Wear a lab coat, and ensure full-body coverage.

  • Respiratory Protection: Use a NIOSH-approved respirator if handling large quantities or if dust is generated.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

2. Spill Management:

  • In the event of a spill, immediately evacuate unnecessary personnel.

  • Eliminate all ignition sources.

  • Wearing appropriate PPE, cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite).

  • Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Do not allow the substance to enter drains or waterways.

3. Waste Collection and Storage:

  • Collect all waste material, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed container suitable for hazardous chemical waste.

  • The container label should include the chemical name ("this compound"), hazard symbols (flammable, skin sensitizer), and the date of accumulation.

  • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials and ignition sources.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Provide the waste contractor with a copy of the Safety Data Sheet (SDS) for this compound.

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

G Workflow for Safe Disposal of this compound cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_disposal Storage & Final Disposal A Review SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in Fume Hood B->C D Generate Waste (e.g., residual chemical, contaminated items) C->D E Is waste a spill? D->E F Absorb with inert material E->F Yes G Segregate into a labeled, sealed hazardous waste container E->G No F->G H Store in designated hazardous waste area G->H I Contact EHS or Licensed Waste Disposal Contractor H->I J Provide SDS to Contractor I->J K Arrange for Pickup and Final Disposal J->K

Caption: A flowchart illustrating the key steps for the safe handling, segregation, and disposal of this compound waste.

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